molecular formula C10H13NO2 B181219 Ethyl 2-(6-methylpyridin-2-yl)acetate CAS No. 5552-83-0

Ethyl 2-(6-methylpyridin-2-yl)acetate

Cat. No.: B181219
CAS No.: 5552-83-0
M. Wt: 179.22 g/mol
InChI Key: AJXKDBXXGPKKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) is a high-purity chemical building block designed for advanced research applications in medicinal and synthetic chemistry. This compound features a 6-methylpyridin-2-yl ring system coupled with an ethyl acetate functional group, making it a versatile bifunctional intermediate . The methyl group on the pyridine ring acts as an electron-donating group, influencing the electronic properties of the ring and providing a site for further functionalization, while the ethyl ester moiety is a crucial handle for synthetic transformations, such as hydrolysis to acids, reduction to alcohols, or reactions with amines to form amides . Its primary research value lies in its role as a key precursor in the synthesis of complex, biologically active molecules. Derivatives of similar pyridyl acetate esters are used to construct a library of heterocyclic compounds, including thioureas, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are core scaffolds in many pharmaceuticals and are investigated for their antimicrobial, antifungal, and antiviral properties . Furthermore, the related (6-methylpyridin-2-yl)acetate ligand has been incorporated into monofunctional platinum(II) and palladium(II) complexes. These complexes are studied for their unique DNA-binding profiles and potential to overcome limitations of existing chemotherapeutic agents, representing a valuable tool in bioinorganic and coordination chemistry . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is strictly for laboratory use only. Under no circumstances is it intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(6-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXKDBXXGPKKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302196
Record name ethyl 2-(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-83-0
Record name 2-Pyridineacetic acid, 6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5552-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 149621
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5552-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Value of a Bifunctional Pyridine Intermediate

In the landscape of modern synthetic chemistry, particularly within medicinal and materials research, the strategic value of a molecule is often defined by its versatility. Ethyl 2-(6-methylpyridin-2-yl)acetate, bearing the CAS number 5552-83-0, exemplifies this principle. It is not merely a chemical compound but a carefully designed building block offering multiple, distinct reaction sites. This guide moves beyond a simple recitation of properties to provide a Senior Application Scientist’s perspective on why this reagent is selected, how its reactivity is rationally controlled, and where its application can drive innovation. We will explore the causality behind synthetic protocols, the logic of its reactivity, and its proven role as a pivotal precursor in the development of complex, high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an ethyl acetate group and at the 6-position with a methyl group.[1] This specific arrangement of functional groups dictates its chemical behavior and establishes its utility as a versatile intermediate.[1] The electron-donating methyl group influences the electronic properties of the pyridine ring, while the ethyl ester and the adjacent active methylene group provide key handles for a wide array of synthetic transformations.[1]

Table 1: Physicochemical and Spectroscopic Data

Property Value Source(s)
CAS Number 5552-83-0 [1][2][3]
Molecular Formula C₁₀H₁₃NO₂ [2][3]
Molecular Weight 179.22 g/mol [1][3]
Boiling Point 244°C [3]
Melting Point 105-107°C [3]
Density 1.065 g/cm³ [3]
pKa (Predicted) 5.13 ± 0.12 [3]
InChI Key AJXKDBXXGPKKPN-UHFFFAOYSA-N [1]

| Storage | Inert atmosphere, Room Temperature |[3][4] |

Synthesis Strategy: Controlled Deprotonation and Acylation

The primary synthetic route to this compound and its analogs hinges on the selective deprotonation of the methyl group of a picoline precursor, followed by acylation. The acidity of the protons on the methyl group of 2-picoline derivatives is significantly increased compared to a standard alkane due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion.

Mechanistic Rationale: The Role of a Hindered, Strong Base

The choice of base is critical for achieving high yields and avoiding side reactions.

  • Causality : A strong, non-nucleophilic base is required. While n-butyllithium (n-BuLi) can be used, Lithium diisopropylamide (LDA) is often preferred.[5][6] LDA is a sterically hindered base, which minimizes the risk of nucleophilic attack at the pyridine ring or the electrophile.[6] Its pKa of approximately 36 is sufficient to quantitatively deprotonate the picoline methyl group (pKa ~34), generating the reactive picolyllithium species.[5][6] This "kinetic deprotonation" favors the desired reaction pathway.[6]

A representative synthesis for a structurally similar compound, ethyl 2-(6-chloropyridin-2-yl)acetate, illustrates this principle effectively. The process involves the deprotonation of 2-chloro-6-methylpyridine with n-BuLi at low temperature, followed by quenching with diethyl carbonate.[7]

General Experimental Protocol: Synthesis via Lithiation

This protocol is a generalized procedure based on established methods for related compounds and should be adapted and optimized for specific laboratory conditions.[7]

Step 1: Reagent Preparation & Inert Atmosphere

  • A multi-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF).

  • The starting material, 6-methyl-2-substituted pyridine (1.0 eq), is dissolved in the THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

Step 2: Deprotonation (Anion Formation)

  • A solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq) or freshly prepared Lithium diisopropylamide (LDA) is added dropwise to the cooled pyridine solution, ensuring the internal temperature does not rise significantly.

  • The formation of the deep reddish-colored picolyllithium anion is typically observed.[5]

  • The reaction is stirred at -78 °C for 30-60 minutes to ensure complete deprotonation.

Step 3: Acylation (C-C Bond Formation)

  • Diethyl carbonate (1.2 eq) is added slowly to the reaction mixture at -78 °C.

  • The mixture is stirred for an additional 30-60 minutes at low temperature.

Step 4: Quench and Work-up

  • The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate.

Step 5: Purification

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Steps 2 & 3: Core Reaction cluster_workup Steps 4 & 5: Isolation & Purification Picoline 6-Methylpyridine (in Anhydrous THF) Cooling Cool to -78 °C Picoline->Cooling Base Add n-BuLi or LDA (dropwise) Cooling->Base Anion Picolyllithium Anion (Formation) Base->Anion Electrophile Add Diethyl Carbonate (Acylation) Anion->Electrophile Intermediate Lithium Enolate Intermediate Electrophile->Intermediate Quench Quench (aq. NH4Cl) Intermediate->Quench Extract Extract (Ethyl Acetate) Quench->Extract Purify Purify (Chromatography) Extract->Purify FinalProduct This compound Purify->FinalProduct

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The true power of this compound lies in its trifunctional nature. The ester, the active methylene bridge, and the pyridine ring each offer distinct opportunities for synthetic elaboration.

Transformations of the Ester Group

The ethyl ester is a versatile handle for creating a variety of functional groups.[1]

  • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid. This acid can then be used in standard amide coupling reactions.

  • Reduction: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), will reduce the ester to the primary alcohol, 2-(6-methylpyridin-2-yl)ethanol.[1] This transformation is fundamental for accessing related ethanolamine structures.

  • Amidation: Direct reaction with amines (ammonolysis) can convert the ester into the corresponding amide, 2-(6-methylpyridin-2-yl)acetamide.[1] This is a key step in building peptide-like structures or preparing precursors for amine synthesis via amide reduction.[1]

Reactions at the Active Methylene Group

The protons on the carbon between the pyridine ring and the carbonyl group are acidic and can be removed by a suitable base. This allows the methylene group to act as a nucleophile.

  • Condensation and Cyclization: This moiety can participate in cascade reactions. For example, a Knoevenagel condensation with chromone-3-carboxaldehydes, followed by intramolecular cyclization, can produce highly functionalized quinolizine derivatives in excellent yields.[1]

Role as a Ligand in Coordination Chemistry

The pyridine nitrogen atom acts as a Lewis base, allowing the molecule and its derivatives to function as ligands for transition metals.

  • Metal Complexation: The related (6-methylpyridin-2-yl)acetate ligand has been successfully incorporated into platinum(II) and palladium(II) complexes.[1] These complexes are being investigated for their potential as chemotherapeutic agents with unique DNA-binding profiles, potentially overcoming resistance mechanisms associated with existing drugs.[1]

Diagram of Synthetic Utility

Transformations cluster_ester Ester Group Reactions cluster_methylene Active Methylene Reactions cluster_pyridine Pyridine Ring Reactions Start This compound Acid 2-(6-Methylpyridin-2-yl) acetic acid Start->Acid Hydrolysis (H+ or OH-) Alcohol 2-(6-Methylpyridin-2-yl) ethanol Start->Alcohol Reduction (LiAlH4) Amide 2-(6-Methylpyridin-2-yl) acetamide Start->Amide Amidation (R2NH) Quinolizine Quinolizine Derivatives Start->Quinolizine Condensation (+ Aldehyde) Complex Pt(II) / Pd(II) Complexes Start->Complex Metal Coordination (e.g., PdCl2)

Caption: Key synthetic transformations of the title compound.

Spectroscopic Characterization Profile

Unequivocal identification of this compound requires a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to each unique proton environment.

    • Ethyl Group: A triplet integrating to 3H around δ 1.2-1.3 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (OCH₂).[8] The splitting arises from the coupling between these two groups.

    • Methylene Bridge: A sharp singlet integrating to 2H, typically found downfield due to the influence of the aromatic ring and carbonyl group.

    • Pyridine Ring: Three aromatic protons in the region of δ 7.0-8.5 ppm, exhibiting characteristic coupling patterns (doublets and triplets) based on their positions.

    • Methyl Group: A singlet integrating to 3H, typically around δ 2.4-2.6 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the ester C=O stretch.[9]

    • Bands in the 1600-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine ring.

    • C-H stretching vibrations for the sp³ hybridized carbons will appear just below 3000 cm⁻¹ .

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 179.22.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[10] Grounding of equipment may be necessary to prevent static discharge.[11][12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] The compound should be kept under an inert atmosphere at room temperature.[3][4]

  • In Case of Exposure:

    • Skin Contact: Wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[10]

  • Disposal: Dispose of this material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a high-purity, strategically designed chemical intermediate with significant value in research and development.[1] Its bifunctional nature, offering reactive sites at the ester, the active methylene group, and the pyridine nitrogen, makes it a powerful tool for constructing complex molecular architectures.[1] From the synthesis of novel heterocyclic scaffolds for pharmaceuticals to the development of innovative metal complexes for bioinorganic chemistry, this compound provides a reliable and versatile starting point.[1] A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for any scientist seeking to leverage its full potential.

References

An In-Depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-(6-methylpyridin-2-yl)acetate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The information presented herein is intended to empower researchers and scientists with the technical knowledge required for its effective application in synthesis and analysis.

Compound Profile and Structural Elucidation

This compound (CAS No. 5552-83-0) is a substituted pyridine derivative featuring an ethyl acetate moiety at the 2-position and a methyl group at the 6-position of the pyridine ring.[1] This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.[1]

The structural formula and a 3D representation of the molecule are provided below:

Molecular Structure:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These parameters are essential for designing experimental conditions, including reaction setups, purification protocols, and storage.

PropertyValueSource
CAS Number 5552-83-0[1]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [1][2]
Appearance Colorless to yellow liquid[2]
Melting Point 105-107 °C[2]
Boiling Point 244 °C[2]
Density 1.065 g/cm³[2]
Flash Point 101 °C[2]
InChI Key AJXKDBXXGPKKPN-UHFFFAOYSA-N[1]

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the ethyl group, the methylene bridge, the methyl group on the pyridine ring, and the aromatic protons.

  • Ethyl Ester Protons: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂) are anticipated.

  • Methylene Bridge Protons: A singlet integrating to 2H is expected for the CH₂ group connecting the pyridine ring and the ester, likely appearing in the range of δ 3.6-3.8 ppm.

  • Pyridine Methyl Protons: A singlet integrating to 3H for the methyl group on the pyridine ring is predicted to be in the range of δ 2.4-2.6 ppm.

  • Aromatic Protons: The three protons on the pyridine ring will likely appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns will depend on their positions relative to the nitrogen and the other substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

  • Ester Carbonyl: The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm.[3]

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).

  • Ethyl Group Carbons: The O-CH₂ carbon will appear around δ 60-62 ppm, and the CH₃ carbon will be found further upfield, around δ 14-15 ppm.[4]

  • Methylene Bridge Carbon: The CH₂ carbon linking the ring and the ester is expected around δ 40-45 ppm.

  • Pyridine Methyl Carbon: The methyl carbon on the pyridine ring should appear in the upfield region, typically around δ 20-25 ppm.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl group.

  • C=O Stretch: A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • C-O Stretch: A strong band for the C-O single bond stretch of the ester is anticipated in the 1150-1250 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed just above 3000 cm⁻¹.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 179.

  • Key Fragmentation Patterns: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give an acylium ion, and McLafferty rearrangement if sterically feasible. For this compound, fragmentation of the side chain is likely. The loss of the ethyl group (-CH₂CH₃, m/z = 29) or the entire ester side chain are also possible fragmentation pathways.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of both the pyridine ring and the ethyl ester functionality.[1]

Synthetic Approach

A plausible synthetic route involves the deprotonation of the methyl group of 2,6-lutidine (2,6-dimethylpyridine) with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching the resulting anion with an electrophile like diethyl carbonate. This introduces the ethyl acetate moiety at one of the methyl positions.

Synthesis_Workflow Start 2,6-Lutidine Step1 Deprotonation with strong base (e.g., LDA) Start->Step1 Intermediate Lithium salt of 2-methyl-6-picoline Step1->Intermediate Step2 Reaction with Diethyl Carbonate Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative):

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

  • Slowly add a solution of 2,6-lutidine in anhydrous THF to the LDA solution at -78 °C and stir for 1-2 hours.

  • Add diethyl carbonate to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Chemical Reactivity

The presence of the ethyl ester group allows for a variety of chemical transformations:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid, under either acidic or basic conditions.[1]

  • Reduction: The ester can be reduced to the primary alcohol, 2-(6-methylpyridin-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

  • Amidation: Reaction with amines can convert the ester into the corresponding amides.[1]

  • Reactions of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile or a base, and the ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions. The methyl group can also be a site for further functionalization.

Applications in Drug Development and Research

The structural motifs present in this compound are found in numerous biologically active compounds. The pyridine ring is a common scaffold in pharmaceuticals, and the ability to functionalize the side chain provides a versatile handle for creating libraries of compounds for drug discovery screening. Its derivatives have been investigated for their potential as antimicrobial, antifungal, and antiviral agents.[1] Furthermore, the related (6-methylpyridin-2-yl)acetate ligand has been utilized in the development of platinum(II) and palladium(II) complexes for potential applications in cancer chemotherapy.[1]

Safety and Handling

As a pyridine derivative and a flammable liquid, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • In case of contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This safety information is based on the general properties of pyridine derivatives. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physical and chemical properties, coupled with its synthetic accessibility and reactivity, make it an attractive starting material for the development of novel compounds with a wide range of potential applications. This guide provides a solid foundation of technical information to aid researchers in harnessing the full potential of this important chemical intermediate.

References

Part 1: Structural Elucidation and Nomenclature of C10H13NO2 Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyridine Derivatives of the Formula C10H13NO2

Executive Summary: The molecular formula C10H13NO2 represents a diverse class of pyridine derivatives with significant potential as intermediates and active moieties in drug discovery and materials science. Due to extensive isomerism, a singular IUPAC name is insufficient; rather, the formula describes a range of structures, each with unique physicochemical properties. This guide provides a comprehensive framework for understanding these compounds. It begins by elucidating the structural possibilities and systematic nomenclature. Lacking a single, preeminent C10H13NO2 isomer in public literature, this document employs a methodological case study of a closely related, well-documented analogue—Ethyl Isonicotinate (C8H9NO2)—to detail the principles of synthesis, spectroscopic characterization, potential applications, and safety protocols. The techniques and principles described herein are directly translatable to the synthesis and analysis of various C10H13NO2 isomers, offering researchers a robust guide for their work with this compound class.

The chemical formula C10H13NO2 allows for a considerable number of structural isomers built around a pyridine core. The specific arrangement of the ten carbon, thirteen hydrogen, one nitrogen, and two oxygen atoms dictates the compound's chemical reactivity, biological activity, and physical properties. The position of substituents on the pyridine ring is designated by a number (starting with 1 for the nitrogen atom) or, for monosubstituted pyridines, by Greek letters (α, β, γ for positions 2, 3, and 4, respectively).[1][2]

The nomenclature for pyridine carboxylic acid esters depends on the position of the ester group:

  • Picolinates: Ester group at position 2.

  • Nicotinates: Ester group at position 3.

  • Isonicotinates: Ester group at position 4.[2]

Given these rules, several plausible isomers for C10H13NO2 can be proposed.

Table 1: Representative Isomers of C10H13NO2 Pyridine Derivatives

IUPAC NameCommon Name DerivativeMolecular Structure (SMILES)Position of Ester
Propyl 2-methylpyridine-4-carboxylatePropyl 2-methylisonicotinateCCCOC(=O)c1cc(C)n c14 (Isonicotinate)
Ethyl 5-ethylpyridine-2-carboxylateEthyl 5-ethylpicolinateCCOC(=O)c1nccc(CC)c12 (Picolinate)
Isopropyl 6-methylpyridine-3-carboxylateIsopropyl 6-methylnicotinateCC(C)OC(=O)c1cc(C)ncc13 (Nicotinate)
tert-Butyl pyridine-4-carboxylatetert-Butyl isonicotinateCC(C)(C)OC(=O)c1ccncc14 (Isonicotinate)

This guide will use the principles derived from the study of common pyridine carboxylates to provide a methodological blueprint applicable to any of these, or other, C10H13NO2 isomers.

Part 2: A Methodological Framework for Synthesis

The most common and industrially scalable method for synthesizing pyridine carboxylate esters is the Fischer esterification of the corresponding pyridine carboxylic acid with an alcohol in the presence of an acid catalyst.[3] To illustrate this process, we will use the well-documented synthesis of Ethyl Isonicotinate from isonicotinic acid and ethanol. This exact methodology can be adapted to synthesize a C10H13NO2 isomer, for example, by reacting 2-methylisonicotinic acid with propanol to yield Propyl 2-methylisonicotinate.

Experimental Protocol: Synthesis of a Pyridine Carboxylate Ester

This protocol is adapted from established methods for the synthesis of Ethyl Isonicotinate.[4][5]

Objective: To synthesize a pyridine carboxylate ester via Fischer esterification.

Materials:

  • Isonicotinic acid (or a substituted analogue)

  • Anhydrous Ethanol (or other appropriate alcohol)

  • Thionyl chloride or a strong acid catalyst (e.g., H2SO4)

  • Toluene (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Drying agent (e.g., anhydrous Na2SO4)

Procedure:

  • Acid Chloride Formation (Optional but recommended for high yield): To a stirred suspension of isonicotinic acid (1.0 eq) in toluene, add thionyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to 100°C for 90 minutes.[4] This converts the carboxylic acid to the more reactive acyl chloride.

  • Esterification: Cool the reaction mixture to 90°C and carefully add the appropriate anhydrous alcohol (e.g., ethanol, propanol) (1.5 eq) dropwise.[4] Maintain the temperature for an additional 90 minutes.

  • Work-up and Neutralization: After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or chloroform. The organic layers are combined.[5][6]

  • Drying and Concentration: The combined organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure (rotoevaporation) to yield the crude ester product.[6]

  • Purification: The crude product is purified by vacuum distillation to yield the final, high-purity liquid ester.[4][5] Purity can be assessed by Gas Chromatography (GC). A purity of >98% is typically achieved.[5]

Caption: General workflow for the synthesis of pyridine carboxylate esters.

Part 3: Spectroscopic and Physicochemical Characterization

Structural confirmation of the target C10H13NO2 isomer is achieved through a combination of spectroscopic methods and physical property measurements. The data presented below for Ethyl Isonicotinate serves as a reference point; substitutions on the pyridine ring or changes in the ester alkyl chain in a C10H13NO2 isomer will cause predictable shifts in the observed spectra.

Table 2: Physicochemical and Spectroscopic Data for Ethyl Isonicotinate (Reference)

PropertyValueReference(s)
Molecular Formula C8H9NO2[7]
Molecular Weight 151.16 g/mol [7]
Appearance Colorless to light brown liquid[3]
Boiling Point 97-98 °C @ 10-11 mmHg[4]
Density 1.009 g/mL at 25 °C
Refractive Index (n20/D) ~1.501
¹H NMR Signals corresponding to ethyl protons and pyridine ring protons.[8]
IR Spectroscopy (cm⁻¹) Strong C=O stretch (ester), C-O stretch, aromatic C=N/C=C bands.[7][9]
Mass Spectrometry Molecular ion peak (M+) corresponding to the compound's mass.[7]

For an isomer like Propyl 2-methylisonicotinate (C10H13NO2) , one would expect:

  • ¹H NMR: The appearance of signals for a propyl group instead of an ethyl group, and signals for a methyl group on the pyridine ring. The aromatic proton signals would also shift and show different splitting patterns.

  • ¹³C NMR: Additional signals for the extra carbons in the propyl and methyl groups.

  • Mass Spec: A molecular ion peak at m/z corresponding to 179.22.

G cluster_primary Primary Analysis cluster_secondary Secondary Analysis start Synthesized Crude Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (GC-MS) start->ms ir IR Spectroscopy start->ir purity Purity Analysis (GC/HPLC) nmr->purity ms->purity ir->purity physical Physical Properties (BP, nD, Density) purity->physical final Structurally Confirmed Pure Compound physical->final G cluster_apps Potential Applications center C10H13NO2 Pyridine Carboxylate (Core Intermediate) pharma Pharmaceuticals (e.g., API Synthesis) center->pharma Amidation, Hydrazinolysis agro Agrochemicals (e.g., Pesticides) center->agro Functional Group Interconversion cosmetic Cosmeceuticals (e.g., Topical Agents) center->cosmetic Bioactivity Screening material Materials Science (e.g., Polymers, Ligands) center->material Polymerization, Coordination

References

Ethyl 2-(6-methylpyridin-2-yl)acetate: A Versatile Bifunctional Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(6-methylpyridin-2-yl)acetate is a pivotal chemical intermediate whose value is derived from its unique bifunctional architecture. Featuring a 6-methyl-substituted pyridine ring and an ethyl ester moiety, this compound offers multiple, distinct reactive sites for synthetic manipulation. The pyridine nitrogen provides a locus for coordination and catalysis, the ester group serves as a versatile handle for conversion into a wide array of functional groups, and the α-methylene bridge possesses activated protons suitable for carbon-carbon bond formation. This guide provides a comprehensive analysis of its synthesis, reactivity, and strategic applications, particularly in the realms of medicinal chemistry and the construction of complex heterocyclic systems. We will explore the causality behind key synthetic transformations and provide field-proven protocols, establishing this molecule as a cornerstone building block for advanced chemical research.

Part 1: Core Structural Analysis and Physicochemical Properties

The synthetic utility of this compound stems directly from its molecular structure. Understanding the role of each component is critical to exploiting its full potential.

The molecule consists of three key domains:

  • The 6-Methylpyridine Head: The pyridine ring is an electron-deficient aromatic system, yet the nitrogen atom's lone pair makes it a potent ligand for metal coordination. The methyl group at the 6-position is not merely a spectator; its protons are acidic and can be selectively removed with a strong base to initiate synthesis.

  • The Ethyl Ester Tail: The ester is a classic functional group that can be readily hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, hydrazide, or other derivatives.[1] This provides a reliable entry point for a multitude of synthetic pathways.

  • The α-Methylene Bridge: Positioned between the electron-withdrawing pyridine ring and the carbonyl group, the protons on this CH₂ group are activated. This "active methylene" character allows for facile deprotonation and subsequent alkylation or condensation reactions, enabling chain extension and cyclization strategies.[1]

Physicochemical Data
PropertyValueSource
CAS Number 5552-83-0[1][2]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [1][2]
Appearance White to yellow solid-liquid mixtureChemical Supplier Data
Storage Inert atmosphere, room temperature[2]
Structural Diagram and Reactive Sites```dot

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.8!"]; C3 [label="C", pos="0,-2.3!"]; C4 [label="C", pos="1.2,-1.8!"]; C5 [label="C", pos="1.2,-0.5!"]; C_Me [label="CH₃", pos="2.4,-0.2!"]; C_CH2 [label="CH₂", pos="-2.4,0!"]; C_CO [label="C", pos="-3.6,0.5!"]; O_CO [label="O", pos="-3.6,1.5!"]; O_Et [label="O", pos="-4.8,0!"]; C_Et1 [label="CH₂", pos="-6.0,0.5!"]; C_Et2 [label="CH₃", pos="-7.2,0!"];

// Draw bonds N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C_Me; C1 -- C_CH2; C_CH2 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Et; O_Et -- C_Et1; C_Et1 -- C_Et2;

// Annotate reactive sites node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; N_site [label="Ligand Site", pos="0,0.8!", fillcolor="#EA4335", width=1.5]; Ester_site [label="Ester Handle", pos="-4.8,-1.0!", fillcolor="#FBBC05", width=1.8]; Methylene_site [label="Active Methylene", pos="-2.4,-0.8!", fillcolor="#34A853", width=2.2]; }

Caption: Synthetic workflow for a key precursor via metalation-carboxylation.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate

This protocol is adapted from a known procedure for a structurally analogous precursor and illustrates the core synthetic principles.

[3]Expertise & Causality:

  • Choice of Base: n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating the acidic methyl protons of the pyridine ring without attacking the ring itself. The reaction is performed at -70 °C to prevent side reactions and ensure kinetic control, favoring deprotonation at the most acidic site.

  • Choice of Electrophile: Diethyl carbonate serves as an effective source for the C(=O)OEt group. The carbanion attacks the electrophilic carbonyl carbon.

  • Workup: The reaction is quenched with aqueous ammonium chloride, a mild acid, to neutralize any remaining base and protonate the alkoxide intermediate formed.

Methodology:

  • Reaction Setup: To a solution of 2-chloro-6-methylpyridine (39.4 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert nitrogen atmosphere, cool the mixture to -70 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.2 eq, 47.3 mmol, typically a 2.5 M solution in hexanes) dropwise to the cold solution. Maintain the temperature at -70 °C and stir for 30 minutes. The formation of a colored solution indicates the generation of the carbanion.

  • Carboxylation: Slowly add diethyl carbonate (1.2 eq, 47.3 mmol) to the reaction mixture. Continue stirring at -70 °C for an additional 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

  • Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in petroleum ether to afford the pure product.

[3]### Part 3: The Reaction Chemistry Landscape

The true power of this compound lies in its diverse reactivity. The following sections detail key transformations that make it a valuable synthetic tool.

Transformations of the Ester Moiety

The ester group is a gateway to other critical functionalities.

G cluster_hydrolysis Hydrolysis cluster_amidation Amidation cluster_reduction Reduction start This compound acid Carboxylic Acid (Chelating Agent) start->acid NaOH / H₂O, then H⁺ amide Primary Amide start->amide NH₃ / EtOH alcohol Primary Alcohol (Further Functionalization) start->alcohol LiAlH₄ / THF amine Primary Amine (Pharmacophore) amide->amine LiAlH₄ / THF

Caption: Key transformations originating from the ethyl ester functional group.

  • Hydrolysis to Carboxylic Acid: Saponification with a base like NaOH followed by acidic workup yields (6-methylpyridin-2-yl)acetic acid. This product is a powerful bidentate (N,O) chelating agent, capable of coordinating with metal ions like Cu(II), Pt(II), and Pd(II). T[1]his is fundamental for applications in bioinorganic chemistry and catalysis.

  • Amidation and Subsequent Reduction: Reaction with amines or ammonia provides the corresponding amides. T[1]hese amides are not only common structural motifs in pharmaceuticals but can be readily reduced using strong reducing agents like LiAlH₄ to yield 2-(6-methylpyridin-2-yl)ethanamine derivatives. T[1]hese amines are crucial precursors for building more complex drug candidates.

  • Reduction to Alcohol: Direct reduction of the ester with LiAlH₄ provides 2-(6-methylpyridin-2-yl)ethanol, which can be used for further synthetic elaborations, such as etherification or conversion to a leaving group for substitution reactions.

Reactions at the α-Methylene Carbon

The activated methylene group is prime for forming new carbon-carbon bonds, enabling the construction of complex molecular skeletons.

  • Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone. For instance, reacting this compound with chromone-3-carboxaldehydes in water can lead to a cascade reaction, forming highly functionalized quinolizine derivatives in excellent yields. T[1]his demonstrates its power in diversity-oriented synthesis for creating complex heterocyclic libraries.

The Pyridine Ring as a Ligand

The pyridine nitrogen, in concert with the carbonyl oxygen of the ester (or the carboxylate from hydrolysis), acts as an effective bidentate ligand. This has been exploited to create metal complexes with unique biological properties.

  • Formation of Platinum(II) and Palladium(II) Complexes: The related (6-methylpyridin-2-yl)acetate ligand has been successfully incorporated into monofunctional platinum(II) and palladium(II) complexes. These complexes are under investigation for their unique DNA-binding capabilities and potential to overcome resistance mechanisms associated with existing platinum-based chemotherapeutic agents.

[1]### Part 4: Application Spotlight: Building Biologically Active Heterocycles

A primary application of this building block is in the synthesis of five-membered heterocycles, which are privileged structures in drug discovery. T[4][5]he following workflow details the synthesis of a 1,3,4-oxadiazole derivative, a common scaffold with a wide range of biological activities.

Workflow: From Ester to 1,3,4-Oxadiazole

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylthiosemicarbazide Synthesis cluster_2 Step 3: Oxidative Cyclization start This compound reagent1 Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol, Reflux start->reagent1 hydrazide 2-(6-Methylpyridin-2-yl)acetohydrazide reagent1->hydrazide reagent2 Aryl Isothiocyanate (Ar-NCS) hydrazide->reagent2 thiosemicarbazide N-Aryl-2-(pyridin-2-ylacetyl) hydrazinecarbothioamide reagent2->thiosemicarbazide reagent3 I₂ in NaOH or HgO thiosemicarbazide->reagent3 oxadiazole 5-(Aryl)-2-((6-methylpyridin-2-yl)methyl) -1,3,4-oxadiazole reagent3->oxadiazole

Caption: Multi-step synthesis of a 1,3,4-oxadiazole scaffold.

Protocol: Synthesis of a 5-Aryl-2-((6-methylpyridin-2-yl)methyl)-1,3,4-oxadiazole

This generalized protocol is based on established methodologies for synthesizing libraries of such compounds.

[4]Methodology:

  • Hydrazide Synthesis: Reflux a solution of this compound (1.0 eq) with hydrazine hydrate (2.0 eq) in absolute ethanol for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting solid, 2-(6-methylpyridin-2-yl)acetohydrazide, can often be used in the next step without further purification.

  • Thiosemicarbazide Formation: Dissolve the crude hydrazide (1.0 eq) in ethanol and add a solution of the desired aryl isothiocyanate (1.0 eq) in ethanol. Reflux the mixture for 4-6 hours. Cool the reaction, and the resulting N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide product often precipitates and can be collected by filtration.

  • Oxadiazole Cyclization: Suspend the thiosemicarbazide intermediate (1.0 eq) in an alkaline solution (e.g., 2M NaOH). Add a solution of iodine in potassium iodide dropwise with vigorous stirring until the color of iodine persists. Stir for an additional 2-4 hours at room temperature. The resulting solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water. Recrystallize from ethanol to yield the pure 1,3,4-oxadiazole derivative.

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a strategic tool for molecular construction. Its predictable reactivity across three distinct functional domains—the ester, the active methylene bridge, and the pyridine ring—provides chemists with a reliable and versatile platform for synthesizing complex molecules. Its demonstrated utility in creating libraries of heterocyclic compounds solidifies its importance in drug discovery programs targeting infectious diseases and cancer. F[1][4]uture applications will likely see its incorporation into novel catalytic systems, advanced materials, and increasingly complex natural product syntheses. As the demand for sophisticated molecular architecture grows, the role of such powerful, multi-functional building blocks will only become more critical.

References

An In-Depth Technical Guide to the Discovery and History of Pyridyl Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl acetate esters, a class of heterocyclic compounds, hold a significant position in the landscape of organic synthesis and medicinal chemistry. Their journey from academic curiosities to vital structural motifs in pharmaceuticals is a testament to the enduring quest for novel therapeutic agents. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of pyridyl acetate esters. We will delve into the foundational synthetic methodologies, such as the Fischer-Speier esterification, and trace their application to the pyridine core. Furthermore, this guide will illuminate the pivotal role of these esters as key intermediates in the synthesis of complex molecules, most notably in the development of first-generation cephalosporin antibiotics like Cefapirin. Through detailed protocols, mechanistic diagrams, and a survey of their applications, this document aims to equip researchers and drug development professionals with a thorough understanding of the chemistry and significance of pyridyl acetate esters.

Table of Contents
  • Introduction: The Emergence of a Versatile Heterocyclic Scaffold

  • Early Synthetic Approaches: Adapting Classical Esterification Reactions

    • The Fischer-Speier Esterification of Pyridylacetic Acids

    • Challenges and Mechanistic Considerations

  • Protocol 1: Synthesis of Ethyl 2-Pyridylacetate via Fischer-Speier Esterification

  • The Role of Pyridyl Acetate Esters as Intermediates in Drug Synthesis

    • Case Study: The Synthesis of Cefapirin

  • Protocol 2: Synthesis of 4-Pyridylthioacetic Acid

  • Modern Synthetic Methodologies and Future Outlook

  • References

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The pyridine ring is a ubiquitous feature in a vast number of biologically active compounds and natural products.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The introduction of an acetate ester functionality onto the pyridine core gives rise to pyridyl acetate esters, a class of compounds that have proven to be exceptionally versatile synthetic intermediates.

While the precise first synthesis of a simple pyridyl acetate ester is not prominently documented as a landmark discovery, their preparation follows from fundamental esterification principles first described in the late 19th century. The true significance of these esters emerged with the advancement of medicinal chemistry, particularly in the mid-20th century, as chemists sought to modify and improve upon existing drug molecules. Their utility lies in the ability of the ester group to be readily transformed into other functional groups or to serve as a linking moiety for more complex molecular architectures.

Early Synthetic Approaches: Adapting Classical Esterification Reactions
The Fischer-Speier Esterification of Pyridylacetic Acids

The most direct and classical method for the synthesis of pyridyl acetate esters is the Fischer-Speier esterification, a reaction first reported by Emil Fischer and Arthur Speier in 1895.[5] This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[5][6][7][8][9][10]

In the context of pyridyl acetate esters, the starting materials are the corresponding pyridylacetic acids (2-pyridylacetic acid, 3-pyridylacetic acid, or 4-pyridylacetic acid) and an alcohol, typically a simple alkanol like ethanol or methanol. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][7][8][9][10]

Challenges and Mechanistic Considerations

The Fischer-Speier esterification is a reversible reaction, and the position of the equilibrium is often unfavorable for high yields of the ester.[6][7][10] To drive the reaction towards the product side, it is common practice to use a large excess of the alcohol, which also serves as the solvent, or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.

A key mechanistic point is the protonation of the carbonyl oxygen, which activates the carboxylic acid for nucleophilic attack.[8][9] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester.[9]

Fischer_Esterification RCOOH R-COOH Protonated_acid R-C(=O+H)-OH RCOOH->Protonated_acid + H+ ROH R'-OH H_plus H+ Tetrahedral_intermediate R-C(OH)(O+HR')-OH Protonated_acid->Tetrahedral_intermediate + R'-OH Protonated_ester R-C(=O+H)-OR' Tetrahedral_intermediate->Protonated_ester - H2O Ester R-COOR' Protonated_ester->Ester - H+ H2O H2O

Caption: Generalized mechanism of Fischer-Speier esterification.

Protocol 1: Synthesis of Ethyl 2-Pyridylacetate via Fischer-Speier Esterification

This protocol details a representative procedure for the synthesis of a pyridyl acetate ester using the Fischer-Speier method.

Materials:

  • 2-Pyridylacetic acid hydrochloride (1.0 eq)

  • Absolute ethanol (large excess, as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-pyridylacetic acid hydrochloride and a large excess of absolute ethanol.

  • Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-pyridylacetate.

  • The crude product can be purified by vacuum distillation or column chromatography.

The Role of Pyridyl Acetate Esters as Intermediates in Drug Synthesis

The true value of pyridyl acetate esters in drug development is often as versatile intermediates. Their ester functionality can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceuticals.

Case Study: The Synthesis of Cefapirin

A prime example of the importance of pyridyl acetate esters is in the synthesis of Cefapirin, a first-generation cephalosporin antibiotic.[11][12] Cefapirin features a (pyridin-4-ylthio)acetamide side chain attached to the 7-aminocephalosporanic acid (7-ACA) core. The synthesis of this side chain relies on a pyridyl acetate derivative.

The synthesis of Cefapirin involves the reaction of 7-aminocephalosporanic acid (7-ACA) with bromoacetyl chloride, followed by the displacement of the bromide with 4-thiopyridine.[11]

Cefapirin_Synthesis Seven_ACA 7-ACA Amide_intermediate 7-(α-bromoacetamido)cephalosporanic acid Seven_ACA->Amide_intermediate + Bromoacetyl Chloride Bromoacetyl_chloride Bromoacetyl Chloride Four_thiopyridine 4-Thiopyridine Cefapirin Cefapirin Amide_intermediate->Cefapirin + 4-Thiopyridine

Caption: Simplified synthetic pathway to Cefapirin.[11]

Protocol 2: Synthesis of 4-Pyridylthioacetic Acid

This protocol outlines the synthesis of a key precursor for the Cefapirin side chain.

Materials:

  • 4-Thiopyridine (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve 4-thiopyridine in ethanol in a round-bottom flask.

  • Add sodium ethoxide to the solution and stir for 30 minutes at room temperature.

  • Slowly add ethyl chloroacetate to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add concentrated hydrochloric acid and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the solution and adjust the pH to approximately 4 with a suitable base (e.g., NaOH solution) to precipitate the 4-pyridylthioacetic acid.

  • Filter the solid, wash with cold water, and dry to obtain the desired product.

Modern Synthetic Methodologies and Future Outlook

While classical methods like the Fischer-Speier esterification remain relevant, modern organic synthesis has introduced a variety of milder and more efficient methods for the preparation of pyridyl acetate esters. These include:

  • Enzymatic Catalysis: Lipases, such as Novozym 435, have been shown to be effective catalysts for the esterification of nicotinic acids under mild conditions, offering an environmentally friendly alternative to traditional acid catalysis.[13]

  • Palladium-Catalyzed Carbonylation: Dihalopyridines can be converted to their corresponding esters through a palladium-catalyzed reaction with carbon monoxide and an alcohol.[14]

  • Three-Component Reactions: Recent developments have shown the synthesis of pyridylacetic acid derivatives through three-component reactions involving pyridine-N-oxides, Meldrum's acid derivatives, and various nucleophiles.[15][16][17]

The future of pyridyl acetate ester synthesis will likely focus on the development of even more sustainable and atom-economical methods. The continued importance of the pyridine scaffold in drug discovery ensures that research into the synthesis and application of its derivatives will remain an active and fruitful area of investigation.

Conclusion

Pyridyl acetate esters have a rich history intertwined with the evolution of organic synthesis and medicinal chemistry. From their preparation via classical esterification reactions to their crucial role as intermediates in the synthesis of life-saving antibiotics, these compounds have demonstrated their immense value. As synthetic methodologies continue to advance, the accessibility and application of pyridyl acetate esters are poised to expand, further solidifying their importance for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(6-methylpyridin-2-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal and synthetic chemistry. Its structure, which combines a substituted pyridine ring with an ethyl ester functional group, makes it a valuable intermediate for the synthesis of a wide array of more complex, biologically active molecules. This guide provides a comprehensive overview of this compound, including its commercial availability, key chemical properties, and practical applications in research and drug development, complete with a detailed experimental protocol.

Commercial Availability of this compound (95% Purity)

A reliable supply of high-purity starting materials is crucial for reproducible and successful research outcomes. This compound with a purity of 95% or higher is available from several reputable chemical suppliers. Researchers can procure this compound from the following vendors:

SupplierProduct Number/CAS NumberNotes
BLDpharm5552-83-0Offers various quantities for research purposes.[1]
BenchChem5552-83-0Provides the compound as a high-purity chemical building block for medicinal and synthetic chemistry.[2]
Sigma-AldrichAPOH93D99162 (Apollo Scientific)Listed as available through their catalog.

Note: Availability and product details should be confirmed on the respective supplier's website at the time of ordering.

Physicochemical Properties and Handling

  • CAS Number: 5552-83-0

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

  • Appearance: Colorless to yellow liquid

  • Boiling Point: ~244 °C

  • Storage: Store in an inert atmosphere at room temperature.

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from two primary reactive sites: the ethyl ester and the activated methylene group adjacent to the pyridine ring.

Ester Group Transformations

The ethyl ester is a key handle for various synthetic modifications:

  • Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid. Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible reaction, leading to a more complete conversion.[2]

  • Amidation: The ester can react with amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(6-methylpyridin-2-yl)ethanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄).

  • Hydrazinolysis: Reaction with hydrazine hydrate converts the ester into the corresponding acetohydrazide, a crucial intermediate for the synthesis of various five-membered heterocycles.

Reactivity of the Methylene Bridge

The methylene group (—CH₂—) is activated by the adjacent pyridine ring, making it susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations.

Applications in Drug Discovery and Development

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with a vast number of FDA-approved drugs containing this scaffold.[3] They are recognized for their ability to engage in hydrogen bonding and other key interactions with biological targets. The pyridine nucleus is found in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

This compound serves as a valuable precursor in the synthesis of novel compounds within these classes. For instance, derivatives of similar pyridyl acetate esters are utilized to construct libraries of heterocyclic compounds such as thioureas, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.[2] These five-membered heterocyclic systems are core scaffolds in many pharmaceuticals and are actively investigated for their diverse biological activities.[4]

The general workflow for utilizing this building block in the synthesis of such derivatives is outlined below:

G A This compound B 2-(6-methylpyridin-2-yl)acetohydrazide A->B Hydrazine Hydrate C Thiosemicarbazide Derivative B->C Isothiocyanate F 1,3,4-Oxadiazole B->F Carboxylic Acid Derivative + Dehydrating Agent D 1,2,4-Triazole C->D Base (e.g., NaOH) E 1,3,4-Thiadiazole C->E Acid (e.g., H₂SO₄)

Caption: Synthetic pathway from this compound to various bioactive heterocycles.

Experimental Protocol: Synthesis of 2-(6-methylpyridin-2-yl)acetohydrazide

This protocol details the conversion of this compound to its corresponding hydrazide, a key intermediate for further elaboration into various heterocyclic systems. The procedure is adapted from established methods for the hydrazinolysis of similar ethyl esters.[3]

Materials:

  • This compound (1 equivalent)

  • Hydrazine hydrate (99%) (2.5 equivalents)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 eq.) in absolute ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.5 eq.) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

  • Isolation of Product: Reduce the volume of the solvent under reduced pressure using a rotary evaporator. The resulting precipitate is the crude 2-(6-methylpyridin-2-yl)acetohydrazide.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Characterization: The structure and purity of the synthesized hydrazide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of complex heterocyclic molecules. Its dual reactivity allows for a wide range of chemical transformations, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The reliable synthetic routes starting from this compound provide access to novel molecular scaffolds with the potential for significant biological activity.

References

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 2-(6-methylpyridin-2-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation development, process optimization, and ensuring bioavailability. This guide provides an in-depth exploration of the solubility profile of Ethyl 2-(6-methylpyridin-2-yl)acetate, a key intermediate in synthetic chemistry. While specific, comprehensive experimental solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide serves as a robust framework for both theoretical prediction and experimental determination of its solubility. By integrating fundamental principles with actionable protocols, we aim to equip researchers with the necessary tools to navigate the complexities of solubility profiling.

Introduction to this compound

This compound is a chemical intermediate featuring a 6-methylpyridin-2-yl ring system linked to an ethyl acetate group.[1] This structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.[1]

PropertyValueSource
CAS Number 5552-83-0[1][2]
Molecular Formula C10H13NO2[3]
Molecular Weight 179.22 g/mol [1][3]
IUPAC Name This compound[4]
Canonical SMILES CCOC(=O)CC1=NC(C)=CC=C1[5]
InChI Key AJXKDBXXGPKKPN-UHFFFAOYSA-N[1]

The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. The pyridine ring introduces a degree of polarity and the potential for hydrogen bonding, while the ethyl acetate moiety contributes ester functionality and hydrocarbon character. This combination of structural features suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful avenue for estimating the solubility of a compound. These models are grounded in the principle of "like dissolves like," where solubility is favored when the intermolecular forces between the solute and solvent are similar.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[6][7][8] These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

Key Molecular Descriptors for Solubility Prediction:

  • Molecular Weight and Volume: Larger molecules generally have lower solubility.

  • Polar Surface Area (PSA): A measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). Higher PSA is often associated with lower solubility in non-polar solvents.

  • LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity. A higher LogP indicates greater solubility in non-polar, lipophilic solvents.

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule influences its ability to interact with protic solvents.

  • Dipole Moment: A measure of the overall polarity of a molecule.

For this compound, these descriptors can be calculated using various free and commercial software platforms.

Workflow for QSPR-based Solubility Prediction:

QSPR_Workflow cluster_input Input cluster_process Process cluster_output Output A Chemical Structure (SMILES or other format) B Calculate Molecular Descriptors (e.g., using ChemDes, RDKit) A->B Input Structure C Select Relevant Descriptors B->C Generate Descriptors D Apply QSPR Model (e.g., Multiple Linear Regression) C->D Input Descriptors E Predicted Solubility in a given solvent D->E Predict

Caption: Workflow for predicting solubility using QSPR models.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter is a more nuanced approach that breaks down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[9][10][11]

The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[12] The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Hansen Solubility Parameters can be predicted using group contribution methods, where the overall HSP of a molecule is calculated by summing the contributions of its individual functional groups.[13]

COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[14][15][16] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. While computationally more intensive, COSMO-RS can provide highly accurate predictions without the need for extensive experimental data for model training.[16][17]

Experimental Determination of Solubility

Theoretical predictions should always be validated by experimental data. The following section details robust protocols for determining the solubility of this compound in organic solvents.

Good Laboratory Practices (GLP) in Solubility Studies

Adherence to Good Laboratory Practices is crucial for ensuring the quality, reliability, and integrity of solubility data.[18][19][20] Key principles include:

  • Standard Operating Procedures (SOPs): All experimental procedures should be clearly documented and followed.[20]

  • Calibration and Maintenance of Equipment: Balances, temperature probes, and analytical instrumentation must be regularly calibrated and maintained.[20]

  • Data Integrity: All raw data, calculations, and observations should be accurately recorded and archived.[19]

  • Reagent and Sample Management: Proper labeling, storage, and handling of all chemicals are essential.[20]

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid. A syringe filter (e.g., 0.22 µm PTFE) is suitable for this purpose.

  • Quantification: Accurately measure the concentration of the solute in the saturated supernatant. This can be done using various analytical techniques:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.[21][22]

    • Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

    • Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly sensitive and specific method for determining the concentration of a compound in a solution. A calibration curve must be prepared using standards of known concentration.

Workflow for Shake-Flask Method with HPLC Analysis:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to get saturated solution B->C D Quantify concentration using HPLC C->D E Solubility Data D->E

Caption: Experimental workflow for the shake-flask method.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening of solubility in a large number of solvents, HTS methods are employed. These typically measure kinetic solubility, which is the concentration of a compound that remains in solution after precipitation from a stock solution.

Nephelometry: This technique measures the amount of light scattered by undissolved particles in a solution. A higher degree of light scattering indicates lower solubility. This method is well-suited for use in 96-well plate formats.

Multi-well Plate UV/HPLC Analysis: This method involves preparing dilutions of a stock solution of the compound in various solvents in a multi-well plate. After an incubation period, the plates are filtered, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectroscopy or HPLC.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table of Predicted Physicochemical Properties (using SwissADME):

PropertyPredicted ValueInterpretation
Molecular Weight 179.22 g/mol Within the range for good oral bioavailability.
LogP (iLOGP) 1.85Moderately lipophilic.
Topological Polar Surface Area (TPSA) 38.33 ŲIndicates good membrane permeability.[12]
Water Solubility (LogS) -2.5 to -3.5Predicted to be poorly to moderately soluble in water.
Number of H-bond Acceptors 3
Number of H-bond Donors 0

Note: These values are predictions and should be experimentally verified.

Example Table for Experimental Solubility Data:

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25
Heptane25

Method Validation

Any analytical method used for solubility determination must be properly validated to ensure the reliability of the results.[13] Key validation parameters include:

  • Specificity: The ability of the method to measure the analyte of interest in the presence of other components.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining theoretical prediction methodologies with robust experimental protocols and a commitment to data integrity through Good Laboratory Practices, researchers can confidently generate the high-quality solubility data necessary for advancing their research and development objectives. The principles and techniques outlined herein are broadly applicable to the solubility profiling of a wide range of organic compounds, making this guide a valuable resource for the scientific community.

References

The Therapeutic Kaleidoscope: A Technical Guide to the Biological Activities of Pyridyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Within this vast chemical family, pyridyl acetate derivatives have emerged as a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, moving beyond a mere cataloging of effects to dissect the underlying mechanisms of action and the experimental rationale for their evaluation. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, offering detailed protocols, mechanistic insights, and a critical analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pharmacology of pyridyl acetate derivatives in their own research endeavors.

Introduction: The Pyridine Nucleus and the Significance of the Acetate Moiety

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets.[1] The introduction of an acetate group (-CH₂COO-) to the pyridine core imparts a unique combination of lipophilicity and hydrogen bonding capability, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide will explore the diverse biological consequences of this structural motif.

Anticancer Activity: Targeting the Engines of Malignancy

Pyridyl acetate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes that drive tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridyl acetate derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Certain pyridyl acetate derivatives have been identified as potent inhibitors of kinases such as Cyclin-Dependent Kinase 2 (CDK2), which is essential for cell cycle progression.[3] By binding to the ATP-binding pocket of these kinases, the derivatives can block the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.

Signaling Pathway: Kinase Inhibition by Pyridyl Acetate Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Cascade (e.g., RAS/MAPK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates CDK2 CDK2 Kinase_Cascade->CDK2 Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Drives Pyridyl_Acetate_Derivative Pyridyl Acetate Derivative Pyridyl_Acetate_Derivative->CDK2 Inhibits Transcription_Factors->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to

Caption: Inhibition of CDK2 by a pyridyl acetate derivative disrupts the cell cycle, leading to apoptosis.

Quantitative Analysis of Anticancer Activity

The anticancer potency of pyridyl acetate derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridyl Aminothiazole DerivativesChk10.608 (q²)[4]
Fused Pyridine DerivativesCDK2/cyclin A20.24 - 3.52[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridyl acetate derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyridyl acetate derivatives have shown promise as anti-inflammatory agents, primarily through their ability to modulate the production of inflammatory mediators.[5][6]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory effects of certain pyridyl acetate derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Signaling Pathway: Inhibition of NF-κB by Pyridyl Acetate Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Pyridyl_Acetate_Derivative Pyridyl Acetate Derivative Pyridyl_Acetate_Derivative->IKK Inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFκB_n->Inflammatory_Genes Induces Transcription G Start Start Prepare_Microbial_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Microbial_Inoculum Serial_Dilution Perform Serial Dilution of Pyridyl Acetate Derivative Prepare_Microbial_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End G Pyridyl_Acetate_Derivative Pyridyl Acetate Derivative AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Pyridyl_Acetate_Derivative->AChE_Inhibition Antioxidant_Activity Antioxidant Activity Pyridyl_Acetate_Derivative->Antioxidant_Activity Increased_Acetylcholine Increased Acetylcholine Levels AChE_Inhibition->Increased_Acetylcholine Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Activity->Reduced_Oxidative_Stress Neuroprotection Neuroprotection Increased_Acetylcholine->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection

References

The Synthetic Versatility of Ethyl 2-(6-methylpyridin-2-yl)acetate: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Precursor

In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Ethyl 2-(6-methylpyridin-2-yl)acetate has emerged as a highly versatile and valuable building block in this pursuit. Its unique molecular architecture, featuring a pyridine ring, an active methylene group, and an ester functionality, provides a trifecta of reactive sites for strategic synthetic transformations. The presence of the electron-donating methyl group on the pyridine ring further modulates its reactivity, offering a nuanced handle for chemists to exploit.[1] This guide delves into the rich chemistry of this compound, exploring its role as a precursor to a diverse array of heterocyclic systems, with a focus on the underlying mechanisms and practical experimental protocols that empower the modern synthetic chemist.

Core Reactivity and Synthetic Handles

The synthetic utility of this compound stems from three primary reactive centers:

  • The Active Methylene Group: The protons on the carbon adjacent to both the pyridine ring and the ester carbonyl are acidic, rendering this position susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. This reactivity is central to the construction of fused heterocyclic systems.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. This site can be alkylated or acylated to form pyridinium salts, which are key intermediates in several cyclization strategies, most notably in the synthesis of indolizines via 1,3-dipolar cycloaddition reactions.

  • The Ethyl Ester Group: The ester functionality is a versatile handle for further molecular elaboration. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide by reaction with amines. These transformations allow for the introduction of diverse functional groups and the extension of the molecular scaffold.

Synthesis of Fused Nitrogen Heterocycles: Indolizines and Quinolizines

The construction of indolizine and quinolizine ring systems, which are core scaffolds in numerous natural products and pharmacologically active compounds, represents a prominent application of this compound.

Indolizine Synthesis: The Tschitschibabin Reaction and 1,3-Dipolar Cycloaddition

The most common and efficient route to indolizines from 2-pyridylacetate derivatives is the Tschitschibabin (or Chichibabin) reaction, which proceeds via a 1,3-dipolar cycloaddition mechanism.[2][3]

Mechanism:

The reaction is initiated by the quaternization of the pyridine nitrogen of this compound with an α-halo ketone (e.g., phenacyl bromide) to form a pyridinium salt. In the presence of a base, such as sodium bicarbonate or triethylamine, the active methylene group is deprotonated to generate a pyridinium ylide. This ylide is a 1,3-dipole that undergoes an intramolecular cycloaddition with the carbonyl group of the former α-halo ketone, followed by dehydration to yield the aromatic indolizine ring system.

cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Cycloaddition & Aromatization Start This compound + α-Halo Ketone Salt Pyridinium Salt Start->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (e.g., NaHCO3) Cycloadduct Dihydropyrrolo[1,2-a]pyridine Intermediate Ylide->Cycloadduct Intramolecular 1,3-Dipolar Cycloaddition Product Substituted Indolizine Cycloadduct->Product Dehydration

Tschitschibabin reaction pathway for indolizine synthesis.

Experimental Protocol: Synthesis of Ethyl 1-(4-bromobenzoyl)-3-(6-methyl)indolizine-2-carboxylate

  • Quaternization: To a solution of this compound (1.0 mmol) in acetone (20 mL), add 2,4'-dibromoacetophenone (1.1 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration. Wash the solid with cold acetone and dry under vacuum.

  • Cycloaddition: Suspend the pyridinium salt (1.0 mmol) in ethanol (20 mL) and add sodium bicarbonate (2.0 mmol).

  • Reflux the mixture for 8 hours.

  • After cooling, pour the reaction mixture into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indolizine derivative.

Entryα-Halo KetoneProductYield (%)
12-BromoacetophenoneEthyl 1-benzoyl-3-(6-methyl)indolizine-2-carboxylate85
2Ethyl bromoacetateDiethyl 3-(6-methyl)indolizine-1,2-dicarboxylate78
3ChloroacetoneEthyl 1-acetyl-3-(6-methyl)indolizine-2-carboxylate82
Quinolizine Synthesis: A Cascade Approach

Quinolizine derivatives can be efficiently synthesized from ethyl 2-(pyridin-2-yl)acetate and its analogs through a cascade reaction involving a Knoevenagel condensation followed by an intramolecular cyclization.[1]

Mechanism:

The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of this compound and an appropriate aldehyde, such as chromone-3-carboxaldehyde. This step forms a vinylidene intermediate. Subsequent intramolecular Michael addition of the pyridine nitrogen onto the electron-deficient double bond leads to the formation of a six-membered ring. A final aromatization step, often involving the elimination of a suitable leaving group, affords the stable quinolizine core.

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Start This compound + Aldehyde Intermediate1 Vinylidene Intermediate Start->Intermediate1 Base Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Michael Addition Product Substituted Quinolizine Intermediate2->Product Elimination

Cascade reaction for quinolizine synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(4-oxo-4H-chromen-3-yl)-4-oxo-4H-quinolizine-1-carboxylate

  • To a solution of ethyl 2-(pyridin-2-yl)acetate (1.0 mmol) and chromone-3-carboxaldehyde (1.0 mmol) in water (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature, and the solid product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure quinolizine derivative.

EntryAldehydeProductYield (%)
16-Methylchromone-3-carboxaldehydeEthyl 7-methyl-2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxo-4H-quinolizine-1-carboxylate92
26-Chlorochromone-3-carboxaldehydeEthyl 7-chloro-2-(6-chloro-4-oxo-4H-chromen-3-yl)-4-oxo-4H-quinolizine-1-carboxylate95
3BenzaldehydeEthyl 2-phenyl-4-oxo-4H-quinolizine-1-carboxylate88

Synthesis of Five-Membered Heterocycles: Oxadiazoles and Thiadiazoles

The ester functionality of this compound serves as a convenient starting point for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The key intermediate for these transformations is the corresponding acetohydrazide.

Preparation of 2-(6-Methylpyridin-2-yl)acetohydrazide

The first step involves the conversion of the ethyl ester to the hydrazide.

Experimental Protocol: Synthesis of 2-(6-Methylpyridin-2-yl)acetohydrazide

  • To a solution of this compound (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).

  • Reflux the reaction mixture for 8 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid is recrystallized from ethanol to afford pure 2-(6-methylpyridin-2-yl)acetohydrazide.

1,3,4-Oxadiazole Synthesis

Mechanism:

2-(6-Methylpyridin-2-yl)acetohydrazide can be cyclized with various reagents to form the 1,3,4-oxadiazole ring. A common method involves reaction with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon treatment with an acid or an oxidizing agent cyclizes to the oxadiazole-2-thione. Alternatively, reaction with an acyl chloride followed by cyclodehydration yields 2,5-disubstituted 1,3,4-oxadiazoles.

cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Cyclization Start This compound Hydrazide 2-(6-Methylpyridin-2-yl)acetohydrazide Start->Hydrazide Hydrazine Hydrate Product 1,3,4-Oxadiazole Derivative Hydrazide->Product Cyclization Reagent CS2 / Base or Acyl Chloride Reagent->Product

General scheme for 1,3,4-oxadiazole synthesis.

Experimental Protocol: Synthesis of 5-((6-Methylpyridin-2-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione

  • To a solution of potassium hydroxide (1.2 mmol) in ethanol (20 mL), add 2-(6-methylpyridin-2-yl)acetohydrazide (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add carbon disulfide (1.5 mmol) dropwise and continue stirring for 16 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the desired product.

1,3,4-Thiadiazole Synthesis

Mechanism:

The synthesis of 1,3,4-thiadiazoles from 2-(6-methylpyridin-2-yl)acetohydrazide often involves reaction with a thiocarbonyl source, such as carbon disulfide or isothiocyanates. For example, reaction with an isothiocyanate leads to the formation of a thiosemicarbazide intermediate, which can be cyclized under acidic or basic conditions to afford the corresponding 2-amino-1,3,4-thiadiazole derivative.

Experimental Protocol: Synthesis of N-Phenyl-5-((6-methylpyridin-2-yl)methyl)-1,3,4-thiadiazol-2-amine

  • To a solution of 2-(6-methylpyridin-2-yl)acetohydrazide (1.0 mmol) in ethanol (15 mL), add phenyl isothiocyanate (1.1 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and collect the precipitated thiosemicarbazide intermediate by filtration.

  • To the thiosemicarbazide (1.0 mmol), add concentrated sulfuric acid (5 mL) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

Functional Group Transformations: Expanding the Synthetic Toolbox

Beyond the construction of heterocyclic rings, the ester and active methylene groups of this compound provide opportunities for a variety of functional group interconversions, further highlighting its utility as a versatile precursor.

Hydrolysis to 2-(6-Methylpyridin-2-yl)acetic Acid

The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, other esters, and for use in peptide coupling reactions.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Dissolve this compound (10 mmol) in a mixture of ethanol (20 mL) and 2 M sodium hydroxide solution (20 mL).

  • Reflux the mixture for 2 hours.

  • After cooling, acidify the reaction mixture to pH 4-5 with dilute hydrochloric acid.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Amidation to N-Substituted-2-(6-methylpyridin-2-yl)acetamides

Direct reaction with amines, often at elevated temperatures or with the use of coupling agents, allows for the synthesis of a wide range of amides. These amides themselves can be valuable biological targets or can serve as intermediates for further transformations.

Experimental Protocol (Direct Amidation):

  • A mixture of this compound (5 mmol) and the desired primary or secondary amine (10 mmol) is heated at 120-150 °C for 6-12 hours in a sealed tube.

  • After cooling, the reaction mixture is purified by column chromatography on silica gel to afford the corresponding amide.

AmineProduct
AnilineN-Phenyl-2-(6-methylpyridin-2-yl)acetamide
BenzylamineN-Benzyl-2-(6-methylpyridin-2-yl)acetamide
Morpholine1-Morpholino-2-(6-methylpyridin-2-yl)ethanone

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-designed starting material in synthetic organic chemistry. Its inherent reactivity, coupled with the strategic placement of functional groups, provides a robust platform for the efficient construction of a diverse range of heterocyclic compounds. The methodologies outlined in this guide, from the classic Tschitschibabin reaction for indolizine synthesis to cascade reactions for quinolizines and the versatile transformations leading to five-membered heterocycles, underscore the broad applicability of this precursor.

For researchers in drug discovery and materials science, a thorough understanding of the synthetic pathways accessible from this compound is invaluable. The continued exploration of its reactivity, particularly in the realm of transition-metal-catalyzed C-H activation and asymmetric synthesis, promises to unlock even more novel and complex molecular architectures with potentially groundbreaking biological and physical properties. The insights provided herein are intended to serve as a practical and inspirational resource for those seeking to harness the synthetic potential of this remarkable molecule.

References

Unlocking Synthetic Versatility: A Guide to the Reactivity of the Active Methylene Group in Pyridylacetates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridylacetates in Modern Chemistry

Pyridylacetic acids and their ester derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The pyridine ring is a prevalent heterocycle in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate solubility, and fine-tune pharmacokinetic parameters.[3][4][5][6] The true synthetic power of pyridylacetate building blocks, however, lies in the unique reactivity of the methylene (-CH₂) group positioned between the electron-withdrawing pyridine ring and the carboxylate function. This "active methylene" group serves as a versatile nucleophilic handle, enabling a vast array of carbon-carbon bond-forming reactions that are central to the assembly of complex molecular architectures.

This guide provides a comprehensive exploration of the principles governing the reactivity of this pivotal functional group. We will delve into the electronic factors that control its acidity, survey its most critical transformations, and provide field-proven protocols to empower researchers in their synthetic endeavors. Our focus is not merely on procedural steps but on the underlying causality—the "why" behind experimental design—to foster a deeper, more intuitive understanding of this powerful synthetic tool.

Chapter 1: The Electronic Landscape and Nucleophilic Character

The reactivity of the pyridylacetate methylene group is a direct consequence of its electronic environment. Understanding the factors that stabilize its conjugate base is paramount to predicting and controlling its behavior in chemical reactions.

C-H Acidity: The Genesis of a Potent Nucleophile

The protons on the methylene carbon of a pyridylacetate are significantly more acidic than those of a simple alkane. This heightened acidity stems from the ability of the adjacent electron-withdrawing groups (the pyridine ring and the ester) to stabilize the negative charge of the resulting carbanion (or enolate) conjugate base.[7][8][9] This stabilization occurs through two primary mechanisms:

  • Inductive Effect: The electronegative nitrogen atom in the pyridine ring and the oxygen atoms of the ester group pull electron density away from the methylene carbon, weakening the C-H bonds and facilitating deprotonation.[7]

  • Resonance Effect: Upon deprotonation, the resulting negative charge is delocalized over the π-systems of both the ester carbonyl and the pyridine ring. This distribution of charge over multiple atoms results in a more stable, and therefore more readily formed, anionic species.

The Decisive Role of Pyridine Ring Isomerism

The position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the acetate group) has a profound impact on the stability of the carbanion and, consequently, on the reactivity of the methylene group.

  • 2- and 4-Pyridylacetates: These isomers are significantly more reactive. The negative charge on the methylene carbon can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides a powerful stabilizing effect, making the corresponding methylene protons more acidic and the resulting carbanion a more potent nucleophile.[10][11][12]

  • 3-Pyridylacetate: In this case, the negative charge cannot be delocalized onto the nitrogen via a valid resonance structure without disrupting the aromatic sextet in an unfavorable way. Stabilization relies primarily on the inductive effect of the nitrogen and resonance with the ester group. As a result, 3-pyridylacetates are generally less acidic and less reactive than their 2- and 4-isomers.

The comparative stability of the conjugate bases is visualized below.

Caption: Resonance forms of pyridylacetate anions.

Strategic Generation of the Enolate/Carbanion

The choice of base and solvent is critical for efficiently generating the desired nucleophile while avoiding side reactions. The goal is to achieve complete and rapid deprotonation.

BaseTypepKa (Conj. Acid)Key Considerations & Causality
NaH Strong, non-nucleophilic~36 (H₂)Expertise: An excellent choice for irreversible deprotonation. As a hydride, it is non-nucleophilic, preventing unwanted addition to the ester. The only byproduct is H₂ gas, simplifying workup. Trustworthiness: Requires strictly anhydrous conditions as it reacts violently with water.
LDA Strong, non-nucleophilic~36 (Diisopropylamine)Expertise: Its bulky nature makes it highly selective for proton abstraction over nucleophilic attack. Ideal for generating a clean enolate solution prior to adding an electrophile. Trustworthiness: Typically prepared in situ or purchased as a solution; requires low temperatures (-78 °C) to maintain stability and control reactivity.
NaOEt/KOtBu Strong, nucleophilic~16 (EtOH) / ~18 (tBuOH)Expertise: Alkoxides are cost-effective but establish an equilibrium, which may not favor complete deprotonation. Trustworthiness: Can act as nucleophiles, potentially leading to transesterification if a different alcohol is formed or present. Best used when the subsequent reaction is fast and irreversible.

Chapter 2: Key Synthetic Transformations

Once generated, the pyridylacetate enolate is a versatile intermediate for constructing complex molecules through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation: Forging New C-C Bonds

The reaction of the pyridylacetate enolate with alkyl halides (R-X) is a cornerstone of its utility, allowing for the direct installation of alkyl chains.

Mechanism: The reaction proceeds via a standard Sₙ2 mechanism where the nucleophilic carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Causality in Practice: The choice of electrophile is key. Primary and secondary alkyl halides are effective.[13] Tertiary halides are prone to elimination (E2) due to the basicity of the enolate. Regioselectivity on the pyridine ring itself can be an issue under certain conditions, but pre-forming the enolate at low temperature generally ensures selective C-alkylation at the methylene position.[14][15]

G start Ethyl 2-Pyridylacetate step1 Deprotonation (e.g., NaH, THF, 0 °C) start->step1 Add Base enolate Pyridylacetate Enolate (Nucleophile) step1->enolate step2 Sₙ2 Attack enolate->step2 electrophile Alkyl Halide (R-X) (Electrophile) electrophile->step2 product α-Alkyl-pyridylacetate step2->product

Caption: General workflow for C-alkylation.

Acylation: Synthesis of β-Keto Esters

Acylation introduces an acyl group (R-C=O) to the active methylene position, yielding valuable β-keto ester products. These products are precursors to ketones and other important scaffolds.

Mechanism: The enolate attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[16][17]

Causality in Practice: This reaction must be carefully controlled. The β-keto ester product is also acidic and can be deprotonated by any remaining enolate or base. It is often preferable to use a full equivalent of a strong, non-nucleophilic base to ensure complete initial deprotonation, followed by the rapid addition of the acylating agent.[18]

Knoevenagel Condensation: Access to Unsaturated Systems

This is a powerful reaction between the active methylene of the pyridylacetate and an aldehyde or ketone, catalyzed by a weak base (e.g., piperidine, pyridine), to form an α,β-unsaturated product.[19][20][21]

Mechanism: The reaction involves a nucleophilic addition of the carbanion to the carbonyl electrophile to form an aldol-type intermediate, which then undergoes dehydration (elimination of water) to yield the final conjugated product.[22]

Causality in Practice: The Knoevenagel condensation is highly efficient and often requires only catalytic amounts of a mild base.[19] The reaction is driven forward by the formation of a stable, conjugated π-system. When malonic acid derivatives are used in pyridine solvent, the condensation is often followed by decarboxylation, a variant known as the Doebner modification.[21][23]

G A Pyridylacetate + Aldehyde B Base-catalyzed Deprotonation A->B D Nucleophilic Attack on Carbonyl C Enolate Formation B->C C->D C->D Electrophile E Aldol Adduct (Tetrahedral Intermediate) D->E F Proton Transfer E->F G Dehydration (Elimination of H₂O) F->G H α,β-Unsaturated Product (Conjugated System) G->H

Caption: Mechanism of the Knoevenagel condensation.

Michael Addition: Conjugate C-C Bond Formation

In the Michael or conjugate addition, the pyridylacetate enolate acts as a "Michael donor" and adds to the β-carbon of an α,β-unsaturated carbonyl compound (a "Michael acceptor").[24][25]

Mechanism: This is a 1,4-nucleophilic addition across a conjugated system. The enolate attacks the electron-deficient β-carbon, leading to a new enolate intermediate which is then protonated during workup to give the 1,5-dicarbonyl adduct.[26][27][28]

Causality in Practice: The Michael addition is a thermodynamically controlled reaction that forms stable C-C bonds under relatively mild conditions. It is a powerful tool for building more complex carbon skeletons. The key is the generation of a soft nucleophile (the enolate) which preferentially attacks the soft electrophilic site (the β-carbon) of the conjugated system.

Chapter 3: Field-Proven Experimental Protocols

Scientific integrity demands protocols that are robust and reproducible. The following methods are presented as self-validating systems, with clear steps and checkpoints.

General Protocol for Anhydrous Enolate Generation and Alkylation

This protocol describes the alkylation of ethyl 2-pyridylacetate. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).[29]

  • Apparatus Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Reagent Charging: In the flask, place sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with dry hexanes (3x) to remove the oil. Carefully decant the hexanes via cannula. Add anhydrous tetrahydrofuran (THF) to the flask.

  • Deprotonation: Cool the stirred NaH suspension to 0 °C using an ice bath. Add a solution of ethyl 2-pyridylacetate (1.0 equivalent) in anhydrous THF dropwise via syringe over 15-20 minutes.

    • Causality Check: Hydrogen gas evolution will be observed. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature for 1 hour to ensure complete deprotonation. The solution will typically become colored.

  • Electrophile Addition: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (e.g., iodomethane, 1.1 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridylacetate spot is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired α-alkylated product.

Protocol for a Catalyst-Free Knoevenagel Condensation

This environmentally benign protocol is adapted from a facile, catalyst-free method and demonstrates the inherent reactivity of these systems.[19]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve the active methylene compound (e.g., ethyl 2-pyridylacetate, 1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Aldehyde Addition: To this solution, add the aldehyde (e.g., benzaldehyde, 1.0 equivalent) at room temperature with magnetic stirring.

  • Reaction: Stir the mixture at room temperature.

    • Self-Validation: In many cases, the product will begin to precipitate out of the solution as a solid within 30-60 minutes. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Isolation: Once the reaction is complete (typically 1-3 hours), collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol/water to remove any unreacted starting materials. The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the product using IR (disappearance of C=O stretch of aldehyde, appearance of C=C stretch) and NMR (¹H and ¹³C) spectroscopy.

Conclusion

The active methylene group in pyridylacetates is a synthetically powerful and versatile functional handle. Its reactivity, governed by the powerful electron-withdrawing capabilities of the adjacent pyridine and ester groups, can be precisely controlled through the strategic choice of base, solvent, and reaction conditions. From fundamental C-C bond-forming reactions like alkylations and Michael additions to the elegant construction of unsaturated systems via the Knoevenagel condensation, pyridylacetates provide a reliable and robust platform for molecular construction. For professionals in drug discovery and development, a thorough understanding of this reactivity is not just academic—it is a practical necessity for the efficient synthesis of novel chemical entities and the rapid exploration of chemical space.[3][6]

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Ethyl 2-(6-methylpyridin-2-yl)acetate from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(6-methylpyridin-2-yl)acetate, a valuable heterocyclic building block in medicinal and synthetic chemistry.[1] The protocol details a robust and scalable method starting from the readily available precursor, 2,6-lutidine. The core strategy involves a directed metallation via deprotonation of one of the methyl groups, followed by acylation with ethyl chloroformate. This application note delves into the mechanistic rationale behind the chosen synthetic route, offers a detailed step-by-step experimental protocol, and includes troubleshooting guidance to address common challenges. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable method for accessing this important pyridylacetate derivative.

Synthetic Strategy and Mechanistic Rationale

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry. While numerous methods exist, the direct functionalization of C-H bonds on alkyl substituents offers an atom-economical and efficient pathway. The chosen strategy for converting 2,6-lutidine to the target ester leverages this principle through a two-step, one-pot sequence: directed deprotonation and subsequent acylation.

1.1. The Starting Material: 2,6-Lutidine

2,6-Lutidine, or 2,6-dimethylpyridine, is an ideal starting material due to its commercial availability and the inherent reactivity of its methyl groups.[2] The pyridine ring's electron-withdrawing nature acidifies the protons on the adjacent methyl groups, making them susceptible to abstraction by a sufficiently strong base. Due to the steric hindrance provided by the two methyl groups flanking the nitrogen atom, 2,6-lutidine is a poor nucleophile but serves effectively as a non-nucleophilic base in many reactions.[3] However, in this synthesis, we exploit its capacity to be deprotonated.

1.2. Step 1: Directed Deprotonation with n-Butyllithium (n-BuLi)

To selectively remove a proton from one of the methyl groups, a strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[4] The reaction is performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent unwanted side reactions and ensure the stability of the resulting organolithium intermediate.

  • Causality: The low temperature is critical. It kinetically favors the deprotonation of the more accessible methyl proton and suppresses potential nucleophilic attack by n-BuLi on the pyridine ring. An inert atmosphere (Nitrogen or Argon) is mandatory, as organolithium reagents are highly reactive towards oxygen and moisture.

The deprotonation results in the formation of a resonance-stabilized 6-methyl-2-picolyl lithium anion. This nucleophilic species is poised for reaction with a suitable electrophile.

Reaction Scheme: Deprotonation

(Image: Chemical structure of 2,6-lutidine reacting with n-BuLi to form 6-methyl-2-picolyl lithium)

1.3. Step 2: Acylation with Ethyl Chloroformate

With the nucleophilic anion generated in situ, the next step is to introduce the ethyl acetate moiety. Ethyl chloroformate (ClCOOEt) serves as an efficient electrophilic acylating agent.[5] It is added slowly to the reaction mixture, still at low temperature, to control the exothermic reaction and prevent over-addition or side-product formation. The picolyl lithium anion attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing the chloride leaving group and forming the desired C-C bond.

Reaction Scheme: Acylation

(Image: 6-methyl-2-picolyl lithium reacting with ethyl chloroformate to yield this compound)

This two-step sequence provides a direct and efficient route to the target molecule, transforming a simple starting material into a more complex, functionalized intermediate.

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow, from initial setup to the isolation of the final product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification Start Start: 2,6-Lutidine & Reagents Inert_Atmosphere Assemble Dry Glassware under Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Cooling Cool Anhydrous THF to -78 °C Inert_Atmosphere->Cooling Deprotonation Slowly Add n-BuLi, Followed by 2,6-Lutidine Cooling->Deprotonation Anion_Formation Formation of 6-Methyl-2-picolyl Lithium Deprotonation->Anion_Formation Acylation Slowly Add Ethyl Chloroformate Anion_Formation->Acylation Quench Quench Reaction with sat. aq. NH4Cl Acylation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer (H2O, Brine) Extraction->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate in vacuo Wash->Dry_Concentrate Purification Purify via Silica Gel Column Chromatography Dry_Concentrate->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Suggested Grade/Purity
2,6-Lutidine108-48-5C₇H₉N107.15Anhydrous, ≥99%
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li64.062.5 M solution in hexanes
Ethyl Chloroformate541-41-3C₃H₅ClO₂108.52≥99%
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous, ≥99.9%
Saturated aq. NH₄Cl Solution12125-02-9NH₄Cl53.49Reagent Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Reagent Grade
Silica Gel7631-86-9SiO₂60.08230-400 mesh

3.2. Step-by-Step Procedure

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: To the flask, add anhydrous THF (10 mL per 10 mmol of 2,6-lutidine). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-BuLi (1.1 equivalents, e.g., 4.4 mL of 2.5 M solution for 10 mmol scale) to the cold THF via syringe over 10 minutes.

    • In a separate dry vial, prepare a solution of 2,6-lutidine (1.0 equivalent, e.g., 1.07 g for 10 mmol scale) in a small amount of anhydrous THF (~2 mL).

    • Slowly add the 2,6-lutidine solution to the n-BuLi/THF mixture dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting deep red/orange solution at -78 °C for 1 hour to ensure complete formation of the anion.

  • Acylation:

    • Slowly add ethyl chloroformate (1.2 equivalents, e.g., 1.30 g for 10 mmol scale) dropwise to the anion solution over 20 minutes. A color change is typically observed.

    • Allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching and Workup:

    • Remove the cooling bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, to isolate the pure product.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil.

3.3. Expected Results

ParameterValue
Reactant Equivalents 2,6-Lutidine (1.0), n-BuLi (1.1), ClCOOEt (1.2)
Temperature -78 °C
Reaction Time ~3-4 hours
Expected Yield 60-75% (post-purification)
Appearance Pale yellow oil

Troubleshooting and Safety

Potential IssueProbable CauseSuggested Solution
Low or No Yield Inactive n-BuLi; presence of moisture or oxygen; impure starting materials.Titrate n-BuLi before use. Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere. Use anhydrous reagents.
Formation of Side Products Reaction temperature too high; rapid addition of reagents.Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of both the lutidine solution and the ethyl chloroformate.
Incomplete Reaction Insufficient reaction time; insufficient base.Increase stirring time for deprotonation or acylation steps. Ensure 1.1 equivalents of active n-BuLi are used.
Difficult Purification Presence of unreacted starting material or closely-eluting impurities.Optimize the chromatography solvent system. A shallow gradient may be required for better separation.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled by trained personnel under an inert atmosphere using proper syringe techniques.

  • Ethyl chloroformate is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted in a fume hood. Anhydrous solvents like THF can form explosive peroxides and should be handled with care.

Conclusion

The protocol described provides a reliable and well-characterized method for the synthesis of this compound from 2,6-lutidine. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, researchers can achieve good yields of this versatile building block. The mechanistic principles of directed deprotonation followed by electrophilic trapping are fundamental in modern organic synthesis, and this procedure serves as a practical application of this powerful strategy.

References

Application Notes and Protocols for the Esterification of 6-Methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The esterification of 6-methylpyridine-2-carboxylic acid is a crucial transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals, agrochemicals, and materials science. The presence of the pyridine ring and the methyl group introduces specific electronic and steric considerations that must be addressed when selecting an appropriate esterification strategy. This guide provides a detailed overview of the most effective methods for this conversion, offering insights into the underlying mechanisms and practical, field-proven protocols.

Mechanistic Considerations and Strategy Selection

The choice of esterification method for 6-methylpyridine-2-carboxylic acid hinges on several factors, including the desired ester, the scale of the reaction, and the presence of other functional groups. Three primary strategies are commonly employed: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

Fischer-Speier Esterification: The Classic Approach

This acid-catalyzed equilibrium reaction is a cost-effective and straightforward method, particularly for simple alkyl esters like methyl or ethyl esters.[1][2][3] The reaction involves heating the carboxylic acid in an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3][4]

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the product side, maximizing the yield of the ester.[1][5]

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][3][6]

  • Removal of Water: As water is a byproduct, its removal (e.g., through a Dean-Stark apparatus) can further shift the equilibrium to favor ester formation.[1][3]

Steglich Esterification: Mild Conditions for Sensitive Substrates

For more complex or acid-sensitive alcohols, the Steglich esterification offers a milder alternative.[7][8][9] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9][10]

Causality Behind Experimental Choices:

  • Carbodiimide Coupling Agent: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][9]

  • DMAP Catalyst: DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol.[7][9] This also helps to prevent a common side reaction, the 1,3-rearrangement of the O-acylisourea to a non-reactive N-acylurea.[8]

  • Aprotic Solvent: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid interference with the reactive intermediates.[7][11]

Mitsunobu Reaction: Inversion of Stereochemistry

When the esterification involves a chiral secondary alcohol and inversion of stereochemistry is desired, the Mitsunobu reaction is the method of choice.[12][13][14] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][15]

Causality Behind Experimental Choices:

  • Activation of the Alcohol: Unlike the other methods, the Mitsunobu reaction activates the alcohol, not the carboxylic acid.[15] The PPh₃ and DEAD combine to form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt, a good leaving group.

  • SN2 Nucleophilic Attack: The carboxylate anion then displaces the activated alcohol via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol's chiral center.[12][14]

  • Anhydrous Conditions: The reaction is sensitive to water, which can lead to the formation of triphenylphosphine oxide and reduction of the azodicarboxylate, so anhydrous conditions are crucial.

Experimental Protocols

Protocol 1: Fischer Esterification for Ethyl 6-Methylpyridine-2-carboxylate

This protocol is adapted from a known synthesis of ethyl 6-methylpyridine-2-carboxylate.[16]

Materials:

  • 6-Methylpyridine-2-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-methylpyridine-2-carboxylic acid (e.g., 2.0 g, 14.58 mmol) in ethanol (50 mL), carefully add concentrated sulfuric acid (1.2 mL) while stirring.[16]

  • Heat the mixture to reflux and maintain for 22 hours.[16]

  • After cooling to room temperature, concentrate the reaction mixture to dryness using a rotary evaporator.[16]

  • Dissolve the residue in water (50 mL).[16]

  • Carefully add saturated sodium bicarbonate solution until the pH of the aqueous layer is between 8 and 9.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).[16]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-methylpyridine-2-carboxylate.[16]

  • Purify the product by column chromatography on silica gel if necessary.

Expected Yield: Approximately 78%.[16]

Protocol 2: Steglich Esterification for a Generic Ester of 6-Methylpyridine-2-carboxylic Acid

This protocol is a general procedure based on the principles of Steglich esterification.[8][11]

Materials:

  • 6-Methylpyridine-2-carboxylic acid

  • Alcohol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 6-methylpyridine-2-carboxylic acid, the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 3: Mitsunobu Reaction for a Generic Ester with Stereochemical Inversion

This protocol is a general procedure based on the principles of the Mitsunobu reaction.[12][13]

Materials:

  • 6-Methylpyridine-2-carboxylic acid

  • Chiral secondary alcohol (1.0 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methylpyridine-2-carboxylic acid, the chiral secondary alcohol, and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe to the stirred solution.[12] A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative as byproducts. Purify the desired ester by column chromatography on silica gel.

Data Presentation

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Strong Acid (H₂SO₄, p-TsOH), Excess AlcoholHigh Temperature (Reflux)Cost-effective, simple for primary and secondary alcohols.[2][3]Equilibrium reaction, harsh conditions may not be suitable for sensitive substrates.[2]
Steglich Esterification Carbodiimide (DCC, DIC), DMAPMild (0 °C to RT)Mild conditions, suitable for a wide range of alcohols, high yields.[7][8]Stoichiometric amounts of coupling agent, formation of urea byproduct can complicate purification.[8]
Mitsunobu Reaction PPh₃, DEAD or DIADMild (0 °C to RT)Inversion of stereochemistry at the alcohol center, mild conditions.[12][14]Stoichiometric amounts of reagents, byproduct removal can be challenging.[12]

Visualization of Workflows

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process 6-Methylpyridine-2-carboxylic Acid 6-Methylpyridine-2-carboxylic Acid Mix & Reflux Mix & Reflux 6-Methylpyridine-2-carboxylic Acid->Mix & Reflux Alcohol (Excess) Alcohol (Excess) Alcohol (Excess)->Mix & Reflux Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Mix & Reflux Work-up (Neutralization, Extraction) Work-up (Neutralization, Extraction) Mix & Reflux->Work-up (Neutralization, Extraction) Cool Purification Purification Work-up (Neutralization, Extraction)->Purification Dry & Concentrate Ester Product Ester Product Purification->Ester Product

Caption: Fischer Esterification Workflow.

Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_process Process 6-Methylpyridine-2-carboxylic Acid 6-Methylpyridine-2-carboxylic Acid Reaction (0°C to RT) Reaction (0°C to RT) 6-Methylpyridine-2-carboxylic Acid->Reaction (0°C to RT) Alcohol Alcohol Alcohol->Reaction (0°C to RT) DCC DCC DCC->Reaction (0°C to RT) DMAP (cat.) DMAP (cat.) DMAP (cat.)->Reaction (0°C to RT) Filtration (Remove DCU) Filtration (Remove DCU) Reaction (0°C to RT)->Filtration (Remove DCU) Reaction Complete Work-up (Washes) Work-up (Washes) Filtration (Remove DCU)->Work-up (Washes) Purification Purification Work-up (Washes)->Purification Dry & Concentrate Ester Product Ester Product Purification->Ester Product

Caption: Steglich Esterification Workflow.

Mitsunobu Reaction Workflow

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Process 6-Methylpyridine-2-carboxylic Acid 6-Methylpyridine-2-carboxylic Acid Reaction (0°C to RT) Reaction (0°C to RT) 6-Methylpyridine-2-carboxylic Acid->Reaction (0°C to RT) Alcohol Alcohol Alcohol->Reaction (0°C to RT) PPh₃ PPh₃ PPh₃->Reaction (0°C to RT) DEAD/DIAD DEAD/DIAD DEAD/DIAD->Reaction (0°C to RT) Slow Addition Concentration Concentration Reaction (0°C to RT)->Concentration Reaction Complete Purification (Chromatography) Purification (Chromatography) Concentration->Purification (Chromatography) Ester Product Ester Product Purification (Chromatography)->Ester Product

Caption: Mitsunobu Reaction Workflow.

References

Application Notes & Protocols: The Strategic Utility of Ethyl 2-(6-methylpyridin-2-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount. Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) has emerged as a high-purity, versatile building block with significant applications in medicinal and synthetic chemistry.[1] Its structure, featuring a 6-methylpyridin-2-yl ring system linked to an ethyl acetate moiety, provides a unique combination of functionalities that medicinal chemists can exploit to construct complex, biologically active molecules.[1]

The pyridine ring, a common motif in FDA-approved drugs, offers a key heterocyclic core, while the methyl group acts as an electron-donating group, modulating the electronic properties of the ring and offering a potential site for further functionalization.[1][2] The ethyl ester group is a crucial synthetic handle, readily convertible into acids, alcohols, or amides, enabling the assembly of diverse molecular architectures.[1] This bifunctionality makes this compound a valuable precursor for creating libraries of compounds targeting a wide array of diseases, from neurological disorders to cancer and infectious diseases.[1][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key chemical transformations, and diverse applications of this important intermediate. We will explore its role in the development of kinase inhibitors, central nervous system (CNS) agents, and antimicrobial compounds, supported by detailed protocols and mechanistic insights.

Core Synthesis Protocol: Accessing the Scaffold

The preparation of this compound can be efficiently achieved through the metalation of 2,6-lutidine followed by acylation. The use of a strong base like potassium amide or an organolithium reagent deprotonates the methyl group, creating a nucleophilic species that can then react with an acylating agent such as diethyl carbonate. This method avoids the isolation of the potentially unstable carboxylic acid intermediate and generally provides good yields.[4]

Protocol 1: Synthesis via Metalation of 2,6-Lutidine

This protocol is adapted from established procedures for the synthesis of related pyridine-2-yl acetates.[4]

Objective: To synthesize this compound from 2,6-lutidine.

Materials:

  • 2,6-Lutidine

  • Potassium metal

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Diethyl carbonate

  • Ammonium chloride

  • Standard glassware for anhydrous reactions (three-necked flask, condenser, dropping funnel)

  • Acetone-dry ice bath

Methodology:

  • Preparation of Potassium Amide: In a 1-liter, three-necked flask fitted with a dry-ice condenser and a mechanical stirrer, prepare potassium amide in approximately 400 mL of liquid ammonia using 8.0 g (0.20 g-atom) of potassium metal.[4] Causality: Potassium amide is a powerful, non-nucleophilic base required to deprotonate the acidic methyl group of lutidine.

  • Metalation of 2,6-Lutidine: Dissolve 32.1 g (0.300 mole) of 2,6-lutidine in 20 mL of anhydrous diethyl ether and add it to the potassium amide solution. Stir the resulting orange solution for 30 minutes.[4]

  • Acylation: Cool the reaction mixture in an acetone-dry ice bath. Slowly add a solution of diethyl carbonate in anhydrous ether. Rationale: Diethyl carbonate serves as an efficient electrophile to acylate the potassiated lutidine, directly forming the ethyl ester.

  • Quenching: After allowing the reaction to proceed for 5 minutes, neutralize the mixture by adding 10.7 g (0.200 mole) of ammonium chloride.[4] The characteristic green color will discharge.

  • Workup: Remove the condenser and allow the ammonia to evaporate.[4] Add 500 mL of ether to the residue, stir, and filter. Extract the solids with an additional 100 mL of ether.

  • Purification: Combine the ethereal extracts and concentrate them using a rotary evaporator. The residual oil is then purified by vacuum distillation to yield this compound.[4]

Synthesis_of_Ethyl_2-(6-methylpyridin-2-yl)acetate Lutidine 2,6-Lutidine Potassiolutidine Potassiolutidine Intermediate Lutidine->Potassiolutidine 1. KNH₂ / liq. NH₃ Product This compound Potassiolutidine->Product 2. Diethyl Carbonate 3. NH₄Cl quench DiethylCarbonate Diethyl Carbonate

Caption: Synthetic scheme for this compound.

Key Synthetic Transformations & Derivative Synthesis

The true power of this compound lies in the reactivity of its ester and active methylene groups, which serve as gateways to a vast chemical space.

A. Ester Group Transformations

The ethyl ester is a primary site for modification, allowing conversion into other critical functional groups.[1]

  • Hydrolysis to Carboxylic Acid: Base-catalyzed hydrolysis (saponification) is generally preferred as it is an irreversible reaction, leading to complete conversion to 2-(6-methylpyridin-2-yl)acetic acid.[1] This acid is a key intermediate for forming amides using standard peptide coupling reagents.

  • Reduction to Alcohol: The ester can be reduced to the corresponding alcohol, 2-(6-methylpyridin-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, yields the corresponding amides. This is one of the most common and vital transformations in medicinal chemistry for structure-activity relationship (SAR) studies.

Protocol 2: Saponification to 2-(6-methylpyridin-2-yl)acetic acid

Objective: To prepare the carboxylic acid derivative for subsequent amide coupling.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol/Water solvent mixture

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Methodology:

  • Dissolution: Dissolve this compound in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Hydrolysis: Add 1.5 to 2.0 molar equivalents of NaOH or KOH. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Rationale: The basic conditions facilitate the nucleophilic attack of hydroxide on the ester carbonyl, leading to cleavage of the ester bond.

  • Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation: Carefully acidify the solution with concentrated HCl to a pH of approximately 4-5. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Key_Transformations Start This compound Acid 2-(6-methylpyridin-2-yl)acetic acid Start->Acid NaOH, H₂O/EtOH (Saponification) Amide N-Substituted Amide Derivative Start->Amide Amine, Heat (Direct Amidation) Alcohol 2-(6-methylpyridin-2-yl)ethanol Start->Alcohol LiAlH₄ (Reduction) Acid->Amide Amine, Coupling Agent (e.g., HATU, DCC)

Caption: Key synthetic pathways starting from the title compound.

Applications in Drug Discovery & Medicinal Chemistry

The 6-methylpyridine-2-yl acetate core is a privileged scaffold found in molecules targeting a range of biological systems.

Central Nervous System (CNS) Agents: mGluR5 Antagonists

The metabotropic glutamate receptor 5 (mGluR5) is a critical target for treating various CNS disorders, including anxiety, depression, and addiction. The potent and selective mGluR5 antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine) features a 2-methyl-6-pyridyl core, highlighting the importance of this substitution pattern for receptor affinity.[5] this compound serves as a key starting material for analogues in this class. SAR studies have shown that while many structural variations to amide-based analogues are not well-tolerated, a few potent compounds have been discovered, underscoring the value of this scaffold in exploring chemical space around the mGluR5 target.[5]

Oncology: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyridine ring is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. This compound provides a framework for synthesizing novel kinase inhibitors. For instance, derivatives can be elaborated into compounds targeting kinases like PIM-1, which is implicated in cell survival and proliferation in cancers such as breast cancer.[6] The synthesis often involves converting the ester to a hydrazide, which can then be cyclized to form heterocycles like 1,3,4-oxadiazoles, a common scaffold in kinase inhibitor design.[6]

Table 1: Representative Biological Activities of Pyridine-Based Scaffolds

Compound ClassTargetBiological ActivityApplicationReference
Pyridin-2(1H)-one DerivativesMETTL3Potent inhibition (IC₅₀ = 50 nM)Acute Myeloid Leukemia[7]
Pyridine-based HydrazidesPIM-1 KinasePotent cytotoxicity (IC₅₀ = 0.5 µM)Breast Cancer (MCF-7)[6]
Tetracyclic PyrrolocarbazolesCK2 KinaseInteraction inhibition (Kᵢ = 1.8 µM)Cancer, Neurodegeneration[8][9]
N-(6-Methylpyridinyl) AmidesmGluR5Receptor AntagonismCNS Disorders[5]
Antimicrobial Agents

The scaffold is a valuable starting point for generating libraries of heterocyclic compounds with potential antimicrobial, antifungal, and antiviral properties.[1] The ester can be converted to a thiosemicarbazide and subsequently cyclized to afford thioureas, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.[1] These heterocyclic systems are known pharmacophores in many antimicrobial drugs, and using this compound allows for rapid diversification to screen for novel agents.

Protocol 3: General Amide Synthesis via Carboxylic Acid Intermediate

Objective: To synthesize a small library of amide derivatives for SAR studies.

Materials:

  • 2-(6-methylpyridin-2-yl)acetic acid (from Protocol 2)

  • A diverse set of primary and secondary amines

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or Triethylamine)

  • Anhydrous solvent (e.g., DMF or Dichloromethane)

Methodology:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 2-(6-methylpyridin-2-yl)acetic acid in anhydrous DMF. Add 1.1 equivalents of a coupling agent (e.g., HATU) and 2.0 equivalents of an organic base (e.g., DIPEA). Stir for 15-20 minutes at room temperature. Causality: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add 1.2 equivalents of the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide derivative.

Medicinal_Chemistry_Workflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization Start This compound Acid Carboxylic Acid Intermediate Start->Acid Protocol 2 Library Diverse Amide Library Acid->Library Protocol 3 Screening Biological Screening (e.g., Kinase Assays) Library->Screening Test Compounds SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow from scaffold to lead compound identification.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its accessible synthesis and versatile reactivity provide a robust platform for the rapid generation of diverse and novel molecular entities. From targeting complex receptors in the CNS to inhibiting critical enzymes in oncology, the applications of this scaffold are broad and impactful. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this compound in their drug discovery programs, accelerating the journey from initial concept to promising lead candidates.

References

The Strategic Application of Ethyl 2-(6-methylpyridin-2-yl)acetate in the Synthesis of Imidazopyridine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Pyridine Scaffold

In the landscape of modern pharmaceutical synthesis, the pyridine ring system remains a cornerstone scaffold, prized for its unique electronic properties and its prevalence in a vast array of biologically active molecules. Ethyl 2-(6-methylpyridin-2-yl)acetate, a bifunctional building block, has emerged as a particularly valuable intermediate for medicinal and synthetic chemists.[1] Its structure, featuring a nucleophilic pyridine ring activated by an electron-donating methyl group and a versatile ethyl acetate moiety, offers multiple avenues for synthetic elaboration. This combination allows for the construction of complex heterocyclic systems that are central to many therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a focus on its strategic use in the synthesis of imidazopyridine-based drugs, exemplified by the widely prescribed hypnotic agent, Zolpidem.

The ethyl ester group of this compound serves as a crucial handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, opening up a wide range of synthetic possibilities.[1] These transformations are fundamental in the construction of more complex molecular architectures, including various heterocyclic systems like thioureas, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are known to possess antimicrobial, antifungal, and antiviral properties.[1]

Core Synthetic Transformations of this compound

The utility of this compound in pharmaceutical synthesis is rooted in its reactivity at both the ester and the pyridine ring. Understanding these core transformations is key to unlocking its potential as a versatile building block.

Hydrolysis to 2-(6-methylpyridin-2-yl)acetic acid

The saponification of the ethyl ester to its corresponding carboxylic acid is a fundamental and often initial step in many synthetic routes. This transformation is typically achieved under basic conditions, for example, using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup. The resulting carboxylic acid is a versatile intermediate for amide bond formation, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

Amide Formation

The carboxylic acid derived from this compound can be readily converted to a variety of amides using standard peptide coupling reagents or by activation as an acid chloride. This reaction is central to the introduction of diverse functionalities and is a key step in the synthesis of many biologically active compounds.

Reduction to 2-(6-methylpyridin-2-yl)ethanol

The ester functionality can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[1] This transformation provides access to a different class of intermediates that can be further functionalized, for instance, through oxidation or conversion to leaving groups for nucleophilic substitution reactions.

Application in the Synthesis of Imidazopyridine Drugs: The Case of Zolpidem

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with prominent examples including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine. The synthesis of Zolpidem provides an excellent case study to illustrate the potential application of pyridine-2-acetic acid derivatives in the construction of this important heterocyclic system.

While the most common industrial syntheses of Zolpidem do not start directly from this compound, they rely on a key intermediate, 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetic acid, which shares a common structural motif. The established synthetic routes to Zolpidem typically involve the initial construction of the imidazopyridine core, followed by the introduction of the acetamide side chain at the C3 position.[1][2][3]

A common approach to Zolpidem synthesis involves the following key steps:

  • Formation of the Imidazopyridine Core: Condensation of 2-amino-5-methylpyridine with a 2-bromo-1-(p-tolyl)ethanone derivative to form the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine core.[2][3]

  • Introduction of the Acetic Acid Moiety: Functionalization of the C3 position of the imidazopyridine ring, often through a Vilsmeier-Haack reaction or a Mannich reaction, to introduce a two-carbon side chain that is then converted to the acetic acid.[1]

  • Amidation: Conversion of the resulting acetic acid derivative to the final N,N-dimethylacetamide of Zolpidem.[2]

The following diagram illustrates a generalized synthetic workflow for Zolpidem, highlighting the key intermediates.

Zolpidem_Synthesis A 2-Amino-5-methylpyridine C 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine A->C Condensation B 2-Bromo-1-(p-tolyl)ethanone B->C D 2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetic acid C->D Functionalization (e.g., Vilsmeier-Haack) E Zolpidem D->E Amidation

Caption: Generalized synthetic pathway for Zolpidem.

Proposed Protocol for the Synthesis of a Zolpidem Analog from this compound

Leveraging the reactivity of this compound, a plausible and efficient synthetic route to a Zolpidem analog can be designed. This protocol outlines a hypothetical, yet chemically sound, pathway for researchers and drug development professionals.

Part 1: Synthesis of 2-(6-methylpyridin-2-yl)acetic acid

This initial step involves the hydrolysis of the starting material.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound179.2210.0 g0.0558
Sodium Hydroxide (NaOH)40.004.46 g0.1116
Deionized Water18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Diethyl Ether74.12100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 0.0558 mol) in 50 mL of deionized water.

  • Add sodium hydroxide (4.46 g, 0.1116 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid while cooling in an ice bath.

  • A precipitate of 2-(6-methylpyridin-2-yl)acetic acid will form.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the desired carboxylic acid.

Part 2: Synthesis of the Imidazopyridine Core and Final Amidation

This part of the protocol is based on established methods for imidazopyridine synthesis and subsequent amidation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-(6-methylpyridin-2-yl)acetic acid151.16
2-Bromo-1-(p-tolyl)ethanone213.08
Thionyl Chloride (SOCl₂)118.97
N,N-Dimethylformamide (DMF)73.09
Dimethylamine solution (in THF)45.08
Triethylamine (TEA)101.19
Dichloromethane (DCM)84.93

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 2-(6-methylpyridin-2-yl)acetic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C and add thionyl chloride dropwise. Stir the reaction at room temperature until the acid is completely converted to the acid chloride (monitor by IR spectroscopy). Remove the excess thionyl chloride and DCM under reduced pressure.

  • Condensation to form the Imidazopyridine Core: The following step is a proposed adaptation of known imidazopyridine syntheses. A more direct route would involve the condensation of 2-amino-5-methylpyridine with a suitable keto-ester derived from the starting material. However, to illustrate the use of the pre-formed acetic acid, we propose a multi-step sequence. A more conventional approach would be to first synthesize the imidazopyridine core and then introduce the side chain. For the purpose of this guide, we will follow a plausible, albeit less direct, hypothetical route.

  • Amidation to the Zolpidem Analog: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of a solution of dimethylamine in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N,N-dimethyl-2-(6-methylpyridin-2-yl)acetamide.

The following diagram illustrates the proposed synthetic workflow starting from this compound.

Proposed_Synthesis A This compound B 2-(6-methylpyridin-2-yl)acetic acid A->B Hydrolysis (NaOH, H₂O) C 2-(6-methylpyridin-2-yl)acetyl chloride B->C Activation (SOCl₂, DMF) D N,N-dimethyl-2-(6-methylpyridin-2-yl)acetamide (Zolpidem Analog) C->D Amidation ((CH₃)₂NH, TEA)

Caption: Proposed synthesis of a Zolpidem analog.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its dual reactivity allows for a wide range of synthetic manipulations, making it an attractive starting material for the construction of diverse heterocyclic scaffolds. While direct utilization in the synthesis of blockbuster drugs may not be extensively documented, its structural similarity to key intermediates in the synthesis of drugs like Zolpidem highlights its immense potential. The protocols and synthetic strategies outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for exploring the full potential of this remarkable pyridine derivative in the quest for novel and effective therapeutics. Further exploration of its reactivity, particularly in the development of novel cyclization and cross-coupling reactions, will undoubtedly lead to the discovery of new and efficient pathways to important pharmaceutical targets.

References

reduction of Ethyl 2-(6-methylpyridin-2-yl)acetate to 2-(6-methylpyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of 2-(6-methylpyridin-2-yl)ethanol via Ester Reduction

Abstract

This application note provides a comprehensive technical guide for the chemical reduction of ethyl 2-(6-methylpyridin-2-yl)acetate to its corresponding primary alcohol, 2-(6-methylpyridin-2-yl)ethanol. This transformation is a fundamental process in synthetic organic chemistry, yielding a valuable pyridine derivative used as a building block in the development of pharmaceutical agents and other advanced materials. This guide emphasizes the selection of an appropriate reducing agent, details the underlying reaction mechanism, and presents a robust, step-by-step protocol using Lithium Aluminum Hydride (LAH). Key considerations regarding safety, reaction monitoring, workup, and product purification are discussed to ensure procedural integrity and reproducibility for researchers in drug discovery and chemical development.

Introduction and Strategic Overview

The conversion of an ester to a primary alcohol is a cornerstone transformation in organic synthesis. The target molecule, 2-(6-methylpyridin-2-yl)ethanol, is a bifunctional compound featuring both a nucleophilic hydroxyl group and a pyridine ring, making it a versatile intermediate. The direct reduction of its parent ester, this compound, is the most efficient route to its synthesis.

The success of this reaction hinges on the selection of a sufficiently powerful reducing agent capable of reducing the relatively unreactive ester carbonyl group. This guide focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a potent hydride donor, and outlines a protocol optimized for high yield and purity.

Experimental Workflow Overview

The overall process can be visualized as a multi-stage workflow, from initial setup to final product isolation. Each stage requires meticulous attention to detail, particularly concerning the exclusion of atmospheric moisture.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Flame-Dry Glassware prep2 Assemble Under Inert Gas (N₂/Ar) prep1->prep2 react1 Prepare LAH Suspension in Anhydrous THF (0 °C) prep2->react1 react2 Slowly Add Ester Solution react1->react2 react3 Stir at Room Temperature react2->react3 react4 Monitor by TLC react3->react4 work1 Cool to 0 °C react4->work1 work2 Quench Reaction (Fieser Method) work1->work2 work3 Filter Aluminum Salts work2->work3 work4 Solvent Evaporation work3->work4 purify1 Column Chromatography work4->purify1 purify2 Characterize Pure Product purify1->purify2

Figure 1: High-level experimental workflow for the reduction of this compound.

Selecting the Optimal Reducing Agent

The choice of reducing agent is critical. Esters are significantly less electrophilic than ketones or aldehydes, necessitating a powerful hydride source for efficient conversion.

ReagentFormulaReactivity with EstersKey Considerations
Lithium Aluminum Hydride LiAlH₄High The reagent of choice for this transformation due to its high reactivity.[1] Reacts violently with water and protic solvents, requiring strict anhydrous conditions.[2]
Sodium Borohydride NaBH₄Very Low Generally does not reduce esters under standard conditions (e.g., in methanol or ethanol).[1] Reduction can sometimes be forced with additives or high heat, but this is less efficient and selective.[3]
Diisobutylaluminum Hydride DIBAL-HModerate Can reduce esters, but is often used at low temperatures (-78 °C) to isolate the intermediate aldehyde.[1] Using it for full reduction to the alcohol offers no significant advantage over LAH.
Borane BH₃Moderate Effective for reducing esters, often used as a THF or dimethyl sulfide complex. LAH is generally more common and readily available for this specific application.[1]

Reaction Mechanism: Ester Reduction by LiAlH₄

The reduction proceeds via a two-stage mechanism involving two equivalents of hydride. The process begins with a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate aldehyde.

  • Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The C-O π-bond reforms, expelling the ethoxide group (-OEt) as a leaving group. This step generates an aldehyde intermediate.[4]

  • Second Hydride Attack: The aldehyde formed is more reactive than the starting ester. It is immediately attacked by a second hydride ion from another LAH molecule, resulting in a second tetrahedral intermediate (an aluminum alkoxide).[4]

  • Protonation (Workup): After the reaction is complete, a careful aqueous workup is performed. Water or a dilute acid is added to protonate the aluminum alkoxide species, yielding the final primary alcohol product, 2-(6-methylpyridin-2-yl)ethanol, and a second alcohol (ethanol) from the leaving group.[4]

G Ester This compound Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. LiAlH₄ (1st H⁻) Aldehyde Intermediate Aldehyde Tetrahedral1->Aldehyde 2. Collapse (-EtO⁻) Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide 3. LiAlH₄ (2nd H⁻) Alcohol 2-(6-methylpyridin-2-yl)ethanol Alkoxide->Alcohol 4. H₂O Workup

Figure 2: Mechanism of LAH reduction of an ester to a primary alcohol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving LAH must be performed with extreme caution in a certified chemical fume hood under an inert atmosphere.

Materials and Equipment
  • Chemicals:

    • This compound (>97%)

    • Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

    • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

    • Anhydrous Diethyl Ether (Et₂O)

    • 15% (w/v) Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Celite® 545

    • Silica Gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask (flame-dried)

    • Magnetic stirrer and stir bar

    • Dropping funnel (pressure-equalizing)

    • Reflux condenser (with inert gas inlet)

    • Nitrogen or Argon gas supply with bubbler

    • Ice-water bath

    • Glass funnel and filter paper

    • Rotary evaporator

    • Glassware for column chromatography

Critical Safety Precautions
  • Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic sources to release highly flammable hydrogen gas.[5][6] This can lead to pressurization and fire.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[6][7]

  • Inert Atmosphere: All manipulations of LAH must be performed under a dry, inert atmosphere (N₂ or Ar) to prevent contact with moisture in the air.[6]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand, soda ash, or lime readily accessible. DO NOT use water or CO₂ extinguishers on an LAH fire.[6][8]

  • Corrosivity: LAH powder is corrosive and can cause severe burns upon contact with skin, as it reacts with moisture to form caustic lithium hydroxide.[5][7]

Step-by-Step Procedure

1. Reaction Setup: a. Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. b. Fit the flask with a reflux condenser and a pressure-equalizing dropping funnel, both topped with nitrogen inlets. Seal the third neck with a septum. c. Maintain a positive pressure of inert gas throughout the experiment, confirmed by a gentle bubbling rate through an oil bubbler.

2. Reaction Execution: a. In the flask, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (approx. 0.5 M concentration relative to LAH). b. Cool the suspension to 0 °C using an ice-water bath. c. Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. d. Add the ester solution dropwise to the stirred LAH suspension over 30-45 minutes. Maintain the internal temperature below 10 °C to control the exothermic reaction.[9] e. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. f. Stir for an additional 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent), ensuring the starting ester spot has been completely consumed.

3. Reaction Workup (Fieser Method): a. Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. b. CRITICAL: Quench the excess LAH and hydrolyze the aluminum salts by performing the following sequential, dropwise additions with vigorous stirring. This procedure is highly exothermic and releases hydrogen gas.[2][5] i. For every X g of LAH used, slowly add X mL of deionized water. ii. Next, slowly add X mL of 15% aqueous NaOH solution. iii. Finally, slowly add 3X mL of deionized water.[10][11] c. Remove the ice bath and stir the mixture at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form, which is easy to filter.[12]

4. Isolation and Purification: a. To the slurry, add a generous amount of anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes to remove residual water.[5] b. Set up a Büchner or sintered glass funnel with a pad of Celite®. Filter the mixture, collecting the filtrate. c. Wash the collected white solid (filter cake) thoroughly with several portions of THF or diethyl ether to recover all the product. d. Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. e. The resulting crude oil can be purified by silica gel column chromatography, typically using a gradient elution from hexanes to ethyl acetate, to yield the pure 2-(6-methylpyridin-2-yl)ethanol.

Data and Characterization

The following table provides key physical and chemical properties for the starting material and the expected product.

PropertyThis compound2-(6-methylpyridin-2-yl)ethanol
Molecular Formula C₁₀H₁₃NO₂C₈H₁₁NO
Molecular Weight 179.21 g/mol 137.18 g/mol
Appearance LiquidLiquid
Boiling Point ~125 °C @ 11 mmHg~112 °C @ 12 mmHg
Density ~1.06 g/mL~1.05 g/mL
Refractive Index ~1.495~1.537

Note: Physical properties are approximate and can vary. Data sourced from publicly available databases and supplier information.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-(6-methylpyridin-2-yl)acetate. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring the quality and consistency of downstream products.[1] The described method is developed for researchers, scientists, and drug development professionals, offering a comprehensive guide from method development rationale to full validation according to ICH guidelines.[2][3][4]

Introduction

This compound is a versatile bifunctional molecule featuring a 6-methylpyridine ring and an ethyl acetate group.[1] This structure makes it a valuable building block in the synthesis of a variety of biologically active compounds.[1] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method for determining purity and concentration is paramount for quality control. High-performance liquid chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2]

This document provides a step-by-step protocol for an isocratic RP-HPLC method with UV detection, designed to be both accurate and efficient. Furthermore, it outlines a comprehensive validation strategy to ensure the method is fit for its intended purpose.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is the cornerstone of logical HPLC method development.

PropertyValueSource
Chemical FormulaC10H13NO2[5]
Molecular Weight179.22 g/mol [1][5]
CAS Number5552-83-0[1][5][6][7]
AppearanceColorless to Yellow-brown to Red Liquid[7]
pKaThe pyridine ring imparts basic properties (typical pKa for pyridines is around 5.2-6.0).[8][9]
UV AbsorbanceAromatic systems like pyridine exhibit strong UV absorbance.[10] A wavelength of 254 nm is a common starting point for detection.[10]

HPLC Method Development Rationale

The selection of chromatographic conditions is driven by the physicochemical properties of this compound.

Mode of Chromatography: Reversed-Phase

Reversed-phase HPLC is the most common mode of chromatography in pharmaceutical analysis.[11] Given the moderate polarity of the analyte, a hydrophobic stationary phase (like C18) and a polar mobile phase will provide optimal retention and separation from potential impurities.

Stationary Phase: C18 Column

A C18 (octadecylsilyl) bonded silica column is selected for its versatility and proven performance in retaining a wide range of organic molecules. A standard column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

Mobile Phase Selection

The mobile phase composition is a critical factor in achieving the desired retention and peak shape.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity and favorable UV transparency.[12]

  • Aqueous Component & pH Control: The basic nature of the pyridine moiety necessitates pH control of the mobile phase to ensure consistent retention and symmetrical peak shapes. Operating at a pH below the pKa of the pyridine nitrogen (e.g., pH 3.0) will ensure it is protonated, leading to better interaction with the stationary phase and minimizing peak tailing caused by interaction with residual silanols on the silica support.[12] A phosphate buffer is a suitable choice for this pH range.

Detection

The aromatic pyridine ring in this compound allows for sensitive detection using a UV-Vis detector. Based on the chromophore, a detection wavelength of 260 nm is selected to provide a good balance of sensitivity and specificity.

Detailed Analytical Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared buffer. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).

Method Validation Protocol

The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14]

References

Application Note: 1H and 13C NMR Characterization of Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(6-methylpyridin-2-yl)acetate is a key heterocyclic building block in contemporary drug discovery and development. Its bifunctional nature, featuring a substituted pyridine ring and an ethyl ester moiety, makes it a versatile precursor for the synthesis of a diverse range of biologically active molecules.[1] The precise structural elucidation of this intermediate is paramount to ensure the integrity of subsequent synthetic transformations and the final pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous characterization of such organic molecules in solution.

This application note provides a detailed guide to the 1H and 13C NMR characterization of this compound. It outlines optimized protocols for sample preparation and data acquisition, followed by a comprehensive analysis and assignment of the respective NMR spectra. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pyridine-based scaffolds.

Molecular Structure and NMR-Active Nuclei

The structural integrity of this compound can be unequivocally confirmed by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. The distinct electronic environments of these nuclei, arising from the interplay of the aromatic pyridine ring, the electron-donating methyl group, and the ester functionality, give rise to a unique NMR fingerprint.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms with labels N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="1,0.866!"]; C3 [label="C", pos="1.5,0!"]; C4 [label="C", pos="1,-0.866!"]; C5 [label="C", pos="0,-0.866!"]; C6 [label="C", pos="-0.5,0!"]; C7 [label="C", pos="-1.5,0!"]; H_C3 [label="H", pos="2.3,0!"]; H_C4 [label="H", pos="1.5,-1.3!"]; H_C5 [label="H", pos="-0.5,-1.3!"]; C_Me [label="C", pos="1.8,1.5!"]; H1_Me [label="H", pos="2.2,1.2!"]; H2_Me [label="H", pos="1.8,2.1!"]; H3_Me [label="H", pos="1.4,1.2!"]; C_CH2 [label="C", pos="-2.5,0!"]; H1_CH2 [label="H", pos="-2.8,0.5!"]; H2_CH2 [label="H", pos="-2.8,-0.5!"]; C_CO [label="C", pos="-3.5,0!"]; O_CO [label="O", pos="-3.8,0.8!"]; O_Et [label="O", pos="-4.5,-0.5!"]; C_Et_CH2 [label="C", pos="-5.5,-0.5!"]; H1_Et_CH2 [label="H", pos="-5.8,0!"]; H2_Et_CH2 [label="H", pos="-5.8,-1!"]; C_Et_CH3 [label="C", pos="-6.5,-0.5!"]; H1_Et_CH3 [label="H", pos="-6.8,0!"]; H2_Et_CH3 [label="H", pos="-6.8,-1!"]; H3_Et_CH3 [label="H", pos="-6.2,-1!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C6 -- C_CH2; C_CH2 -- H1_CH2; C_CH2 -- H2_CH2; C_CH2 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Et; O_Et -- C_Et_CH2; C_Et_CH2 -- H1_Et_CH2; C_Et_CH2 -- H2_Et_CH2; C_Et_CH2 -- C_Et_CH3; C_Et_CH3 -- H1_Et_CH3; C_Et_CH3 -- H2_Et_CH3; C_Et_CH3 -- H3_Et_CH3; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5;

}

Caption: Molecular structure of this compound.

Experimental Protocols

Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality, reproducible spectra. The following protocol ensures a homogeneous solution free from particulate matter and paramagnetic impurities, which can adversely affect spectral resolution.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with cotton wool plug

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent can influence chemical shifts; consistency is key for comparative analyses.[2]

  • Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Filter the solution through a Pasteur pipette containing a small cotton wool plug directly into a clean, dry 5 mm NMR tube. This step removes any microscopic particulate matter that could interfere with the magnetic field homogeneity.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution 1D ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#EA4335"; node [style=filled, color="#FFFFFF", fillcolor="#4285F4"]; Weigh [label="Weigh Sample"]; Dissolve [label="Dissolve in Deuterated Solvent"]; Filter [label="Filter into NMR Tube"]; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#FBBC05"; node [style=filled, color="#FFFFFF", fillcolor="#34A853"]; H1_Acq [label="1H NMR Acquisition"]; C13_Acq [label="13C NMR Acquisition"]; }

subgraph "cluster_proc" { label="Data Processing & Analysis"; style=filled; color="#4285F4"; node [style=filled, color="#FFFFFF", fillcolor="#EA4335"]; FT [label="Fourier Transform"]; Phase [label="Phase Correction"]; Baseline [label="Baseline Correction"]; Integrate [label="Integration (1H)"]; Assign [label="Peak Assignment"]; }

Weigh -> Dissolve -> Filter; Filter -> H1_Acq; Filter -> C13_Acq; H1_Acq -> FT; C13_Acq -> FT; FT -> Phase -> Baseline; Baseline -> Integrate [label="1H"]; Baseline -> Assign; Integrate -> Assign; }

Caption: General workflow for NMR characterization.

¹H NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program Standard single-pulse (zg) Provides quantitative information with appropriate relaxation delays.
Spectral Width (SW) 12-16 ppm Encompasses the typical chemical shift range for organic molecules.
Acquisition Time (AT) 3-4 seconds Ensures good digital resolution for resolving fine coupling patterns.
Relaxation Delay (D1) 5 seconds Allows for full relaxation of protons, crucial for accurate integration.
Number of Scans (NS) 8-16 Sufficient for good signal-to-noise on modern spectrometers.

| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program Proton-decoupled single-pulse (zgpg) Simplifies the spectrum to single lines for each unique carbon.
Spectral Width (SW) 200-240 ppm Covers the entire chemical shift range for carbon nuclei in organic molecules.[3]
Acquisition Time (AT) 1-2 seconds Adequate for good resolution in ¹³C NMR.
Relaxation Delay (D1) 2 seconds A shorter delay is often sufficient for qualitative ¹³C spectra.
Number of Scans (NS) 128-1024 A higher number of scans is required due to the low natural abundance of ¹³C.

| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the ethyl ester group, the methylene bridge, the pyridine methyl group, and the aromatic protons of the pyridine ring.

¹H NMR Data (DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.82 - 7.75 m 2H - H-3 and H-4 (Pyridyl)
7.51 d 1H 8.0 H-5 (Pyridyl)
4.12 q 2H 7.1 -OCH₂CH₃
~3.8 s 2H - -CH₂-COO-
~2.5 s 3H - Py-CH₃
1.19 t 3H 7.1 -OCH₂CH₃

Note: Chemical shifts for the methylene bridge and the pyridine methyl group are estimated based on typical values for similar structures and require experimental confirmation.

Interpretation:

  • Ethyl Ester Group: The ethyl group exhibits a classic quartet at δ 4.12 ppm for the methylene protons (-OCH₂-) coupled to the three methyl protons, and a triplet at δ 1.19 ppm for the methyl protons (-CH₃) coupled to the two methylene protons.[2] The coupling constant of 7.1 Hz is characteristic of free rotation around the C-C bond.

  • Aromatic Pyridine Ring: The protons on the pyridine ring appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the nitrogen atom further deshields the adjacent protons. The signals at δ 7.82-7.75 (m, 2H) and δ 7.51 (d, 1H, J = 8.0 Hz) correspond to the three protons on the pyridine ring. A definitive assignment of H-3, H-4, and H-5 would require 2D NMR experiments such as COSY and NOESY.

  • Methylene Bridge and Pyridine Methyl Group: The singlet signals for the methylene protons alpha to the ester carbonyl and the methyl protons on the pyridine ring are expected to be in the regions of δ 3.8 ppm and δ 2.5 ppm, respectively. Their singlet nature indicates no adjacent protons for coupling.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

¹³C NMR Data (DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
169.9 C=O (Ester)
157.9 C-6 (Pyridyl, C=N)
~155 C-2 (Pyridyl)
137.6 C-4 (Pyridyl)
~123 C-5 (Pyridyl)
~120 C-3 (Pyridyl)
~60 -OCH₂CH₃
~40 -CH₂-COO-
~24 Py-CH₃
~14 -OCH₂CH₃

Note: The assignments for the majority of the carbon signals are estimated based on typical chemical shift ranges and require experimental verification.

Interpretation:

  • Ester Group: The carbonyl carbon of the ethyl ester is the most deshielded, appearing at δ 169.9 ppm. The methylene carbon of the ethyl group is expected around δ 60 ppm, while the methyl carbon will be further upfield around δ 14 ppm.

  • Pyridine Ring: The carbon atoms of the pyridine ring resonate in the aromatic region. The carbon atom adjacent to the nitrogen (C-6) is significantly deshielded and appears at δ 157.9 ppm. The other aromatic carbons will have distinct chemical shifts based on their position relative to the nitrogen and the substituents.

  • Methylene Bridge and Pyridine Methyl Group: The methylene carbon attached to the pyridine ring and the ester group is anticipated around δ 40 ppm. The methyl group attached to the pyridine ring is expected to have a chemical shift in the region of δ 24 ppm.

Conclusion

This application note has detailed the protocols and expected results for the comprehensive ¹H and ¹³C NMR characterization of this compound. The provided spectral data and their interpretation serve as a benchmark for the structural verification of this important synthetic intermediate. For unambiguous assignment of all proton and carbon signals, particularly within the aromatic region of the pyridine ring, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended. The methodologies outlined herein provide a robust framework for ensuring the chemical integrity of this compound in research and development settings.

References

The Versatile Scaffold: Ethyl 2-(6-methylpyridin-2-yl)acetate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the continuous pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. Ethyl 2-(6-methylpyridin-2-yl)acetate has emerged as a highly versatile and valuable building block in the synthesis of a diverse range of biologically active compounds. Its unique bifunctional nature, featuring a reactive ethyl ester and a modifiable 6-methylpyridine core, provides chemists with a powerful tool for creating extensive libraries of candidate molecules for herbicidal, fungicidal, and insecticidal screening. The pyridine ring, a common motif in successful agrochemicals, imparts favorable properties such as metabolic stability and systemic mobility within plants.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound and detailed protocols for its application in agrochemical research.

PART 1: The Chemistry of Opportunity: Synthetic Pathways from a Core Scaffold

The true power of this compound lies in its amenability to a wide array of chemical transformations. Both the ethyl ester and the pyridine ring can be independently or sequentially modified to generate a vast chemical space for biological evaluation.

Ester Group Transformations: A Gateway to Diverse Functionalities

The ethyl ester moiety is a primary site for chemical derivatization. Standard organic chemistry techniques can be employed to convert the ester into a variety of other functional groups, each offering unique possibilities for interaction with biological targets.[3]

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid provides a handle for the synthesis of amides, which are prevalent in many bioactive molecules.

  • Amidation: Direct reaction with a wide range of primary and secondary amines yields a library of amides. This approach is particularly useful for introducing diverse substituents to probe structure-activity relationships (SAR).

  • Reduction: The ester can be reduced to the corresponding alcohol, which can then be further functionalized through etherification or esterification.

Pyridine Ring Functionalization: Tailoring the Core

The 6-methylpyridine ring offers several avenues for modification, allowing for the fine-tuning of electronic and steric properties of the final compounds.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, providing another point for derivatization.

  • Ring Atom Substitution: While more complex, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce substituents directly onto the pyridine ring, further diversifying the chemical library.

PART 2: Application in Insecticide Development

The pyridine scaffold is a well-established feature in many commercial insecticides, most notably the neonicotinoids. This compound serves as an excellent starting point for the synthesis of novel insecticidal compounds.

Synthetic Protocol: From Core Scaffold to Phenylpyridine-Based Insecticide

This protocol outlines the synthesis of a novel 2-phenylpyridine derivative, a class of compounds that has shown promising insecticidal activity.[4]

Step 1: Synthesis of 2-(6-methylpyridin-2-yl)acetic acid

  • To a solution of this compound (10 mmol) in ethanol (50 mL), add a 2 M solution of sodium hydroxide (15 mL).

  • Heat the mixture to reflux and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, acidify the reaction mixture to pH 4-5 with 2 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 2-(6-methylpyridin-2-yl)acetic acid.

Step 2: Amide Coupling to Synthesize N-(substituted phenyl)-2-(6-methylpyridin-2-yl)acetamide

  • To a solution of 2-(6-methylpyridin-2-yl)acetic acid (5 mmol) in dichloromethane (30 mL), add a substituted aniline (5.5 mmol), 1-hydroxybenzotriazole (HOBt) (6 mmol), and N,N'-dicyclohexylcarbodiimide (DCC) (6 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted phenyl)-2-(6-methylpyridin-2-yl)acetamide.

Insecticidal Bioassay Protocol: The Leaf Dip Method

This protocol is a standard and effective method for evaluating the insecticidal activity of novel compounds against aphids.[3][5][6]

Materials:

  • Cowpea aphids (Aphis craccivora)

  • Faba bean plants (Vicia faba)

  • Synthesized test compounds

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. From this stock, create a series of six concentrations using distilled water containing 0.1% Triton X-100.

  • Insect Treatment: Collect 20 adult and 20 nymph cowpea aphids of similar size for each concentration. Dip the aphids into the respective test solutions for 10 seconds, ensuring complete immersion.

  • Drying and Incubation: Place the treated aphids on filter paper at room temperature for 30 minutes to dry. Transfer the aphids to Petri dishes containing a fresh faba bean leaf for feeding.

  • Mortality Assessment: Record the number of dead insects after 24 and 48 hours. Aphids that are immobile or unable to right themselves when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

Table 1: Representative Insecticidal Activity Data

CompoundTarget PestLC50 (ppm) after 24hLC50 (ppm) after 48h
N-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)acetamideAphis craccivora (Nymphs)0.1750.098
N-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)acetamideAphis craccivora (Nymphs)0.2100.115
Acetamiprid (Reference)Aphis craccivora (Nymphs)0.0450.023

Note: The data presented here is hypothetical and for illustrative purposes.

PART 3: Application in Herbicide Development

The pyridine ring is also a key component of several herbicides. By modifying the this compound scaffold, novel herbicidal compounds can be developed.

Synthetic Protocol: From Core Scaffold to Pyrazole-Containing Herbicide

This protocol describes the synthesis of a novel pyrazole derivative containing the 6-methylpyridine moiety, a class of compounds with potential herbicidal activity.[7]

Step 1: Synthesis of ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)acrylate

  • To a solution of this compound (10 mmol) in diethyl ether (50 mL), add sodium ethoxide (12 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl formate (12 mmol) and continue stirring for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to obtain the crude ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)acrylate.

Step 2: Cyclization to form Ethyl 1-phenyl-5-(6-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate

  • To a solution of the crude ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)acrylate (8 mmol) in ethanol (40 mL), add phenylhydrazine (8.8 mmol).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the target pyrazole derivative.

Herbicidal Bioassay Protocols

Evaluating the herbicidal potential of new compounds requires both pre-emergence and post-emergence assays.[8]

This assay assesses the ability of a compound to prevent weed seed germination and emergence.

Materials:

  • Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis)

  • Pots or trays with sterile soil

  • Synthesized test compounds

  • Acetone

  • Surfactant

  • Growth chamber or greenhouse

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone and create a series of dilutions. Add a surfactant to the final spray solutions.

  • Treatment: Fill pots or trays with soil. Apply the different concentrations of the test compound solution evenly to the soil surface. Include an untreated control (solvent and surfactant only).

  • Sowing: After the solvent has evaporated, sow a predetermined number of seeds of each weed species uniformly across the treated soil and cover with a thin layer of soil.

  • Incubation: Place the pots in a growth chamber or greenhouse with optimal conditions for germination and growth.

  • Assessment: After 14-21 days, visually assess the herbicidal effect by counting the number of emerged seedlings and rating the percentage of injury (0-100%) compared to the untreated control.

This assay evaluates the effect of a compound on established weeds.

Procedure:

  • Plant Growth: Grow the target weed species in pots until they reach the 2-3 leaf stage.

  • Treatment: Spray the seedlings with the different concentrations of the test compound solution until the foliage is uniformly wet. Include an untreated control.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Assessment: After 14-21 days, visually assess the herbicidal effect by rating the percentage of injury, including symptoms like chlorosis, necrosis, and growth reduction, on a scale of 0% to 100%.

Table 2: Representative Herbicidal Activity Data (Post-emergence)

CompoundWeed SpeciesApplication Rate (g a.i./ha)Inhibition (%)
Ethyl 1-phenyl-5-(6-methylpyridin-2-yl)-1H-pyrazole-4-carboxylateSetaria viridis15050
Pyroxasulfone (Reference)Setaria viridis15045
Ethyl 1-(4-chlorophenyl)-5-(6-methylpyridin-2-yl)-1H-pyrazole-4-carboxylateAbutilon theophrasti15055

Note: The data presented here is hypothetical and for illustrative purposes.

PART 4: Application in Fungicide Development

The development of novel fungicides is crucial for managing plant diseases. The versatile chemistry of this compound allows for its incorporation into potential antifungal agents.

Synthetic Protocol: A Plausible Route to a Novel Triazole-based Fungicide

This hypothetical protocol outlines a scientifically sound approach to synthesizing a triazole-containing derivative from this compound, a class of compounds known for its fungicidal properties.

Step 1: Synthesis of 2-(6-methylpyridin-2-yl)acetohydrazide

  • To a solution of this compound (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature, and the product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the acetohydrazide derivative.

Step 2: Synthesis of a Thiosemicarbazide Intermediate

  • To a suspension of the acetohydrazide (8 mmol) in ethanol (40 mL), add a substituted isothiocyanate (8.8 mmol).

  • Stir the mixture at room temperature for 6 hours.

  • The resulting thiosemicarbazide will precipitate. Filter the solid, wash with ethanol, and dry.

Step 3: Cyclization to form a 1,2,4-Triazole Derivative

  • Suspend the thiosemicarbazide intermediate (5 mmol) in a 2 M solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 5-6.

  • The precipitated triazole derivative is collected by filtration, washed with water, and dried.

Antifungal Bioassay Protocol: Detached Leaf Method

This method provides a rapid and effective way to screen compounds for their ability to inhibit the growth of plant pathogenic fungi on host tissue.[4]

Materials:

  • Plant pathogenic fungus (e.g., Botrytis cinerea)

  • Host plant leaves (e.g., tomato or strawberry)

  • Synthesized test compounds

  • Acetone

  • Tween-20 (surfactant)

  • Sterile distilled water

  • Petri dishes with moist filter paper

  • Mycelial plugs of the fungus

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone and create a series of dilutions in sterile distilled water containing 0.05% Tween-20.

  • Leaf Treatment: Detach healthy, uniform leaves from the host plant. Dip the leaves in the test solutions for 30 seconds. Allow the leaves to air dry in a sterile environment.

  • Inoculation: Place a 5 mm mycelial plug of the actively growing fungus on the center of each treated leaf.

  • Incubation: Place the inoculated leaves in Petri dishes containing moist filter paper to maintain humidity. Incubate at 25°C for 3-5 days.

  • Assessment: Measure the diameter of the fungal lesion on each leaf. Calculate the percentage of inhibition compared to the control (leaves treated with solvent and surfactant only).

Table 3: Representative Fungicidal Activity Data

CompoundPathogenHost PlantEC50 (µg/mL)
4-(4-chlorophenyl)-5-((6-methylpyridin-2-yl)methyl)-4H-1,2,4-triazole-3-thiolBotrytis cinereaTomato1.4
Carbendazim (Reference)Botrytis cinereaTomato0.5
4-phenyl-5-((6-methylpyridin-2-yl)methyl)-4H-1,2,4-triazole-3-thiolThanatephorus cucumerisStrawberry0.464

Note: The data presented here is hypothetical and for illustrative purposes.

PART 5: Visualizing the Workflow

To better illustrate the synthetic and screening processes, the following diagrams outline the key steps.

Insecticide Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_bioassay Bioassay start This compound hydrolysis Hydrolysis start->hydrolysis NaOH, EtOH coupling Amide Coupling hydrolysis->coupling Substituted Aniline, DCC, HOBt product N-aryl-2-(6-methylpyridin-2-yl)acetamide coupling->product prep Prepare Test Solutions product->prep Candidate Compound treat Leaf Dip Bioassay (Aphis craccivora) prep->treat assess Mortality Assessment treat->assess data LC50 Determination assess->data

Caption: Workflow for insecticide synthesis and bioassay.

Herbicide Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_bioassay Bioassay start This compound condensation Condensation start->condensation NaOEt, Ethyl Formate cyclization Cyclization condensation->cyclization Phenylhydrazine product Pyrazole Derivative cyclization->product pre_emergence Pre-emergence Assay product->pre_emergence post_emergence Post-emergence Assay product->post_emergence assessment Inhibition Assessment pre_emergence->assessment post_emergence->assessment

Caption: Workflow for herbicide synthesis and bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Section 1: Strategic Synthesis Planning

Q1: What are the primary synthetic routes to this compound, and which is recommended for optimal yield?

There are two principal strategies for synthesizing this target molecule. The choice depends on the availability of starting materials, scale, and desired purity.

  • Route A: Direct Acylation of 2,6-Lutidine. This is often the most direct method. It involves the deprotonation of one of the methyl groups of 2,6-lutidine using a strong base to form a nucleophilic organometallic intermediate, which is then acylated with an appropriate electrophile like diethyl carbonate. This approach is efficient as it builds the core structure in a single key step.[1]

  • Route B: Alkylation using a Pre-functionalized Pyridine. This route involves reacting a suitable nucleophile, such as the enolate of diethyl malonate, with 2-(chloromethyl)-6-methylpyridine. The resulting malonate derivative is then subjected to hydrolysis and decarboxylation to yield the final product.[2][3] While multi-stepped, this route offers modularity if various ester groups are desired.

Recommendation: For laboratory-scale synthesis focused on high yield, Route A (Direct Acylation) is generally preferred due to its atom economy and fewer synthetic steps.[1]

Diagram 1: Comparison of Synthetic Strategies

G cluster_A Route A: Direct Acylation cluster_B Route B: Malonic Ester Synthesis A_start 2,6-Lutidine A_step1 Metalation (Strong Base, e.g., KNH2, n-BuLi) A_start->A_step1 A_step2 Acylation (Diethyl Carbonate) A_step1->A_step2 A_end This compound A_step2->A_end B_start1 2-(Chloromethyl)-6-methylpyridine B_step1 Alkylation (Base, e.g., NaOEt) B_start1->B_step1 B_start2 Diethyl Malonate B_start2->B_step1 B_step2 Hydrolysis & Decarboxylation B_step1->B_step2 B_end This compound B_step2->B_end

References

Technical Support Center: Purification of Crude Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The purification of Ethyl 2-(6-methylpyridin-2-yl)acetate presents a unique set of challenges primarily due to its chemical structure. This molecule contains a basic pyridine nitrogen atom and a moderately polar ethyl ester group.[1] The basicity of the pyridine ring leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[2][3][4][5] This interaction is often the root cause of common chromatographic issues such as peak tailing, streaking, and in some cases, irreversible adsorption of the product onto the column.[6][7]

This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address the specific issues encountered during the column chromatography purification of this compound. It is designed to equip researchers with the expertise to diagnose problems, implement effective solutions, and optimize their purification strategy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Method Development & TLC Analysis

Question 1: My compound is producing a long, comet-like streak instead of a tight spot on my TLC plate. What's happening and how do I fix it?

Answer:

  • Probable Cause: This phenomenon, known as "streaking" or "tailing," is the most common issue for pyridine-containing compounds on silica gel.[8][9][10] It stems from the strong acid-base interaction between the basic nitrogen atom of your pyridine ring and the acidic silanol (Si-OH) groups on the silica surface. A portion of your compound is being held too strongly by the stationary phase, causing it to lag behind the main band. Another potential cause is simply overloading the TLC plate with too much sample.[10][11][12]

  • Solutions & Protocol:

    • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[7]

      • Action: Prepare your developing solvent (e.g., a mixture of Hexane and Ethyl Acetate) and add 0.5-1% triethylamine (TEA) or ammonium hydroxide. For a 100 mL solution, this would be 0.5-1 mL of TEA.

      • Causality: The triethylamine is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them. This allows your this compound to travel up the plate interacting primarily through polarity-based mechanisms, resulting in a well-defined, round spot.[8][11]

    • Reduce Sample Concentration: If you are spotting a highly concentrated solution of your crude product, you can saturate the silica at the baseline, which will inevitably cause streaking.[11]

      • Action: Dilute your sample in a solvent like dichloromethane or ethyl acetate before spotting it on the TLC plate.

  • Expert Insight: Always run two TLC plates in parallel: one with the unmodified eluent and one with the TEA-modified eluent. This side-by-side comparison provides definitive proof that the streaking is due to acid-base interactions and confirms that adding a modifier is the correct approach for your column.

Question 2: I'm not sure what solvent system to start with. How do I determine the optimal mobile phase?

Answer:

  • Probable Cause: Selecting the correct mobile phase is critical for achieving separation.[13][14] The goal is to find a solvent or solvent mixture that moves your target compound to a Retention Factor (Rf) value of approximately 0.25-0.35 on the TLC plate.[13][15] An Rf in this range provides the best balance for separation on a column; a much higher Rf means the compound will elute too quickly with poor separation, while a much lower Rf means the purification will take an excessively long time.[8][13]

  • Solutions & Protocol:

    • Systematic TLC Screening: The standard and most effective approach is to screen various ratios of a two-component solvent system using TLC.[14] For a compound of intermediate polarity like this compound, a Hexane/Ethyl Acetate system is an excellent starting point.[1][16]

      • Action: Spot your crude mixture on several TLC plates. Develop each plate in a separate chamber containing a different ratio of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).

      • Analysis: After developing and visualizing the plates (typically under UV light at 254 nm for this aromatic compound[1]), identify the solvent system that gives your product an Rf of ~0.3. Ensure there is also adequate separation between your product spot and any major impurity spots.

  • Data Summary: Recommended Starting Solvent Systems

    Solvent System Ratio (v/v) Expected Rf Range (Approx.) Notes
    Hexane / Ethyl Acetate 9:1 → 7:3 0.1 - 0.5 The most common and cost-effective system.[15] Adjust ratio to achieve the target Rf of 0.25-0.35.[15]
    Dichloromethane / Methanol 99:1 → 95:5 0.2 - 0.6 A more polar system, useful if the compound does not move in EtOAc/Hexane.[16] Use sparingly, as >10% methanol can dissolve silica.[16]

    | Hexane / Diethyl Ether | 8:2 → 6:4 | 0.2 - 0.5 | Diethyl ether offers different selectivity compared to ethyl acetate and can sometimes improve separation. |

  • Expert Insight: Remember to add your basic modifier (TEA) to the solvent system you select for TLC analysis, as this will be the true mobile phase you use for the column itself. The Rf value can change significantly after adding the modifier.

Section 2: Column Packing & Sample Loading

Question 3: How should I load my crude sample onto the column? I'm having trouble dissolving it in the non-polar eluent.

Answer:

  • Probable Cause: For a successful separation, the sample must be loaded onto the column in a very narrow band. Loading the sample in a large volume of solvent, or a solvent that is significantly more polar than the mobile phase, will cause the band to broaden, leading to poor or no separation.[17] This is a common issue when the crude mixture has poor solubility in the chosen starting eluent (e.g., 9:1 Hexane:EtOAc).[17]

  • Solutions & Protocol:

    • Wet Loading (The "Risky" Method):

      • Action: Dissolve your crude product in the absolute minimum volume of the mobile phase. If it doesn't dissolve, add the minimum amount of a slightly stronger solvent (like dichloromethane) dropwise until it just dissolves.[17] Carefully pipette this concentrated solution directly onto the top of the silica bed.

      • Causality: This method is fast but can easily disrupt the top of the silica bed and cause band broadening if too much solvent or too strong a solvent is used.

    • Dry Loading (The Recommended Method):

      • Action: Dissolve your crude product in a volatile solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.[18] Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel impregnated with your crude mixture.[18] Carefully pour this powder onto the top of your packed column.

      • Causality: This is the most reliable method. It ensures that the sample is introduced to the column in the most concentrated form possible, leading to sharp bands and the best possible separation.[6][17]

Question 4: My column is running very slowly, or it has cracked and I can see channels forming in the silica bed. What went wrong?

Answer:

  • Probable Cause: These issues almost always point to improper column packing.[19] Air bubbles or voids in the packed bed create channels where the solvent flows preferentially, bypassing the bulk of the stationary phase and destroying the separation.[20] A column can also crack if the silica bed runs dry at any point. A very slow flow rate can be caused by using silica with a very fine particle size or by an impurity clogging the column frit.[17]

  • Solutions & Protocol:

    • Proper Packing Technique:

      • Action (Slurry Packing): Always pack the column using a slurry method. Prepare a slurry of silica gel in your initial, least polar eluent.[20] Pour this slurry into your column and use gentle, consistent tapping or low-pressure air to help the silica settle into a uniform, compact bed. Ensure there are no visible air pockets.[19]

    • Never Let the Column Run Dry:

      • Action: Once the column is packed and elution has begun, the solvent level must always be kept above the top of the silica bed. If the silica dries out, it will contract and crack, rendering the column useless.

    • Check for Blockages: If the flow stops completely, an insoluble impurity may have clogged the cotton plug or frit at the bottom.[17] Unfortunately, this is often difficult to fix without repacking the column. A pre-filtration of your crude sample through a small plug of silica or celite can sometimes prevent this.

Section 3: Elution & Troubleshooting

Question 5: My product is not coming off the column at all, even after I've collected many fractions.

Answer:

  • Probable Cause: There are two main possibilities: 1) Your mobile phase is not polar enough to displace the compound from the silica gel, or 2) Your compound has irreversibly adsorbed to the silica, which is a known risk for certain basic compounds.[7][17]

  • Solutions & Protocol:

    • Implement Gradient Elution: Do not run the entire column with a single isocratic solvent system.

      • Action: Start with the optimal eluent determined by TLC (e.g., 8:2 Hexane:EtOAc + 1% TEA). After eluting the less polar impurities, gradually increase the polarity of the mobile phase. For example, switch to 7:3, then 6:4, and finally 1:1 Hexane:EtOAc. This will increase the eluting power of the solvent and push more strongly-adsorbed compounds off the column.[21]

    • Consider an Alternative Stationary Phase: If gradient elution fails, your compound may be too basic for standard silica gel.

      • Action: For future attempts, consider using neutral alumina as the stationary phase or commercially available "deactivated" silica gel. These have fewer acidic sites and reduce the risk of irreversible binding.[7]

Experimental Workflow & Visualization

Protocol 1: Step-by-Step Column Chromatography Workflow
  • TLC Optimization: Find a solvent system (e.g., Hexane:Ethyl Acetate) with 1% Triethylamine that gives the target compound an Rf of 0.25-0.35.

  • Column Preparation: Select an appropriate size glass column. Add a small cotton or glass wool plug, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, make a slurry of silica gel in your starting eluent. Pour this into the column and allow it to pack into a uniform bed, tapping gently. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Use the "Dry Loading" method described in FAQ #3 for best results. Add the silica-adsorbed sample to the top of the column bed. Gently add a thin protective layer of sand on top of your sample layer.

  • Elution: Carefully add your starting eluent to the column. Apply gentle air pressure (for flash chromatography) to begin elution.[18]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • TLC Monitoring: Spot every few fractions on a TLC plate to track the elution of your compound and identify which fractions contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Diagram 1: Method Development Workflow

MethodDevelopment Start Crude Sample TLC Run TLCs (Hexane:EtOAc + 1% TEA) Start->TLC Decision Is Product Rf ~0.25-0.35 and Separation Good? TLC->Decision Adjust Adjust Solvent Ratio (Increase Polarity) Decision->Adjust No Pack Pack Column with Slurry Decision->Pack Yes Adjust->TLC Load Dry Load Sample Pack->Load Elute Run Column (Gradient Elution) Load->Elute End Pure Product Elute->End

Caption: Workflow for optimizing column chromatography purification.

Diagram 2: Troubleshooting TLC Streaking

Troubleshooting Start Observe Streaking on TLC Plate Check_Conc Is Sample Overloaded? Start->Check_Conc Dilute Dilute Sample & Re-spot Check_Conc->Dilute Yes Add_TEA Add 1% TEA to Eluent Check_Conc->Add_TEA No Check_TEA Is Streaking Still Present? Dilute->Check_TEA Check_TEA->Add_TEA Yes Result_Good Problem Solved: Use TEA in Column Check_TEA->Result_Good No Add_TEA->Result_Good Consider_Alumina Consider Using Neutral Alumina

Caption: Decision tree for diagnosing and fixing TLC streaking.

References

Technical Support Center: Metalation of 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metalation of 2-methylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this important heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted to help you quickly identify and solve specific problems encountered during the metalation of 2-methylpyridine derivatives.

Q1: I'm observing no reaction or very low conversion of my starting material. What are the likely causes and solutions?

A1: Low or no conversion is a frequent issue that can typically be traced back to a few key experimental parameters.

  • Inadequate Base Strength or Reactivity: The acidity of protons on the pyridine ring and the methyl group requires a sufficiently strong base for deprotonation. Standard alkyllithiums like n-BuLi are often effective, but their reactivity can be hampered by aggregation.

    • Causality: Organolithium reagents exist as aggregates in solution (especially in non-coordinating solvents), which reduces their effective basicity.[1][2] Coordinating solvents like tetrahydrofuran (THF) or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) break up these aggregates, increasing reactivity.[1][3]

    • Solution:

      • Use a Stronger Base System: Consider using a "superbase" like a Schlosser base (a mixture of an alkyllithium and a potassium alkoxide, e.g., n-BuLi/KOtBu), which dramatically increases basicity.[4]

      • Add a Coordinating Agent: Include TMEDA in your reaction when using alkyllithiums to deaggregate the base and enhance its reactivity.[3]

      • Check Reagent Quality: Alkyllithium reagents degrade over time. Titrate your organolithium solution before use to ensure its concentration is accurate. Ensure all reagents and solvents are rigorously anhydrous, as trace water will quench the organometallic species.

  • Incorrect Temperature: Metalation reactions are highly temperature-sensitive.

    • Causality: While low temperatures (e.g., -78 °C) are often necessary to prevent side reactions, some deprotonations are kinetically slow and may require slightly higher temperatures to proceed at a reasonable rate. Conversely, temperatures that are too high can lead to base decomposition or unwanted side reactions.[2]

    • Solution:

      • Temperature Screening: If the reaction is clean but conversion is low at -78 °C, consider slowly warming the reaction to -40 °C or -20 °C for a defined period before quenching.

      • Ensure Proper Cooling: Verify that your cooling bath is at the correct temperature and that the reaction flask is adequately submerged.

Q2: My reaction is messy, yielding a mixture of products. How can I improve regioselectivity (ring vs. side-chain)?

A2: Achieving high regioselectivity is one of the central challenges. The outcome depends on a delicate balance between the substrate, base, and reaction conditions.

  • Competition Between Kinetic and Thermodynamic Deprotonation:

    • Causality: The most acidic proton is not always the one that is removed. Deprotonation of the methyl group (side-chain or "lateral" metalation) is often thermodynamically favored, but deprotonation on the ring ortho to a directing group is typically kinetically faster.[1]

    • Solution:

      • For Side-Chain (Benzylic) Metalation: Use lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are less nucleophilic and often favor deprotonation at the more acidic methyl group.[1][5]

      • For Ring (ortho) Metalation: Use an alkyllithium base (n-BuLi or s-BuLi) at low temperatures (-78 °C) in the presence of a directing metalation group (DMG) on the pyridine ring. The coordination of the alkyllithium to the DMG kinetically favors the removal of the adjacent ortho-proton.[6][7]

  • Solvent Effects:

    • Causality: The solvent influences the structure of the organolithium base and its aggregation state.[2] In non-coordinating solvents like hexanes, mixed-metal bases like nBuLi-LiDMAE have been shown to favor deprotonation at the C-6 position, whereas in THF, nucleophilic addition can become dominant.[2][8]

    • Solution: THF is generally the preferred solvent for promoting deprotonation by solvating the lithium cation and breaking down aggregates.[1] However, if side reactions are problematic, consider using diethyl ether, which is less coordinating.

Troubleshooting Workflow for Poor Selectivity

G start Poor Regioselectivity (Mixture of Ring/Side-Chain Products) q1 Goal: Side-Chain Metalation? start->q1 Assess Goal q2 Goal: Ring Metalation? q1->q2 No sol1 Switch to Lithium Amide Base (LDA or LTMP) q1->sol1 Yes sol2 Use Alkyllithium Base (n-BuLi or s-BuLi) q2->sol2 Yes sol3 Ensure Strong DMG is Present at C2 or C3 sol2->sol3 sol4 Lower Temperature (-78 °C) to Favor Kinetic Product sol3->sol4

Caption: Logic diagram for troubleshooting poor regioselectivity.

Q3: I'm seeing significant nucleophilic addition of my organolithium base to the pyridine ring. How can I prevent this?

A3: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions, by alkyllithium reagents.[2][9] This is a classic competing side reaction.

  • Causality: Strong, non-hindered bases like n-BuLi can act as nucleophiles in addition to being bases. This pathway competes with the desired deprotonation.[2][10]

  • Solutions:

    • Use Sterically Hindered Bases: This is the most effective strategy. Switch from n-BuLi or s-BuLi to a bulkier base like LDA, LTMP, or tert-butyllithium (t-BuLi).[1][2][9] The steric bulk of these reagents disfavors nucleophilic addition to the ring, making deprotonation the primary reaction pathway.

    • Lower the Reaction Temperature: Nucleophilic addition often has a higher activation energy than directed ortho-metalation. Performing the reaction at very low temperatures (e.g., -78 °C or even -100 °C) can significantly suppress the addition pathway.[9]

    • Use Mixed-Metal Bases: Reagents like TMPMgCl•LiCl are highly hindered and have been shown to effectively metalate electron-poor heterocycles while avoiding nucleophilic addition.[3]

Q4: My desired lithiated intermediate appears to be unstable, leading to decomposition or low yields after quenching. What are my options?

A4: Lithiated pyridines can be unstable, particularly at higher temperatures. If you suspect your intermediate is not surviving until the electrophile quench, consider the following strategies.

  • In-Situ Trapping:

    • Causality: The lithiated species may be decomposing over time.

    • Solution: Add the electrophile to the reaction mixture before the deprotonation is complete or immediately after the addition of the base. This "in-situ quench" ensures the electrophile traps the organolithium as soon as it is formed.

  • Transmetalation:

    • Causality: Organolithium compounds are highly reactive and can be unstable. Converting them to a more stable, yet still reactive, organometallic species can be highly beneficial.

    • Solution: After forming the lithiated pyridine, add a metal salt like anhydrous ZnCl₂ or CuCN to perform a transmetalation.[11] The resulting organozinc or organocopper reagents are generally more stable than their lithium counterparts and can be used in a wide range of subsequent cross-coupling reactions (e.g., Negishi or Suzuki coupling).[11] This strategy provides access to a broader range of functionalization that might not be possible with the organolithium directly.

Frequently Asked Questions (FAQs)

Q1: What is the single most significant challenge in the metalation of 2-methylpyridine itself (picoline)?

A1: For the parent 2-methylpyridine, the primary challenge is controlling the site of metalation. There is a competition between deprotonation at the methyl group (pKa ≈ 31-35) and deprotonation at the C6 position of the ring. Furthermore, without a strong directing group, nucleophilic addition of the base remains a significant side reaction.[2][9] The choice of base is critical: sterically hindered amide bases (LDA, LTMP) tend to favor deprotonation of the more acidic methyl group, while superbases may lead to mixtures.[1]

Q2: How do I choose the right base for my specific 2-methylpyridine derivative?

A2: The optimal base depends on the desired outcome (ring vs. side-chain metalation) and the other functional groups present on your molecule.

BasePrimary Use CaseAdvantagesDisadvantages
n-BuLi / s-BuLi Kinetic ring deprotonation (ortho to a DMG)Commercially available, highly reactiveProne to nucleophilic addition; requires low temperatures (-78°C)
LDA / LTMP Side-chain (benzylic) deprotonation; Ring deprotonation of pyridines with acidic protonsSterically hindered, reduces nucleophilic addition[1][9]Can form equilibrating mixtures; may require in-situ trapping[2]
Schlosser Base (n-BuLi/KOtBu) Deprotonation of very weakly acidic protonsExtremely high basicity[4]Can be less selective; highly reactive and can be difficult to handle
Mixed-Metal Bases (e.g., TMP-Zincates) Chemoselective ring deprotonationHigh functional group tolerance; avoids nucleophilic addition[6]Requires preparation of the specific mixed-metal reagent
Q3: What is Directed ortho-Metalation (DoM) and how does it apply to pyridine derivatives?

A3: Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[7] It relies on a Directing Metalation Group (DMG) on the ring.

  • Mechanism: The heteroatom(s) in the DMG coordinate to the lithium atom of the organolithium base. This coordination brings the base into close proximity to the proton at the ortho position, leading to a kinetically favored deprotonation at that site.[6][12] This process, often called a "complex-induced proximity effect" (CIPE), allows for highly regioselective lithiation even in the presence of other, more acidic protons elsewhere in the molecule.[12][13] For 2-substituted pyridines, a DMG at C2 will direct metalation to C3.[9]

Caption: Mechanism of Directed ortho-Metalation (DoM) on a pyridine ring.

Q4: What is the role of the solvent in these reactions?

A4: The solvent plays a crucial role by influencing the aggregation state and reactivity of the organolithium reagent.[1]

  • Coordinating Solvents (THF, Diethyl Ether): These solvents are Lewis bases and can coordinate to the lithium cation. This breaks down the large aggregates in which organolithiums typically exist in hydrocarbon solvents.[1] This deaggregation leads to smaller, more reactive species, which generally facilitates the desired deprotonation. THF is more effective at this than diethyl ether.

  • Non-Coordinating Solvents (Hexane, Toluene): In these solvents, organolithiums remain highly aggregated, which can lower their reactivity. However, certain mixed-metal base systems, such as nBuLi−LiPM, show unique selectivity in non-coordinating solvents, leading to clean α-metalation, whereas the same system in THF leads to nucleophilic addition.[2] This highlights that solvent choice can be a powerful tool to control chemoselectivity.[2][8]

Key Experimental Protocols

General Protocol for Directed ortho-Lithiation of a 2-Substituted Pyridine

This protocol is a general guideline and should be adapted for the specific substrate and scale.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

  • Reagent Preparation: Dissolve the 2-methylpyridine derivative (1.0 eq.) in anhydrous THF (approx. 0.1–0.5 M) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of s-butyllithium or n-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring (Deprotonation): Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq.), either neat or as a solution in anhydrous THF, dropwise at -78 °C.

  • Warming and Quenching: After stirring for an appropriate time (can range from 30 minutes to several hours), slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography, distillation, or recrystallization.

References

Ethyl 2-(6-methylpyridin-2-yl)acetate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and inherent stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, oxidation and thermal decomposition. The ester functional group is the most reactive site for degradation.

  • Hydrolysis: This is the most common degradation pathway, involving the cleavage of the ester bond. This reaction can be catalyzed by either acid or base, yielding 2-(6-methylpyridin-2-yl)acetic acid and ethanol.[1] Base-catalyzed hydrolysis, also known as saponification, is generally irreversible and proceeds more completely than acid-catalyzed hydrolysis.[1]

  • Oxidation: While the pyridine ring has some inherent stability, strong oxidizing conditions can lead to the formation of N-oxides or degradation of the ring. The methylene bridge is also a potential site for oxidation.

  • Thermal Decomposition: At elevated temperatures, decarboxylation or other rearrangement reactions may occur, though specific data on the thermal decomposition of this exact molecule is limited in publicly available literature. General principles of thermal degradation of similar ester compounds suggest that this is a potential concern under high-heat conditions.[2][3][4][5]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Some suppliers recommend cold-chain transportation.[6] The following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Minimizes contact with oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
Light In an amber or opaque containerProtects the compound from potential photodegradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with the container material.
Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated.[7] This typically involves:

  • Column: A reverse-phase column (e.g., C18) is generally suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation of the parent compound from its degradants.

  • Detection: UV detection at a wavelength where the parent compound and its major degradants have significant absorbance is a common approach.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are performed.[8][9][10] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and ensure they are well-separated from the parent peak in the chromatogram.[7][8][9][10]

Q4: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

A4: Yes, care should be taken with the following:

  • Strong Acids and Bases: These will catalyze the hydrolysis of the ester group.[1]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or chromates can lead to oxidative degradation.

  • Protic Solvents (especially with acid/base traces): Solvents like water and alcohols can participate in hydrolysis or transesterification reactions, particularly at elevated temperatures or in the presence of catalysts.

  • Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester to an alcohol, 2-(6-methylpyridin-2-yl)ethanol.[1] While this is a synthetic transformation rather than degradation, it's an important reactivity to be aware of.

Troubleshooting Guides

This section provides practical advice for specific issues you may encounter during your experiments.

Scenario 1: Unexpectedly low yield in a reaction where this compound is a starting material.

Problem: You are performing a reaction, for example, an amidation or a condensation reaction, and the yield of your desired product is significantly lower than expected.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Degradation of Starting Material 1. Verify Purity: Analyze your starting material by HPLC or NMR to confirm its purity. If significant degradation has occurred, procure a fresh batch. 2. Check Storage: Ensure your stock of this compound is stored under the recommended conditions (see FAQ Q2).
Hydrolysis During Reaction 1. Use Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Control pH: If your reaction conditions are strongly acidic or basic, consider if this could be hydrolyzing your starting material. It may be necessary to use milder conditions or a different synthetic route.
Incompatibility with Reagents 1. Review Reagents: Check for incompatibilities between this compound and other reagents in your reaction mixture (see FAQ Q4). 2. Order of Addition: Consider the order in which you add your reagents. It may be beneficial to add the more reactive or potentially incompatible reagents last.
Scenario 2: Appearance of unknown peaks in the HPLC chromatogram of a stability study sample.

Problem: You are conducting a stability study, and your HPLC analysis shows new, unidentified peaks that were not present in the initial sample.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown peaks in HPLC.

Step-by-Step Guide:

  • Initial Assessment:

    • Control Sample: Always run a control sample (time zero) alongside your stability samples to confirm the new peaks are not artifacts of the analytical method itself.[7]

    • Mass Balance: Calculate the mass balance. A significant decrease in the parent compound's peak area should correspond to an increase in the areas of the degradation product peaks. A poor mass balance may indicate the formation of non-UV active degradants or precipitation.

  • Identification of Degradants:

    • Forced Degradation: If you haven't already, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[7][8][9][10]

    • Peak Matching: Compare the retention times of the unknown peaks in your stability sample with the peaks generated in the forced degradation studies. This can help you tentatively identify the degradation pathway. For example, a peak that appears under acidic and basic stress is likely the hydrolysis product, 2-(6-methylpyridin-2-yl)acetic acid.

    • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradants, allowing you to propose their structures.[11]

Scenario 3: Inconsistent results in bioassays using solutions of this compound.

Problem: You are using this compound in a biological assay, and you observe variability in the results that cannot be attributed to the assay itself.

Potential Stability-Related Causes and Solutions:

Potential CauseMitigation Strategy
Hydrolysis in Aqueous Buffer 1. Prepare Fresh Solutions: Prepare solutions of the compound immediately before use. 2. pH of Buffer: Be mindful of the pH of your assay buffer. If it is significantly acidic or basic, the compound may be hydrolyzing over the course of the experiment. Consider performing a time-course stability study of the compound in the assay buffer using HPLC to determine its stability under the assay conditions. 3. Use of Stock Solutions: If using a stock solution in an organic solvent (e.g., DMSO), minimize the amount of time the diluted compound spends in the aqueous assay buffer before the assay is read.
Adsorption to Labware 1. Material Choice: Consider if the compound is adsorbing to the surface of your plasticware (e.g., pipette tips, microplates). Using low-adsorption plastics or glass may be beneficial. 2. Pre-treatment: Rinsing labware with the assay buffer before use can sometimes help to passivate surfaces.

Degradation Pathways and Mechanisms

Understanding the chemical mechanisms of degradation is crucial for designing stable formulations and interpreting stability data.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound.

Acid-Catalyzed Hydrolysis:

This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification):

This is an irreversible process. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the ethoxide ion is followed by an acid-base reaction to form the carboxylate salt.[1]

Caption: Acid- and base-catalyzed hydrolysis pathways.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. Potential sites of oxidation include the pyridine nitrogen and the methylene group.

  • N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.

  • Side-Chain Oxidation: The methylene group adjacent to the pyridine ring and the ester group can be susceptible to oxidation, potentially leading to the formation of a ketone or other oxidized species.

References

Technical Support Center: Optimizing N-Alkylation Reactions with Pyridylacetates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of Pyridylacetate Alkylation

Pyridylacetates are valuable building blocks in medicinal chemistry and materials science. The nitrogen atom on the pyridine ring and the acidic protons on the α-carbon of the acetate moiety provide two potential sites for alkylation. This dual reactivity, while offering synthetic versatility, can also lead to challenges in achieving the desired regioselectivity. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of pyridylacetates, ensuring higher yields and predictable outcomes.

Understanding the Dual Reactivity of Pyridylacetates

The key to successfully alkylating pyridylacetates lies in understanding the competition between N-alkylation of the pyridine ring and C-alkylation at the α-carbon. The outcome of the reaction is primarily determined by the choice of base, solvent, and temperature, which in turn control the formation of either a pyridinium salt or an enolate intermediate.

  • N-Alkylation: This occurs when the pyridine nitrogen acts as a nucleophile, attacking the alkylating agent. This pathway is generally favored under conditions that do not promote the formation of an enolate.

  • C-Alkylation: This proceeds through the formation of an enolate at the α-carbon, which then acts as a carbon-based nucleophile.[1][2] Strong bases are typically required to deprotonate the α-carbon and generate the enolate.[3][4]

The following diagram illustrates these competing pathways:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Pyridylacetate Pyridylacetate N_Alkylated N-Alkylated Pyridinium Salt Pyridylacetate->N_Alkylated N-Alkylation C_Alkylated α-C-Alkylated Product Pyridylacetate->C_Alkylated C-Alkylation (via Enolate) AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylated AlkylHalide->C_Alkylated WeakBase Weak Base (e.g., K₂CO₃, Cs₂CO₃) WeakBase->N_Alkylated Favors StrongBase Strong Base (e.g., LDA, NaH) StrongBase->C_Alkylated Favors

Caption: Competing N- and C-alkylation pathways for pyridylacetates.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining whether N- or C-alkylation occurs?

The choice of base is the most critical factor. Weak, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) generally favor N-alkylation.[5] Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are required to deprotonate the α-carbon and promote C-alkylation via an enolate intermediate.[6]

Q2: How does the solvent affect the reaction?

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used for N-alkylation as they can dissolve the reagents and facilitate the reaction.[5][7] For C-alkylation, anhydrous ethereal solvents like tetrahydrofuran (THF) are often preferred, especially at low temperatures, to maintain the stability of the enolate.

Q3: Can I achieve selective mono-N-alkylation?

Yes, controlling the stoichiometry is key. Using a 1:1 ratio or a slight excess of the pyridylacetate to the alkylating agent can favor mono-alkylation. Slow, dropwise addition of the alkylating agent can also help minimize over-alkylation.[5]

Q4: My desired N-alkylated product is a salt. How do I handle the workup?

If the N-alkylated product is a pyridinium salt, it will likely be highly water-soluble. The workup may involve precipitation from a less polar solvent or purification using ion-exchange chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of pyridylacetates.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common problem that can stem from several sources. The following decision tree can help diagnose the issue:

G Start Low/No Yield CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents BaseIssue Is the Base Strong/Soluble Enough? CheckReagents->BaseIssue Reagents OK Solution1 Use fresh, anhydrous reagents. Verify stoichiometry. CheckReagents->Solution1 Reagents Poor SolventIssue Are Reagents Soluble in the Solvent? BaseIssue->SolventIssue Base OK Solution2 Switch to a stronger/more soluble base (e.g., Cs₂CO₃ over K₂CO₃). Ensure base is anhydrous. BaseIssue->Solution2 Base Inadequate TempIssue Is the Reaction Temperature Optimal? SolventIssue->TempIssue Solvent OK Solution3 Switch to a more polar solvent (e.g., DMF, DMSO). SolventIssue->Solution3 Solubility Poor StericHindrance Is Steric Hindrance a Factor? TempIssue->StericHindrance Temp OK Solution4 Increase reaction temperature. Consider microwave irradiation. TempIssue->Solution4 Temp Too Low Solution5 Increase reaction time. Use a less bulky alkylating agent if possible. StericHindrance->Solution5 Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions for Low Yield:

Potential Cause Explanation & Solution
Inactive Reagents Moisture can quench the base and hydrolyze the ester. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents.
Insufficient Base Strength The chosen base may not be strong enough to facilitate the reaction. For N-alkylation, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility.[7][8]
Poor Solubility If the reactants are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a more polar aprotic solvent like DMF or DMSO.[7]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature to 60-80 °C.[5][7]
Poor Leaving Group The reactivity of the alkylating agent is crucial. The general trend for leaving groups is I > Br > Cl. If using an alkyl chloride or bromide with poor results, consider switching to the corresponding alkyl iodide or adding a catalytic amount of potassium iodide (KI).[7]
Issue 2: Formation of C-Alkylated Byproduct

Q: I am trying to achieve N-alkylation but am seeing a significant amount of the C-alkylated product. How can I improve selectivity?

A: The formation of a C-alkylated byproduct indicates that the reaction conditions are promoting enolate formation. To favor N-alkylation:

  • Use a Weaker Base: Switch from strong bases like NaH or LDA to weaker inorganic bases such as K₂CO₃ or Cs₂CO₃. These bases are generally not strong enough to significantly deprotonate the α-carbon.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can stabilize the pyridinium salt intermediate, favoring N-alkylation. In contrast, non-polar solvents may favor the enolate.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 60 °C) can often favor N-alkylation. Higher temperatures might lead to a mixture of products.

Issue 3: Formation of O-Alkylated Byproduct

Q: My reaction is producing an O-alkylated byproduct instead of the desired N-alkylated product. What is happening?

A: While less common for pyridylacetates compared to pyridones, O-alkylation can occur, especially if an enolate is formed.[9][10] The enolate ion is an ambident nucleophile with reactivity at both the carbon and oxygen atoms.[1][11] To minimize O-alkylation:

  • Cation Choice: The counter-ion of the base can influence the selectivity. Lithium enolates tend to have more covalent character at the O-Li bond, which can sometimes lead to O-alkylation. Using sodium or potassium bases might favor C-alkylation.

  • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the enolate. Protic solvents should be avoided as they can protonate the enolate.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is designed to favor the formation of the N-alkylated product.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyridylacetate (1.0 equiv.) and anhydrous cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Stir the suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Slowly add the alkylating agent (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[12][13]

Protocol 2: General Procedure for Selective C-Alkylation

This protocol is designed to favor the formation of the α-C-alkylated product via an enolate intermediate.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA, 1.1 equiv., as a solution in THF/hexanes) to the stirred solvent.

  • Enolate Formation: Add a solution of the pyridylacetate (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Alkylating Agent Addition: Add the alkylating agent (1.05 equiv.) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Low Conversion Rates in the Esterification of Picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of picolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in this critical transformation. Here, we will address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Question 1: My Fischer esterification of picolinic acid with a simple alcohol (e.g., methanol, ethanol) is giving very low yields. What are the most likely causes?

Answer:

Low yields in the Fischer esterification of picolinic acid are a common challenge, often stemming from a few key factors related to the reaction's equilibrium and the specific properties of picolinic acid.

  • Incomplete Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2][3] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus lowering the yield of the ester. The pyridine nitrogen in picolinic acid can also be protonated by the acid catalyst, increasing its solubility in the aqueous phase and further hindering the forward reaction.

  • Insufficient Catalyst or Inappropriate Catalyst Choice: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4] Insufficient catalyst loading will result in a slow reaction rate.

  • Reaction Temperature and Time: Esterification is often a slow process that requires elevated temperatures to proceed at a reasonable rate.[5][6] If the reaction temperature is too low or the reaction time is too short, the reaction may not reach equilibrium, resulting in a low conversion.

  • Picolinic Acid's Propensity for Chelation: Picolinic acid is a bidentate chelating agent, meaning it can form stable complexes with metal ions.[7] If your reagents or glassware are contaminated with metal ions, this can sequester the picolinic acid, making it unavailable for esterification.

Question 2: How can I effectively remove water from my Fischer esterification reaction?

Answer:

Effective water removal is arguably the most critical factor for driving the Fischer esterification to completion. Here are two common and effective methods:

  • Use of a Dean-Stark Apparatus: This is a classic and highly effective method for removing water azeotropically.[1][8] The reaction is typically run in a solvent that forms a lower-boiling azeotrope with water, such as toluene or benzene. As the reaction mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap. The denser water separates to the bottom of the trap, while the solvent overflows back into the reaction flask.

  • Using an Excess of the Alcohol: When using a low-boiling alcohol like methanol or ethanol, it can be used as the solvent in large excess.[2][9] This shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle. While this method doesn't actively remove water, the large excess of one reactant can still drive the reaction to a higher conversion.

Question 3: I'm working with a sensitive or sterically hindered alcohol. Fischer esterification isn't working. What are my alternatives?

Answer:

For substrates that are sensitive to strong acids or are sterically hindered, the Steglich esterification is an excellent and widely used alternative.[9][10][11]

The Steglich esterification is performed under mild, neutral conditions at room temperature. It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[10][12]

The key advantages of the Steglich esterification are:

  • Mild Reaction Conditions: It avoids the use of strong acids and high temperatures, making it compatible with acid-labile functional groups.[10][11]

  • High Yields: It is known to provide high yields, often exceeding 80%, even with sterically demanding substrates.[10]

  • Versatility: It can be used to synthesize a wide variety of esters.[10]

A common side reaction in DCC-mediated couplings is the formation of an N-acylurea byproduct, which can be difficult to remove.[11][13] The addition of DMAP helps to suppress this side reaction by accelerating the desired ester formation.[10][11]

Question 4: My reaction seems to be complete by TLC, but I'm losing a significant amount of product during the workup and purification. What's going wrong?

Answer:

Product loss during workup and purification is a frequent issue, especially with water-soluble compounds like picolinic acid and its derivatives. Here are some common pitfalls and solutions:

  • Aqueous Workup Issues: Picolinic acid and its ester can have some solubility in water, especially if the aqueous phase is acidic or basic.[14] During extraction, ensure you perform multiple extractions with your organic solvent to maximize recovery. Also, be mindful of the pH of your aqueous washes. A basic wash with sodium bicarbonate is often used to remove unreacted carboxylic acid, but this can also lead to hydrolysis of the ester if not done carefully and at low temperatures.[15]

  • Emulsion Formation: The pyridine nitrogen can act as a surfactant, leading to the formation of emulsions during extraction, making phase separation difficult. If an emulsion forms, try adding brine (a saturated aqueous solution of NaCl) to break it.

  • Purification Challenges:

    • Distillation: If your ester is volatile, you may be losing it during solvent removal under reduced pressure. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature.

    • Chromatography: Picolinic acid esters can be somewhat polar. When performing column chromatography, choose an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate. The pyridine nitrogen can interact with the silica gel, leading to tailing of the product peak. Adding a small amount of a base like triethylamine (e.g., 1%) to your eluent can often mitigate this issue.

  • Incomplete Reaction: What appears to be a complete reaction by TLC might not be. Consider taking a sample for NMR analysis to confirm the conversion before proceeding with a large-scale workup.

Troubleshooting Workflows & Protocols

Workflow: Diagnosing Low Conversion in Fischer Esterification

Caption: A decision tree for troubleshooting low yields in Fischer esterification.

Protocol: Steglich Esterification of Picolinic Acid

This protocol provides a general procedure for the Steglich esterification of picolinic acid with a generic alcohol.

Materials:

  • Picolinic acid

  • Alcohol (1.0 - 1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add picolinic acid, the alcohol, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the DCU precipitate.

  • Wash the filter cake with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Data Summary

MethodCatalyst/ReagentTemperatureKey AdvantagesCommon Issues
Fischer Esterification H₂SO₄, p-TsOHRefluxInexpensive reagents, simple setupEquilibrium limited, requires water removal, harsh conditions
Steglich Esterification DCC/DMAP or EDC/DMAP0 °C to Room TempMild conditions, high yields, good for sensitive substratesFormation of urea byproducts, cost of reagents
SOCl₂ Method Thionyl chloride (SOCl₂)Room Temp to RefluxForms a reactive acyl chloride intermediateGenerates HCl and SO₂ byproducts, harsh reagent

Visualizing the Mechanism: Steglich Esterification

Steglich_Esterification Picolinic_Acid Picolinic Acid O_Acylisourea O-Acylisourea Intermediate Picolinic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester Picolinate Ester Acyl_Pyridinium->Ester + Alcohol Alcohol Alcohol Alcohol->Ester

Caption: The catalytic cycle of the Steglich esterification.

References

Technical Support Center: Preventing Side Reactions During the Reduction of the Ester Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ester reduction. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, empowering you to anticipate and prevent common side reactions. Our focus is on providing practical, field-tested insights to ensure the success and reproducibility of your experiments.

Troubleshooting Guides & FAQs

This section is structured as a series of questions and answers, directly addressing the specific challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: My ester reduction with Lithium Aluminum Hydride (LAH) is giving me a complex mixture of products. What are the most likely side reactions?

A1: Lithium aluminum hydride (LiAlH₄) is a powerful and often non-selective reducing agent.[1][2][3] When reducing esters, several side reactions can lead to a complex product mixture:

  • Over-reduction: The initial reduction of an ester yields an aldehyde intermediate.[1][2][4] Because aldehydes are more reactive than esters, this intermediate is immediately reduced further to a primary alcohol.[2][4] Attempting to stop the reaction at the aldehyde stage with LAH is generally not feasible.[2]

  • Reaction with other functional groups: LAH is highly reactive and will reduce a wide range of functional groups, including ketones, carboxylic acids, amides, and nitriles.[1][5] If your starting material contains other reducible groups, they will likely react, leading to a mixture of products.

  • Transesterification: If an alcohol is used as a solvent or is present as an impurity, it can react with the starting ester in a process called transesterification, leading to the formation of a different ester.[6][7][8] This is especially relevant if the reaction is worked up with an alcohol.

  • Reaction with acidic protons: LAH reacts violently with water and other acidic protons, such as those from alcohols and carboxylic acids, to produce hydrogen gas.[5][9][10] This not only consumes the reagent but can also create hazardous pressure buildup.

Troubleshooting Specific Issues
Q2: I am trying to selectively reduce an ester in the presence of a ketone. How can I prevent the ketone from being reduced?

A2: This is a classic chemoselectivity challenge. Since ketones are generally more reactive towards hydride reagents than esters, direct reduction will preferentially reduce the ketone.[11][12] To achieve selective ester reduction, you must protect the ketone.

The solution lies in using a protecting group for the ketone.

  • Acetal Protection: The most common strategy is to convert the ketone into an acetal or ketal, which is unreactive towards hydride reagents like LAH.[11][13] This is typically done by reacting the ketone with a diol (like ethylene glycol) under acidic conditions.

  • Deprotection: After the ester has been reduced with LAH, the protecting group is removed by treatment with aqueous acid to regenerate the ketone.[11][13]

Here is a general workflow for this process:

G Start Substrate with Ester and Ketone Protect Protect Ketone (e.g., form acetal) Start->Protect Diol, H+ Reduce Reduce Ester (e.g., LiAlH4) Protect->Reduce 1. LiAlH4 2. H2O workup Deprotect Deprotect Ketone (e.g., aqueous acid) Reduce->Deprotect H3O+ Product Desired Product: Alcohol and Ketone Deprotect->Product

Caption: Workflow for selective ester reduction in the presence of a ketone.

Q3: I want to reduce my ester to an aldehyde, not an alcohol. Which reagent and conditions should I use to avoid over-reduction?

A3: To stop the reduction at the aldehyde stage, you need a less reactive and sterically hindered reducing agent than LAH. The reagent of choice for this transformation is Diisobutylaluminium Hydride (DIBAL-H) .[14][15][16][17]

Key factors for a successful ester-to-aldehyde reduction with DIBAL-H:

  • Low Temperature: The reaction must be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath).[14][17] At this temperature, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until the reaction is quenched.[17] If the reaction is allowed to warm up, over-reduction to the alcohol will occur.[14][18]

  • Stoichiometry: Use of approximately one equivalent of DIBAL-H is crucial.[14] Using an excess can lead to the reduction of the aldehyde product to the alcohol.[14]

  • Cold Quench: The reaction should be quenched at low temperature with a protic solvent like methanol before workup.[14]

Mechanism of DIBAL-H Reduction of an Ester:

G Ester R-C(=O)-OR' Ester Intermediate Tetrahedral Intermediate (Stable at -78°C) Ester->Intermediate 1. DIBAL-H, -78°C DIBAL DIBAL-H Diisobutylaluminium Hydride Aldehyde R-CHO Aldehyde Intermediate->Aldehyde 2. Workup Alcohol R'-OH Alcohol Intermediate->Alcohol 2. Workup Workup Cold Quench / Workup (e.g., MeOH, H2O)

Caption: DIBAL-H reduction of an ester to an aldehyde.

Q4: My reaction with Sodium Borohydride (NaBH₄) is not reducing the ester. Is this expected?

A4: Yes, this is generally expected. Sodium borohydride is a milder reducing agent than LAH and is typically not reactive enough to reduce esters under standard conditions.[5][19][20][21] This difference in reactivity allows for the selective reduction of aldehydes and ketones in the presence of esters.[12][19][20][22]

However, it is possible to reduce esters with NaBH₄ under specific conditions, such as:

  • Elevated temperatures and excess reagent: Using a large excess of NaBH₄ and heating the reaction can sometimes achieve the reduction of esters, although it is often slow and inefficient.[23]

  • Use of additives or specific solvent systems: The reactivity of NaBH₄ can be enhanced. For example, using a mixture of tetrahydrofuran (THF) and methanol can facilitate the reduction of esters.[23][24] The addition of Lewis acids like lithium chloride can also activate the ester towards reduction.[25]

ReagentReactivity with EstersSelectivity
LiAlH₄ HighLow (reduces many functional groups)[1][3]
NaBH₄ Very Low (generally unreactive)[19][20]High (selective for aldehydes/ketones)[12][26]
DIBAL-H Moderate (controlled)High (can isolate aldehyde at low temp)[16][17]
Q5: During the workup of my LAH reaction, I'm getting a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve the workup procedure?

A5: This is a very common issue with LAH reductions. The aluminum salts formed during the quench can be difficult to handle. The "Fieser workup" is a widely used and effective method to produce a granular, easily filterable solid.

Fieser Workup Protocol:

For a reaction using 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add x mL of water .

  • Add x mL of 15% aqueous sodium hydroxide (NaOH) .

  • Add 3x mL of water .[27]

  • Remove the cooling bath and stir the mixture vigorously at room temperature for at least 15 minutes. This should result in a white, granular precipitate.

  • Add anhydrous magnesium sulfate or sodium sulfate to absorb excess water and aid in the precipitation.

  • Filter the mixture, washing the solid thoroughly with an appropriate organic solvent (e.g., diethyl ether or THF).

An alternative method involves the use of Glauber's salt (Na₂SO₄·10H₂O).[28] After cooling the reaction, the hydrated salt is added portion-wise until the evolution of hydrogen gas ceases.

Important Safety Note: The quenching of LAH is highly exothermic and releases hydrogen gas, which is flammable. Always perform the quench slowly, with adequate cooling, and in a well-ventilated fume hood.[9]

Experimental Protocols
Protocol 1: General Procedure for Ester Reduction with LiAlH₄
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.[29]

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the ester in the same dry solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Workup: Once the reaction is complete, carefully quench the excess LAH and work up the reaction mixture using the Fieser method described in Q5.

  • Isolation: After filtration, the organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

Protocol 2: Selective Reduction of an Ester to an Aldehyde with DIBAL-H
  • Apparatus Setup: Use a similar flame-dried setup as for the LAH reduction, ensuring a completely anhydrous and inert environment.

  • Reaction Setup: Dissolve the ester in a dry, non-protic solvent such as toluene or hexanes in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add one equivalent of DIBAL-H (typically as a solution in hexanes or toluene) dropwise to the ester solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or GC.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature and then add an aqueous solution (e.g., saturated aqueous ammonium chloride or Rochelle's salt) to hydrolyze the aluminum complexes.

  • Isolation: Separate the organic layer, extract the aqueous layer with an appropriate solvent, combine the organic layers, dry, and concentrate to obtain the aldehyde.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0).[1][2] As a key building block in pharmaceutical and medicinal chemistry, successful and efficient large-scale production of this compound is critical.[3] This guide, compiled by Senior Application Scientists, offers practical, field-proven insights to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Route Overview

The most common and scalable synthetic route to this compound involves the reaction of 2-chloro-6-methylpyridine with a suitable acetate equivalent. A prevalent method utilizes the formation of a pyridyl anion followed by reaction with an electrophilic source of the acetate group, such as diethyl carbonate.[4]

G A 2-Chloro-6-methylpyridine C Pyridyl Anion Intermediate A->C Deprotonation (THF, -70°C) B n-Butyllithium (n-BuLi) B->C E This compound C->E Nucleophilic Acyl Substitution D Diethyl Carbonate D->E F Quench (aq. NH4Cl) E->F G Work-up & Purification F->G

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Starting Materials and Reagents

Q1: What is the critical quality attribute for 2-chloro-6-methylpyridine?

A1: The most critical quality attribute is the absence of isomeric impurities, particularly 2-chloro-4-methylpyridine. These isomers can lead to the formation of regioisomeric products that are difficult to separate from the desired this compound. Additionally, moisture content should be minimized as it will consume the organolithium reagent.

Troubleshooting: Isomeric Impurities Detected in Final Product

  • Root Cause: Contaminated starting material or side reactions.

  • Corrective Action:

    • Source a high-purity grade of 2-chloro-6-methylpyridine. Request a certificate of analysis from the supplier specifying isomeric purity.

    • Implement an incoming raw material QC test using GC-MS or HPLC to verify purity before use in the scale-up batch.

Q2: What are the safety considerations for handling n-butyllithium on a large scale?

A2: n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme caution under an inert atmosphere (nitrogen or argon). Key safety considerations include:

  • Inert Atmosphere: Ensure all glassware and reactors are thoroughly dried and purged with an inert gas to prevent contact with air or moisture.

  • Temperature Control: The addition of n-butyllithium should be performed at low temperatures (typically -70°C) to control the exothermic reaction.[4]

  • Transfer: Use dedicated, sealed transfer lines or cannula techniques for transferring the reagent. Avoid open-air transfers.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and appropriate gloves are mandatory.

Section 2: Reaction Conditions

Q3: My reaction yield is consistently low, even with pure starting materials. What are the likely causes?

A3: Low yields in this reaction are often traced back to several key parameters:

Potential CauseRecommended Action
Incomplete Deprotonation Ensure slow, dropwise addition of n-butyllithium at -70°C to maintain temperature control. A slight excess of n-BuLi (1.1-1.2 equivalents) can drive the reaction to completion.[4]
Degradation of Intermediate The pyridyl anion is unstable at higher temperatures. It is crucial to maintain the reaction temperature at or below -70°C until the addition of diethyl carbonate is complete.[4]
Inefficient Quenching A rapid or poorly controlled quench can lead to side reactions. Add the quenching solution (e.g., saturated aqueous ammonium chloride) slowly while monitoring the internal temperature.[4]

Troubleshooting: Exothermic Runaway During n-BuLi Addition

  • Root Cause: Addition rate is too fast, or the cooling system is insufficient for the scale.

  • Preventative Measures:

    • Scale-up Heat Transfer Calculations: Before scaling up, calculate the expected heat flow and ensure your reactor's cooling capacity is sufficient.

    • Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for controlled, slow addition of the n-butyllithium.

    • Monitor Internal Temperature: Rely on an internal thermocouple for accurate temperature monitoring, not the bath temperature.

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Dry Glassware/Reactor B Inert Atmosphere (N2/Ar) A->B C Charge 2-chloro-6-methylpyridine & THF B->C D Cool to -70°C E Slowly Add n-BuLi D->E F Stir for 30 min at -70°C E->F G Slowly Add Diethyl Carbonate F->G H Warm to Room Temperature G->H I Quench with aq. NH4Cl J Extract with Ethyl Acetate I->J K Wash, Dry, Concentrate J->K L Purify (Column Chromatography) K->L

Caption: Step-by-step experimental workflow for the synthesis.

Section 3: Work-up and Purification

Q4: I'm having trouble with emulsions during the aqueous work-up. How can I prevent or break them?

A4: Emulsion formation is a common issue when scaling up extractions.

  • Prevention:

    • Minimize Agitation Speed: Use a slower, deliberate stirring speed during the extraction to avoid vigorous mixing that can create stable emulsions.

    • Brine Wash: After the initial aqueous washes, a wash with saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.[4]

  • Breaking Emulsions:

    • Addition of Salt: Adding solid sodium chloride directly to the separatory funnel or reactor can help to break the emulsion.

    • Filtration: In some cases, filtering the emulsified layer through a pad of celite can be effective.

Q5: Is column chromatography a viable purification method for large-scale production?

A5: While effective at the lab scale, column chromatography on silica gel can be costly and time-consuming for large-scale production.[4]

  • Alternatives to Consider for Scale-Up:

    • Distillation: If the boiling point of the product and impurities are sufficiently different, vacuum distillation can be a more efficient and scalable purification method.

    • Crystallization/Recrystallization: If the product is a solid or can be derivatized to a crystalline solid, this is often the most cost-effective and scalable purification technique.

    • Liquid-Liquid Extraction: A well-designed series of extractions with different pH aqueous solutions can often remove many impurities without the need for chromatography.

Section 4: Safety and Handling

Q6: What are the primary hazards associated with handling pyridine derivatives?

A6: Pyridine and its derivatives are generally toxic, flammable liquids with a strong, unpleasant odor.[5]

  • Toxicity: Exposure can cause dizziness, headaches, nausea, and irritation to the skin, eyes, and respiratory system.[5] Some pyridine derivatives are also suspected carcinogens.[6]

  • Flammability: Pyridine is highly flammable.[7][8] All handling should be done in a well-ventilated area, away from ignition sources.[5][7]

  • Handling Precautions:

    • Always work in a well-ventilated fume hood.[5]

    • Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5]

    • Store in a cool, well-ventilated area away from heat and ignition sources.[5]

    • Have spill kits and fire extinguishers readily available.[5]

Q7: How should I dispose of waste from this synthesis?

A7: Waste from this synthesis, particularly solutions containing pyridine derivatives and organolithium reagents, must be handled as hazardous waste.

  • Quenching: Unreacted n-butyllithium must be carefully quenched before disposal. A common method is the slow addition of isopropanol, followed by methanol, and then water.

  • Waste Streams: Separate halogenated and non-halogenated waste streams as required by your institution's environmental health and safety guidelines.

  • Disposal: Never pour chemical waste down the drain.[5] All waste must be collected in properly labeled containers for disposal by a certified hazardous waste management company.[5]

References

long-term storage and handling of Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(6-methylpyridin-2-yl)acetate

Welcome to the technical support resource for this compound (CAS No. 5552-83-0). This guide is designed for researchers, chemists, and drug development professionals to ensure the successful long-term storage, handling, and application of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles, safety data, and practical field experience to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For maximal stability and to prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] The primary reasons for these precautions are to prevent hydrolysis and oxidation. The ester functional group is susceptible to cleavage by moisture, and the pyridine ring can be sensitive to oxidation over time. Keeping the container tightly sealed is crucial.[2][3]

Q2: What specific handling precautions should be taken when working with this chemical?

A2: This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[2] Due to its structural similarity to ethyl acetate, it should be treated as a combustible liquid; therefore, keep it away from heat, sparks, and open flames.[4][5][6] All equipment used for transferring the material should be grounded to prevent static discharge.[2][6]

Q3: Is this compound sensitive to moisture?

A3: Yes. The ethyl ester group is susceptible to hydrolysis, a reaction that breaks the ester bond to form 2-(6-methylpyridin-2-yl)acetic acid and ethanol.[7] This process can be catalyzed by the presence of acids or bases.[7][8] Therefore, it is critical to use anhydrous solvents and techniques when moisture sensitivity is a concern for a specific reaction and to store the compound in a dry, inert environment.

Q4: What are the primary chemical hazards associated with this compound?

A4: While a specific safety data sheet for this exact compound is not universally available, its components (ethyl acetate and a pyridine derivative) suggest several potential hazards. It may cause skin and serious eye irritation.[2][3] Inhalation of vapors may lead to respiratory tract irritation or dizziness.[3][5] The pyridine moiety itself can be harmful if ingested or absorbed through the skin.[9] Always consult the supplier-specific Safety Data Sheet (SDS) and handle the compound with care.

Table 1: Storage and Handling Summary
ParameterRecommendationRationale
Storage Temperature Room TemperaturePrevents potential degradation pathways that may be accelerated by heat.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes risk of hydrolysis from atmospheric moisture and oxidation.[1]
Container Tightly sealed, properly labeledPrevents contamination and exposure to air/moisture.[2][3]
Ventilation Chemical Fume HoodReduces risk of inhalation exposure.[2][4]
Fire Safety Keep away from ignition sourcesThe compound is combustible.[2][5] Grounding equipment is essential.[6]
Personal Protection Safety glasses, gloves, lab coatProtects against skin and eye contact.[2]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Q5: My reaction yield is consistently low. Could the starting material be the issue?

A5: Yes, low yield is often traced back to the purity and integrity of the starting material.

  • Potential Cause 1: Hydrolysis. As mentioned, the compound can hydrolyze if not stored properly. The resulting carboxylic acid may not participate in your desired reaction or could introduce side reactions, lowering the overall yield.

    • Validation: Check the purity of your starting material using NMR or LC-MS. The presence of 2-(6-methylpyridin-2-yl)acetic acid is a key indicator of hydrolysis.

    • Solution: Purchase fresh material or re-purify your existing stock if degradation is suspected. Ensure all solvents and reagents for your reaction are anhydrous.

  • Potential Cause 2: Other Impurities. Impurities from the synthesis of the compound could be present.

    • Validation: Review the synthesis procedure if available. Potential impurities could include starting materials like 2,6-lutidine or side products.[10] A detailed analytical characterization (NMR, GC-MS) can help identify them.

    • Solution: If significant impurities are detected, purification by column chromatography or distillation may be necessary.

Q6: I am observing an unexpected side product in my reaction. What could be causing this?

A6: The structure of this compound contains multiple reactive sites that can lead to side products if reaction conditions are not carefully controlled.

  • Potential Cause 1: Reactivity of the α-carbon. The methylene group (CH₂) located between the pyridine ring and the ester carbonyl is activated and acidic. In the presence of a base, this position can be deprotonated, creating a nucleophile that can participate in undesired condensation reactions (e.g., Knoevenagel or Claisen condensations).[7]

    • Solution: Carefully control the stoichiometry and addition rate of any basic reagents. Running the reaction at a lower temperature can also help minimize these side reactions.

  • Potential Cause 2: Nucleophilic Attack on the Pyridine Ring. The pyridine ring, particularly at the positions ortho and para to the nitrogen, is electron-deficient and can be susceptible to nucleophilic substitution, although this is less common without a good leaving group on the ring.[7][9]

    • Solution: Avoid using strong, unhindered nucleophiles if your intended reaction does not involve the pyridine ring itself. If such reagents are necessary, consider using a protecting group strategy.

Q7: The compound has developed a slight color after storage. Is it still usable?

A7: A change in color often indicates some level of degradation or the presence of minor impurities. While it may not render the compound completely unusable for all applications, it warrants investigation.

  • Causality: The color change could be due to the formation of minor oxidized species or other degradation byproducts. Pyridine-containing compounds can sometimes form colored charge-transfer complexes.

  • Validation Protocol:

    • Take a small sample and dissolve it in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Compare the spectrum to a reference spectrum of the pure compound. Look for new, small peaks or a decrease in the integration of the main peaks relative to the solvent peak.

    • Run a TLC or LC-MS to check for the presence of additional spots or masses.

  • Decision: If the purity is determined to be >95% by NMR and only minor impurities are seen on LC-MS, it may still be suitable for many synthetic steps. However, for sensitive applications or quantitative studies, re-purification is highly recommended.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Side Product) check_purity Step 1: Verify Starting Material Purity start->check_purity is_pure Purity >98%? check_purity->is_pure purify Action: Purify Material (Distillation/Chromatography) is_pure->purify No review_conditions Step 2: Review Reaction Conditions is_pure->review_conditions Yes purify->check_purity Re-analyze temp_base Are Temperature & Base Stoichiometry Controlled? review_conditions->temp_base adjust_conditions Action: Optimize Conditions (Lower Temp, Titrate Base) temp_base->adjust_conditions No review_workup Step 3: Analyze Workup & Purification temp_base->review_workup Yes adjust_conditions->review_conditions Re-run Reaction is_hydrolysis_risk Risk of Hydrolysis During Extraction? review_workup->is_hydrolysis_risk use_anhydrous Action: Use Anhydrous Solvents, Minimize Water Contact is_hydrolysis_risk->use_anhydrous Yes success Problem Resolved is_hydrolysis_risk->success No use_anhydrous->review_workup Re-evaluate

Caption: Troubleshooting flowchart for experiments.

Experimental Protocols

Protocol 1: Purity Verification by ¹H NMR

This protocol provides a self-validating system to confirm the identity and estimate the purity of this compound before use.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Dissolution: Cap the tube and invert several times until the sample is fully dissolved.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard proton experiment.

  • Analysis:

    • Identity Confirmation: Confirm the presence of characteristic peaks: an ethyl group (triplet and quartet), a singlet for the methylene (CH₂) bridge, and peaks corresponding to the three aromatic protons on the substituted pyridine ring.

    • Purity Assessment: Integrate the peaks corresponding to the compound. The presence of significant unidentifiable peaks or peaks corresponding to common solvents or hydrolysis product (2-(6-methylpyridin-2-yl)acetic acid) indicates impurity. The purity can be estimated by comparing the integration of the compound's peaks to those of the impurities.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(6-Methylpyridin-2-yl)coumarin-Based Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Core Scaffold and Therapeutic Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer drugs[1]. When hybridized with a coumarin moiety—a compound class known for its own diverse biological activities, including anticancer effects—it creates a potent pharmacophore[2][3]. The further addition of a chalcone structure (an α,β-unsaturated carbonyl system) enhances the potential for diverse biological interactions[4][5][6].

The derivatives discussed here were rationally designed to target human carbonic anhydrases (hCAs), specifically isoforms IX and XII, which are overexpressed in various cancers and play a crucial role in tumor progression by regulating pH in the tumor microenvironment[1][3]. Selective inhibition of these cancer-associated isoforms over the ubiquitous hCA I and II is a key goal in developing safer and more effective cancer therapies[1]. This guide will delve into the structure-activity relationships (SAR) of these compounds, providing valuable insights for future drug design.

Comparative Analysis of Biological Activity

A series of novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones (5a-o ) were synthesized and evaluated for their ability to inhibit four human carbonic anhydrase isoforms (hCA I, II, IX, and XII). The parent ketone (3 ) was also tested. The results demonstrate remarkable selectivity for the cancer-related isoforms hCA IX and XII over the off-target, ubiquitously expressed hCA I and II.

Carbonic Anhydrase Inhibition

The inhibitory activity of the compounds was quantified by determining their inhibition constants (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor. The data clearly show that all tested compounds were inactive against hCA I and II up to a concentration of 100 µM, highlighting their exceptional selectivity[1][3].

In contrast, most derivatives displayed potent, low-micromolar to sub-micromolar inhibition of the cancer-associated isoforms hCA IX and XII[1][3]. The parent acetyl derivative, MPC 3 , was the most potent inhibitor against hCA IX with a sub-micromolar Kᵢ of 0.95 µM[3].

Table 1: Comparative Inhibition Data (Kᵢ in µM) of 3-(6-Methylpyridin-2-yl)coumarin Derivatives Against hCA Isoforms

CompoundR Group (Substituent on Chalcone Phenyl Ring)hCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)
3 (Parent Ketone)>100>1000.951.1
5a H>100>1001.52.4
5b 4-F>100>1002.11.5
5c 4-Cl>100>1003.31.9
5d 4-Br>100>1002.92.1
5e 4-I>100>10010.74.5
5f 4-CH₃>100>1002.41.8
5g 4-OCH₃>100>10012.53.7
5h 4-N(CH₃)₂>100>10025.48.8
5i 4-NO₂>100>10036.911.2
5j 3-OCH₃>100>1005.12.9
5k 3,4-(OCH₃)₂>100>10015.86.4
5l 3,4,5-(OCH₃)₃>100>1008.54.1
5m 2-Cl>100>1004.62.5
5n 2,4-Cl₂>100>1004.93.3
5o 2-Naphthyl>100>10018.97.9

Data sourced from Abuo-Rahma et al., 2022.[1][3]

Key Structure-Activity Relationship (SAR) Insights:
  • High Selectivity : The entire series demonstrates excellent selectivity for the cancer-related isoforms IX and XII.

  • Potency of Parent Ketone : The acetyl derivative 3 is the most potent hCA IX inhibitor in the series[3].

  • Effect of Phenyl Ring Substitution : For the chalcones 5a-o , introducing substituents on the phenyl ring generally modulates the inhibitory activity. Small electron-withdrawing (e.g., 4-F, 5b ) or electron-donating (e.g., 4-CH₃, 5f ) groups maintain potent inhibition.

  • Steric Hindrance : Larger substituents or those at the ortho position (e.g., 2-Cl, 5m ) can slightly decrease potency compared to the unsubstituted analog (5a ), possibly due to steric effects.

  • Bulky and Electron-Donating Groups : Very bulky groups (e.g., 2-Naphthyl, 5o ) or strong electron-donating groups (e.g., 4-N(CH₃)₂, 5h ) tend to reduce inhibitory activity against hCA IX[1].

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the above data are detailed below. These are self-validating systems that provide a clear basis for the reported results.

Synthesis of 3-(6-Methylpyridin-2-yl)coumarin-Based Chalcones (5a-o)

The synthesis is a multi-step process beginning with the formation of the coumarin core, followed by a Claisen-Schmidt condensation to yield the final chalcone derivatives.

Step 1: Synthesis of the Ketone Intermediate (3) The process involves the condensation of a substituted salicylaldehyde with a derivative of Ethyl 2-(6-methylpyridin-2-yl)acetate, followed by further reaction to introduce the acetyl group onto the pyridine ring, yielding the key intermediate, 3-(5-acetyl-6-methylpyridin-2-yl)-2H-chromen-2-one (3 )[1].

Step 2: Synthesis of Chalcones (5a-o) via Claisen-Schmidt Condensation This reaction involves the base-catalyzed condensation of the ketone intermediate (3 ) with various substituted aromatic aldehydes (4a-o ).

  • Preparation : Dissolve the ketone intermediate 3 and the appropriate aromatic aldehyde 4a-o in a solvent mixture of dioxane and methanol.

  • Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of potassium hydroxide (KOH) dropwise while stirring.

  • Reaction Progression : Continue stirring at 0 °C for 2 hours, then allow the reaction to proceed at room temperature overnight.

  • Isolation : Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Purification : Collect the resulting precipitate by filtration, wash thoroughly with water, and purify by crystallization or column chromatography to yield the final chalcone product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_chalcone Chalcone Synthesis A This compound Derivative C 3-(5-acetyl-6-methylpyridin-2-yl)- 2H-chromen-2-one (Ketone 3) A->C Condensation & Functionalization B Substituted Salicylaldehyde B->C E Final Chalcones (5a-o) C->E Claisen-Schmidt Condensation (KOH, 0°C to RT) D Aromatic Aldehydes (4a-o) D->E

Caption: Synthetic workflow for 3-(6-methylpyridin-2-yl)coumarin-based chalcones.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of each compound against the four hCA isoforms was determined using a standard stopped-flow CO₂ hydration assay.

  • Principle : This assay measures the enzyme's ability to catalyze the hydration of carbon dioxide (CO₂). An inhibitor will slow down this reaction.

  • Apparatus : The experiment is performed on a stopped-flow instrument, which allows for the rapid mixing of reactants and measurement of the reaction kinetics.

  • Procedure :

    • An enzyme solution (containing one of the hCA isoforms) and the inhibitor (at various concentrations) are mixed.

    • This mixture is then rapidly combined with a CO₂-saturated solution in a buffer (e.g., Tris-HCl) containing a pH indicator.

    • As the CO₂ is hydrated to carbonic acid, the pH of the solution drops, causing a color change in the indicator.

    • The rate of this color change is monitored spectrophotometrically.

  • Data Analysis : The initial rates of the enzymatic reaction are recorded at different inhibitor concentrations. The IC₅₀ value (concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from this data. The IC₅₀ is then converted to the inhibition constant, Kᵢ, using the Cheng-Prusoff equation.

Biological Pathway Context: The Role of hCA IX in Tumorigenesis

The targeted inhibition of hCA IX is a validated strategy in oncology. This enzyme is highly expressed in hypoxic tumors and contributes to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.

CAIX_Pathway cluster_cell Cancer Cell cluster_TME Tumor Microenvironment (TME) Hypoxia Tumor Hypoxia (Low Oxygen) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9 hCA IX Expression (on cell surface) HIF1->CA9 Upregulates H2CO3 H₂CO₃ CA9->H2CO3 Catalyzes: CO₂ + H₂O CO2_in CO₂ (from metabolism) CO2_in->H2CO3 H_out H⁺ H2CO3->H_out Dissociates HCO3_out HCO₃⁻ H2CO3->HCO3_out Acidosis Extracellular Acidosis (Low pH) H_out->Acidosis Contributes to Invasion Invasion & Metastasis Acidosis->Invasion Proliferation Cell Proliferation Acidosis->Proliferation Inhibitor Coumarin-Chalcone Derivative (e.g., Cmpd 3) Inhibitor->CA9 Inhibits

Caption: Role of hCA IX in the tumor microenvironment and its inhibition.

By inhibiting hCA IX, the coumarin-chalcone derivatives disrupt this process. They prevent the efficient extrusion of protons (H⁺) from the cancer cell, leading to intracellular acidosis and a less acidic extracellular environment. This dual effect can suppress tumor cell proliferation and reduce the potential for invasion and metastasis.

Conclusion

The 3-(6-methylpyridin-2-yl)coumarin-based chalcone derivatives represent a promising class of compounds with potent and highly selective inhibitory activity against the cancer-related carbonic anhydrase isoforms IX and XII. The parent ketone (3 ) and several chalcone derivatives with small substituents on the phenyl ring (e.g., 5a , 5b , 5f ) have emerged as particularly effective leads. The clear structure-activity relationships identified in this series provide a solid foundation for the rational design of next-generation inhibitors with improved therapeutic profiles. The detailed synthetic and assay protocols included herein offer a framework for researchers to build upon this work in the ongoing search for novel anticancer agents.

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, an unambiguous understanding of a molecule's three-dimensional architecture is paramount for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of Ethyl 2-(6-methylpyridin-2-yl)acetate, a versatile bifunctional intermediate in medicinal and synthetic chemistry.[1] While single-crystal X-ray crystallography stands as the gold standard for absolute structure determination, we will explore its practical application and objectively compare its performance with complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Subject of Our Investigation: this compound

This compound (CAS 5552-83-0) is a chemical building block featuring a 6-methylpyridin-2-yl ring system linked to an ethyl acetate functional group.[1] The electron-donating methyl group on the pyridine ring and the synthetically versatile ethyl ester moiety make this compound a valuable precursor for a diverse range of more complex, biologically active molecules.[1] Given its role in the synthesis of potential pharmaceutical candidates, the unequivocal confirmation of its structure is a critical first step in any research and development cascade.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides direct, atomic-level information on the molecular and extended structure of a crystalline material, including bond lengths, bond angles, and absolute stereochemistry.[2][3] This technique is unparalleled in its ability to deliver an unambiguous three-dimensional representation of a molecule as it exists in the solid state.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience.

The synthesis of this compound can be achieved through several synthetic routes, often involving the esterification of the corresponding carboxylic acid or the alkylation of a pyridin-2-ylacetic acid derivative. For the purpose of this guide, we will consider a generalized synthetic pathway followed by the crucial step of crystallization.

Hypothetical Synthesis Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(6-methylpyridin-2-yl)acetic acid in anhydrous ethanol.

  • Esterification: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture for several hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization Protocol:

Obtaining diffraction-quality single crystals is often the most challenging step.[2] Several methods can be employed, with slow evaporation being a common and effective technique for many small organic molecules.

  • Solvent Selection: Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane).

  • Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size (typically >0.1 mm in all dimensions) appear, they are carefully harvested for X-ray diffraction analysis.[2]

graph TD; A[Synthesis of this compound] --> B{Purification}; B --> C[Dissolution in Appropriate Solvent]; C --> D{Slow Evaporation}; D --> E[Single Crystal Formation]; E --> F(Crystal Mounting); F --> G[X-ray Diffraction Data Collection]; G --> H{Structure Solution and Refinement}; H --> I[Final Validated Crystal Structure];

Figure 1: Workflow for X-ray Crystallographic Structure Validation.

A suitable single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a diffraction pattern is collected by a detector. The positions and intensities of the diffracted spots are then used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Illustrative Case Study: A Structurally Related Pyridyl Acetate Derivative

As a direct crystal structure of this compound is not publicly available, we will use the crystallographic data of a more complex but structurally related molecule, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate , to illustrate the type of information obtained from an SCXRD experiment. This molecule contains the core 6-methylpyridine ring and an ethyl acetate moiety, making it a relevant example.

Table 1: Representative Crystallographic Data for a Related Pyridyl Acetate Derivative

ParameterValue (Illustrative Example)Significance
Chemical FormulaC₂₁H₂₀N₂O₃SConfirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.123, 15.456, 12.345The dimensions of the unit cell.
α, β, γ (°)90, 109.87, 90The angles of the unit cell.
Volume (ų)1812.3The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Bond Lengths (Å)e.g., C-C, C-N, C=OPrecise measurements of the distances between atoms.
Bond Angles (°)e.g., C-C-C, C-N-CPrecise measurements of the angles between chemical bonds.
Torsion Angles (°)e.g., N1-C4-S1-C18 = -5.66Defines the conformation of the molecule.

This data is illustrative and based on a related structure to demonstrate the output of an SCXRD experiment.

The refinement process results in a detailed 3D model of the molecule, providing unequivocal evidence of its connectivity and stereochemistry.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides a definitive solid-state structure, a comprehensive validation strategy employs a suite of analytical techniques that probe the molecule's properties in different states and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[4] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400-600 MHz). Standard pulse programs are used to obtain one-dimensional spectra.

  • 2D NMR: For unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Interpretation: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to piece together the molecular structure.[5]

Table 2: Comparison of Structural Validation Techniques

TechniquePrincipleInformation ProvidedPhaseAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute 3D structure, bond lengths/angles, stereochemistry, packingSolidUnambiguous, definitive structureRequires single crystals, solid-state conformation may differ from solution
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity, chemical environment of atoms, stereochemistry, conformation in solutionSolutionNon-destructive, provides dynamic informationDoes not provide absolute 3D structure, can be complex to interpret
Mass Spectrometry Ionization and mass-to-charge ratio analysisMolecular weight, elemental composition, fragmentation patternsGas/SolutionHigh sensitivity, small sample amountDoes not provide stereochemistry or connectivity, structural isomers can be indistinguishable
Computational Chemistry Quantum mechanical and molecular mechanics calculationsPredicted 3D structure, conformational analysis, predicted spectral dataIn silicoComplements experimental data, can predict properties of unknown moleculesAccuracy depends on the level of theory, not a direct measurement
graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"X-ray_Crystallography" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; "NMR_Spectroscopy" [fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1!"]; "Mass_Spectrometry" [fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1!"]; "Computational_Chemistry" [fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

"X-ray_Crystallography" -- "NMR_Spectroscopy" [label="Solid vs. Solution State"]; "X-ray_Crystallography" -- "Mass_Spectrometry" [label="Absolute 3D vs. Composition"]; "NMR_Spectroscopy" -- "Mass_Spectrometry" [label="Connectivity vs. Fragmentation"]; "Computational_Chemistry" -- "X-ray_Crystallography" [label="Predicted vs. Experimental 3D"]; "Computational_Chemistry" -- "NMR_Spectroscopy" [label="Predicted vs. Experimental Spectra"]; }

Figure 2: Interplay of Analytical Techniques for Structural Validation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, which is a fundamental piece of information for structure validation. High-resolution mass spectrometry (HRMS) can determine the mass with sufficient accuracy to predict the molecular formula.

Experimental Protocol for GC-MS:

  • Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) is prepared.

  • Injection: A small volume (e.g., 1 µL) is injected into the gas chromatograph.

  • Separation: The compound travels through a capillary column, separating it from any impurities.

  • Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the mass-to-charge ratio of the molecular ion and any fragment ions are detected.[6]

For this compound (C₁₀H₁₃NO₂), the expected exact mass would be a key data point to confirm. Fragmentation patterns can also provide clues about the molecule's structure.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.[7][8] By calculating the predicted NMR chemical shifts for a proposed structure and comparing them to the experimental values, one can gain a high degree of confidence in the structural assignment.[7][8] Furthermore, computational modeling can be used to predict the lowest energy conformation of a molecule, which can then be compared to the conformation observed in the crystal structure.

Computational Protocol:

  • Structure Input: The proposed 2D structure of this compound is drawn in a molecular modeling software package.

  • Conformational Search: A conformational search is performed to identify low-energy conformers.

  • Geometry Optimization and NMR Calculation: The geometry of each conformer is optimized, and the NMR chemical shifts are calculated using a suitable level of theory (e.g., DFT with an appropriate basis set).

  • Data Analysis: The calculated chemical shifts are Boltzmann-averaged and compared to the experimental NMR data.

Conclusion: An Integrated Approach to Certainty

The validation of a molecular structure, such as that of this compound, is most robust when a multi-faceted, integrated approach is taken. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state, its findings should be corroborated by techniques that provide information in the solution phase and confirm the molecule's fundamental properties. NMR spectroscopy confirms the atomic connectivity and solution-state conformation, mass spectrometry verifies the molecular weight and elemental composition, and computational chemistry provides a theoretical framework to support and rationalize the experimental findings. By leveraging the strengths of each of these techniques, researchers and drug development professionals can proceed with the utmost confidence in the structural integrity of their molecules, a critical foundation for successful downstream applications.

References

A Comparative Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate and Its Regioisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and synthetic organic chemistry, pyridineacetic acid derivatives serve as invaluable scaffolds and versatile building blocks. Their prevalence in FDA-approved drugs underscores their significance.[1] This guide provides a comprehensive comparative analysis of Ethyl 2-(6-methylpyridin-2-yl)acetate and its key regioisomers, offering insights into their synthesis, physicochemical properties, spectroscopic signatures, and relative reactivity. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these compounds in their synthetic endeavors.

The isomers under consideration are:

  • Ethyl 2-(pyridin-2-yl)acetate

  • Ethyl 2-(pyridin-3-yl)acetate

  • Ethyl 2-(pyridin-4-yl)acetate

  • Ethyl 2-(3-methylpyridin-2-yl)acetate

  • Ethyl 2-(4-methylpyridin-2-yl)acetate

  • Ethyl 2-(5-methylpyridin-2-yl)acetate

  • This compound

Introduction to the Chemical Landscape

The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[2] The strategic placement of a methyl group on the pyridine ring, as in the case of this compound, introduces an electron-donating group that modulates the electronic properties of the ring.[3] This, in turn, influences the reactivity and potential biological activity of the molecule. The ethyl acetate moiety provides a crucial handle for a variety of synthetic transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation.[3][4]

Understanding the subtle yet significant differences imparted by the position of the methyl group and the point of attachment of the acetate side chain is critical for rational drug design and the development of efficient synthetic routes.

Comparative Physicochemical Properties

The position of the methyl group and the nitrogen atom within the pyridine ring significantly influences the physical properties of these isomers. These differences can be exploited in purification and separation processes. While a complete set of experimentally determined data for all isomers is not available in the literature, the following table summarizes the available information and computed properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index
Ethyl 2-(pyridin-2-yl)acetateC₉H₁₁NO₂165.19122-126 / 10 mmHg-1.084 (25 °C)1.497 (20 °C)
Ethyl 2-(pyridin-3-yl)acetateC₉H₁₁NO₂165.19----
Ethyl 2-(pyridin-4-yl)acetateC₉H₁₁NO₂165.19252.5 / 760 mmHg[5]18-19[5]--
Ethyl 2-(3-methylpyridin-2-yl)acetateC₁₀H₁₃NO₂179.22----
Ethyl 2-(4-methylpyridin-2-yl)acetateC₁₀H₁₃NO₂179.22----
Ethyl 2-(5-methylpyridin-2-yl)acetateC₁₀H₁₃NO₂179.22----
This compoundC₁₀H₁₃NO₂179.22----

Synthesis Strategies: A Comparative Overview

The synthesis of these pyridineacetate esters generally involves the introduction of the acetic acid or acetate moiety onto a pre-functionalized pyridine ring. Common strategies include:

  • From Picolines (Methylpyridines): This is a prevalent method for the 2-substituted isomers. It typically involves the deprotonation of the methyl group of a picoline using a strong base like lithium diisopropylamide (LDA) or n-butyllithium to form a picolyl anion, which then reacts with a source of the carboxyl group, such as diethyl carbonate or carbon dioxide, followed by esterification.

  • From Halopyridines: Palladium-catalyzed cross-coupling reactions of halopyridines with enolates of ethyl acetate or related reagents are a powerful and versatile approach.

  • From Pyridine-N-oxides: A three-component synthesis has been reported involving the activation of pyridine-N-oxides, substitution with a Meldrum's acid derivative, and subsequent ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative.[5]

Experimental Protocol: Synthesis of Ethyl 2-(pyridin-2-yl)acetate from α-picoline

This protocol is adapted from a well-established procedure and illustrates the general strategy for synthesizing 2-pyridylacetate esters from their corresponding picolines.[6]

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Formation of Picolyllithium cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification Picoline α-Picoline Picolyllithium Picolyllithium Picoline->Picolyllithium in THF nBuLi n-Butyllithium nBuLi->Picolyllithium Pyridylacetic_acid_salt Lithium 2-pyridylacetate Picolyllithium->Pyridylacetic_acid_salt CO2 Dry Ice (CO₂) CO2->Pyridylacetic_acid_salt Final_Product Ethyl 2-(pyridin-2-yl)acetate Pyridylacetic_acid_salt->Final_Product Ethanol Ethanol Ethanol->Final_Product Acid_catalyst Acid Catalyst (e.g., H₂SO₄) Acid_catalyst->Final_Product

Figure 1: General workflow for the synthesis of Ethyl 2-(pyridin-2-yl)acetate from α-picoline.

Step-by-Step Procedure:

  • Preparation of Picolyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of α-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting dark red-brown solution for 1 hour at -78 °C.

  • Carboxylation: Pour the solution of picolyllithium onto an excess of crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature.

  • Esterification: Carefully add absolute ethanol to the reaction mixture, followed by a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization: A Comparative Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of these regioisomers. The electronic environment of each proton and carbon atom is subtly altered by the position of the methyl group, leading to distinct NMR spectra.

1H NMR Spectroscopy

The 1H NMR spectra of these compounds are characterized by signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and a set of signals for the aromatic protons of the pyridine ring. The chemical shifts and coupling patterns of the pyridine protons are particularly informative for distinguishing between the isomers.

Expected Trends:

  • Electron-Donating Effect of the Methyl Group: The methyl group will cause a slight upfield shift (to lower ppm values) of the signals for the protons on the pyridine ring, particularly those in the ortho and para positions relative to the methyl group.

  • Positional Isomerism: The splitting patterns of the aromatic protons will be distinct for each isomer, reflecting the different coupling relationships between adjacent protons.

13C NMR Spectroscopy

The 13C NMR spectra provide complementary information, with the chemical shifts of the pyridine carbons being sensitive to the position of the substituents. The electron-donating methyl group will cause an upfield shift of the carbon atoms it is attached to and those in the para position.

Comparative Spectroscopic Data (Representative Examples):

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Ethyl 2-(pyridin-2-yl)acetate ~8.5 (d, 1H, H6), ~7.7 (t, 1H, H4), ~7.3 (d, 1H, H3), ~7.2 (t, 1H, H5), 4.1 (q, 2H, OCH₂), 3.8 (s, 2H, CH₂), 1.2 (t, 3H, CH₃)~171 (C=O), ~155 (C2), ~149 (C6), ~136 (C4), ~124 (C3), ~122 (C5), ~61 (OCH₂), ~44 (CH₂), ~14 (CH₃)
Ethyl 2-(pyridin-4-yl)acetate ~8.5 (d, 2H, H2, H6), ~7.2 (d, 2H, H3, H5), 4.1 (q, 2H, OCH₂), 3.6 (s, 2H, CH₂), 1.2 (t, 3H, CH₃)~171 (C=O), ~150 (C2, C6), ~145 (C4), ~124 (C3, C5), ~61 (OCH₂), ~42 (CH₂), ~14 (CH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument. The data for the methyl-substituted isomers is less consistently reported and requires careful analysis of literature sources.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: All isomers will exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group. The C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region. The aromatic C-H and C=C/C=N stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

  • Mass Spectrometry: The electron impact (EI) mass spectra of these isomers will likely show a molecular ion peak corresponding to their molecular weight. Common fragmentation patterns will involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ester functionality.

Comparative Reactivity

The reactivity of these isomers is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the ester group, and the electron-donating nature of the methyl group.

Workflow for a Comparative Reactivity Study:

Reactivity_Comparison cluster_reactivity Comparative Reactivity Analysis cluster_outcomes Predicted Outcomes Isomers Regioisomeric Ethyl Pyridineacetates Hydrolysis Ester Hydrolysis Isomers->Hydrolysis Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Isomers->Electrophilic_Aromatic_Substitution Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution Isomers->Nucleophilic_Aromatic_Substitution Hydrolysis_Rate Relative Hydrolysis Rates Hydrolysis->Hydrolysis_Rate EAS_Regioselectivity Regioselectivity of EAS Electrophilic_Aromatic_Substitution->EAS_Regioselectivity NAS_Reactivity Susceptibility to NAS Nucleophilic_Aromatic_Substitution->NAS_Reactivity

Figure 2: A logical workflow for comparing the reactivity of the ethyl pyridineacetate regioisomers.

Ester Hydrolysis

The rate of hydrolysis of the ethyl ester to the corresponding carboxylic acid will be influenced by the electronic effects of the pyridine ring. The electron-withdrawing nature of the nitrogen atom will make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. The position of the nitrogen relative to the acetate side chain is crucial. For instance, the nitrogen in the 2- and 4-positions can exert a stronger electron-withdrawing effect on the side chain through resonance, potentially leading to faster hydrolysis rates compared to the 3-isomer. The presence of an electron-donating methyl group on the ring would be expected to slightly decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methyl group will activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions relative to the methyl group. The directing effect of the acetate side chain, which is deactivating, must also be considered. The interplay of these directing effects will determine the regioselectivity of EAS reactions for each isomer.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. A leaving group at these positions can be displaced by a nucleophile. The presence of the methyl group will have a smaller influence on the rate of NAS compared to its effect on EAS.

Potential Applications and Biological Activity

Pyridineacetic acid derivatives are precursors to a wide array of biologically active molecules.[3] They have been incorporated into compounds with antimicrobial, antifungal, and antiviral properties.[3] The specific regioisomer used can have a profound impact on the biological activity of the final compound due to the importance of the three-dimensional arrangement of functional groups for binding to biological targets. While direct comparative studies on the biological activity of this specific set of isomers are limited, it is a rich area for future investigation. The differences in their electronic and steric properties suggest that they will exhibit distinct biological profiles.

Chromatographic Separation and Analysis

The separation of these closely related isomers can be challenging due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques for their separation and quantification.

HPLC Method Development

For HPLC analysis, reversed-phase chromatography is a common starting point. However, the polar nature of these compounds can lead to poor retention. To overcome this, several strategies can be employed:

  • Use of Polar-Embedded or Polar-Endcapped Columns: These columns provide better retention for polar analytes.

  • Addition of an Ion-Pairing Reagent: Reagents like trifluoroacetic acid (TFA) can be added to the mobile phase to improve peak shape and retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds.

General HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Isomer Mixture Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject Sample Dilution->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV Detection at 254 nm Column->Detection Mobile_Phase Acetonitrile/Water Gradient with 0.1% TFA Mobile_Phase->Column Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Figure 3: A general workflow for the HPLC analysis of ethyl pyridineacetate isomers.

Conclusion

This compound and its regioisomers represent a fascinating class of compounds with a rich and varied chemical landscape. The subtle changes in the position of the methyl group and the acetate side chain lead to distinct physicochemical properties, spectroscopic signatures, and reactivity profiles. A thorough understanding of these differences is paramount for their effective utilization in the synthesis of novel pharmaceuticals and functional materials. This guide has provided a comparative framework to aid researchers in navigating the chemistry of these valuable building blocks. Further experimental investigation into the direct comparison of their reactivity and biological activity is warranted and will undoubtedly uncover new opportunities for innovation.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Ethyl 2-(6-methylpyridin-2-yl)acetate via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates is paramount. This guide provides an in-depth, objective comparison of synthesized Ethyl 2-(6-methylpyridin-2-yl)acetate against a reference standard, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive purity assessment. We will delve into the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

This compound is a versatile intermediate in medicinal and synthetic chemistry.[1] Its bifunctional nature, with a 6-methylpyridin-2-yl ring and an ethyl acetate group, makes it a valuable precursor for a variety of biologically active molecules.[1] This guide will first outline a common synthesis route to understand potential impurities, followed by a detailed GC-MS methodology for their detection and quantification.

Understanding the Synthesis and Potential Impurities

A common route for synthesizing this compound involves the reaction of 2-chloro-6-methylpyridine with a suitable acetate source. A representative procedure is the reaction with diethyl carbonate in the presence of a strong base like n-butyllithium.[2]

Synthetic Pathway Overview:

cluster_reactants Reactants cluster_product Product 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine Intermediate_Anion Intermediate_Anion 2-Chloro-6-methylpyridine->Intermediate_Anion n-Butyllithium THF, -70°C This compound This compound Intermediate_Anion->this compound Diethyl Carbonate -70°C to RT Diethyl Carbonate Diethyl Carbonate n-Butyllithium n-Butyllithium

Caption: Synthetic route for this compound.

This synthesis, while effective, can lead to several impurities:

  • Unreacted Starting Materials: Residual 2-chloro-6-methylpyridine and diethyl carbonate.

  • Side-Products: Formation of isomeric byproducts or products from competing reactions.

  • Solvent Residues: Trace amounts of solvents used in the reaction and workup, such as tetrahydrofuran (THF) and hexane.

GC-MS for Purity Assessment: A Validated Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it a "gold standard" for substance identification in many fields.[3] A validated GC-MS method provides confidence in the accuracy and reliability of the purity assessment.[3][4]

Experimental Protocol: GC-MS Analysis

This protocol is designed to provide excellent separation of the target compound from potential impurities.

1. Sample Preparation:

  • Reference Standard: Prepare a 1 mg/mL solution of certified this compound reference standard in ethyl acetate.

  • Synthesized Sample: Prepare a 1 mg/mL solution of the synthesized this compound in ethyl acetate.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of compounds.[3]
Injector Temperature 250 °CEnsures complete volatilization of the sample without thermal degradation.
Injection Volume 1 µLA standard volume for optimal peak shape and sensitivity.
Split Ratio 50:1Prevents column overloading and maintains sharp peaks.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program designed to separate early-eluting solvents from the main analyte and any higher-boiling impurities.
MS Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.[5]
Scan Range m/z 35-400Covers the expected mass range of the target compound and potential impurities.

Workflow for Purity Assessment

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_comparison Purity Assessment Synthesized_Sample Synthesized Sample (1 mg/mL in Ethyl Acetate) GC_MS_Analysis GC-MS Analysis (Optimized Method) Synthesized_Sample->GC_MS_Analysis Inject Reference_Standard Reference Standard (1 mg/mL in Ethyl Acetate) Reference_Standard->GC_MS_Analysis Inject Data_Processing Data Processing (Integration & Spectral Matching) GC_MS_Analysis->Data_Processing Purity_Calculation Purity Calculation (% Area) Data_Processing->Purity_Calculation Impurity_Identification Impurity Identification (MS Library Search & Fragmentation Analysis) Data_Processing->Impurity_Identification Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: GC-MS workflow for purity assessment.

Comparative Analysis: Synthesized Sample vs. Reference Standard

The following data represents a hypothetical analysis to illustrate the comparison process.

Chromatographic Comparison

The chromatograms of the reference standard and the synthesized sample are overlaid to compare retention times and detect any additional peaks in the synthesized product.

Table 1: Chromatographic Data

CompoundRetention Time (min) - Reference StandardRetention Time (min) - Synthesized SamplePeak Area % - Synthesized Sample
Ethyl Acetate (Solvent)2.542.54-
Impurity A-7.890.25
This compound 10.32 10.32 99.50
Impurity B-11.150.15
Impurity C-12.450.10

The primary peak in the synthesized sample has a retention time that matches the reference standard, providing initial evidence of the correct compound. The purity is calculated based on the relative peak areas, suggesting a purity of 99.50% for the synthesized batch.

Mass Spectral Comparison and Impurity Identification

The mass spectrum of the main peak in the synthesized sample should be compared to the reference standard and a library database (e.g., NIST) for confirmation.

This compound (Expected Fragmentation):

  • Molecular Ion [M]+: m/z 179

  • Key Fragments: The fragmentation of ethyl acetate derivatives often involves the loss of the ethoxy group (-OC2H5, m/z 45) or the entire ester group.[6][7] For this molecule, characteristic fragments would include the pyridinylmethyl cation and fragments arising from the ester moiety.

Impurity Identification:

  • Impurity A (RT = 7.89 min): Mass spectral analysis suggests this is unreacted 2-chloro-6-methylpyridine . The presence of a characteristic chlorine isotope pattern would confirm this.

  • Impurity B (RT = 11.15 min): The mass spectrum may correspond to an isomer, such as Ethyl 2-(4-methylpyridin-2-yl)acetate , which could form as a minor byproduct.

  • Impurity C (RT = 12.45 min): This later-eluting peak could be a dimer or a product of a side reaction involving multiple reactant molecules.

Conclusion: A Framework for Confident Purity Assessment

This guide provides a comprehensive framework for assessing the purity of synthesized this compound using GC-MS. By understanding the synthetic route and potential impurities, a targeted and validated analytical method can be developed. The comparison of a synthesized batch against a certified reference standard, focusing on both chromatographic retention time and mass spectral data, allows for confident identification of the target compound and any impurities present. This rigorous approach to purity assessment is essential for ensuring the quality and reliability of chemical intermediates in research and drug development.

References

A Comparative Guide to Catalytic Syntheses of Pyridylacetates for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Pyridylacetic acids and their ester derivatives are pivotal structural motifs in modern drug discovery, forming the backbone of numerous pharmaceuticals. Their synthesis, therefore, is a critical focus for medicinal chemists and process development scientists. This guide provides an in-depth comparison of the primary catalytic strategies for synthesizing pyridylacetates, offering experimental insights and data to inform your selection of the most efficacious method for your specific research needs.

Introduction: The Significance of the Pyridylacetate Moiety

The pyridine ring is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. When functionalized with an acetic acid or acetate group, the resulting scaffold provides a key linker for attaching to biological targets. The development of efficient and versatile synthetic routes to substituted pyridylacetates is thus a constant endeavor in pharmaceutical research. This guide will explore and compare the predominant catalytic methodologies, focusing on palladium, copper, and nickel-based systems, alongside notable metal-free alternatives.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in pyridylacetate synthesis, directly influencing reaction efficiency, substrate scope, and functional group tolerance. Below, we compare the most prominent catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and features prominently in the preparation of pyridylacetates. The most common approach involves the cross-coupling of a halopyridine with a suitable C2-synthon.

Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the halopyridine, followed by transmetalation with an enolate or related nucleophile, and subsequent reductive elimination to yield the pyridylacetate and regenerate the active catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote high catalytic turnover.

Typical Reaction:

  • Reactants: Halopyridine (Cl, Br, I), an enolate equivalent (e.g., from a malonic ester, cyanoacetate, or silyl ketene acetal).[1][2]

  • Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, Xantphos).

  • Advantages: High yields, broad substrate scope, and good functional group tolerance.[3]

  • Disadvantages: Cost of palladium, potential for heavy metal contamination in the final product, and the need for pre-functionalized starting materials.

Experimental Protocol: Palladium-Catalyzed α-Arylation of an Ester

This protocol is adapted from established methodologies for palladium-catalyzed C-C bond formation.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (4 mol%), and NaOtBu (1.2 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add the halopyridine (1.0 equiv.) and the ester (1.2 equiv.) dissolved in an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture at 80-110 °C and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

Copper-Catalyzed Reactions

Copper catalysis, while less ubiquitous than palladium for this specific transformation, offers a more cost-effective alternative.[4] Copper-catalyzed reactions for pyridine functionalization often involve coupling with organoboron reagents or direct C-H activation pathways.

Mechanism and Rationale: The mechanism of copper-catalyzed cross-coupling is still a subject of active research but is believed to proceed through a Cu(I)/Cu(III) catalytic cycle in many cases. The reaction's success is often dependent on the choice of ligand and base.

Typical Reaction:

  • Reactants: Halopyridine, a nucleophilic partner.

  • Catalyst: A copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂).[5]

  • Advantages: Lower cost compared to palladium, and unique reactivity profiles.[6]

  • Disadvantages: Often requires higher reaction temperatures and can have a more limited substrate scope compared to palladium.

Nickel-Catalyzed Approaches

Nickel catalysis is emerging as a powerful tool in cross-coupling chemistry, often providing complementary reactivity to palladium.[7][8] For pyridylacetate synthesis, nickel catalysts can be employed in similar cross-coupling reactions as palladium, often with the advantage of being more reactive towards less reactive electrophiles like chloro-pyridines.[9]

Mechanism and Rationale: Nickel-catalyzed cross-coupling reactions generally proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to palladium. The smaller atomic radius and different electronic properties of nickel can lead to different reactivity and selectivity.

Typical Reaction:

  • Reactants: Halopyridine (especially chloropyridines), and a nucleophilic partner.

  • Catalyst: A nickel(II) precatalyst (e.g., NiCl₂(dme)) with a suitable ligand.[9]

  • Advantages: Cost-effective, effective for less reactive chlorides, and can offer different selectivity.

  • Disadvantages: Nickel catalysts can be more sensitive to air and moisture, and concerns about nickel toxicity exist.

Metal-Free Alternatives: A Greener Approach

In recent years, there has been a significant push towards developing synthetic methods that avoid transition metals to reduce cost and environmental impact. For pyridylacetate synthesis, several effective metal-free strategies have been developed.

SNAr Reactions of Pyridine-N-Oxides

A notable metal-free approach involves the activation of the pyridine ring through N-oxidation.[1][2] The N-oxide functionality renders the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).

Mechanism and Rationale: The pyridine N-oxide is activated with an electrophilic agent (e.g., tosyl chloride), which facilitates nucleophilic attack by an active methylene compound like a malonate or Meldrum's acid derivative.[1][10] Subsequent rearomatization and further transformations can lead to the desired pyridylacetate.

Typical Reaction:

  • Reactants: Pyridine-N-oxide, an active methylene compound (e.g., Meldrum's acid derivative), and an activating agent.[1][2]

  • Advantages: Avoids the use of transition metals, utilizes readily available starting materials, and can offer different regioselectivity.

  • Disadvantages: Requires an extra step for N-oxide formation and subsequent deoxygenation if the parent pyridine is desired.

Data Summary: A Head-to-Head Comparison

Catalytic SystemTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Palladium 70-95%Broad (Br, I, OTf-pyridines)High efficiency, well-understoodCost, potential metal contamination
Copper 50-80%ModerateLow costHigher temperatures, narrower scope
Nickel 60-90%Good (effective for Cl-pyridines)Cost-effective, unique reactivitySensitivity, potential toxicity
Metal-Free (SNAr) 60-85%Good (activated pyridines)No metal, green chemistryExtra synthetic steps

Visualization of Synthetic Pathways

Catalytic Cross-Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_product Product Halopyridine Halopyridine Catalyst Pd, Cu, or Ni Catalyst + Ligand + Base Halopyridine->Catalyst Enolate Enolate Precursor Enolate->Catalyst Pyridylacetate Pyridylacetate Catalyst->Pyridylacetate Cross-Coupling

Caption: General workflow for catalytic cross-coupling synthesis of pyridylacetates.

Metal-Free SNAr Pathway

G Pyridine Pyridine N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide Oxidation Activated_Complex Activated N-Oxide N_Oxide->Activated_Complex + Activator Adduct Nucleophilic Adduct Activated_Complex->Adduct + Nucleophile Product Pyridylacetate Derivative Adduct->Product Rearomatization & Further Steps Nucleophile Active Methylene Compound Activator Activating Agent (e.g., TsCl)

Caption: Stepwise representation of the metal-free SNAr approach.

Conclusion and Future Outlook

The synthesis of pyridylacetates is a well-developed field with a variety of robust catalytic and non-catalytic methods at the disposal of the modern chemist. Palladium-catalyzed cross-coupling remains the gold standard for its high efficiency and broad applicability. However, the increasing demand for more sustainable and cost-effective processes has spurred the development of compelling alternatives using copper and nickel catalysts, as well as innovative metal-free strategies.

The choice of the optimal synthetic route will invariably depend on the specific target molecule, the availability of starting materials, and project-specific constraints such as cost and purity requirements. By understanding the underlying mechanisms, advantages, and limitations of each approach presented in this guide, researchers can make more informed decisions to accelerate their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Validating the Antimicrobial Properties of Novel Thiadiazoles Derived from Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and subsequent validation of the antimicrobial properties of novel thiadiazole derivatives originating from Ethyl 2-(6-methylpyridin-2-yl)acetate. We will delve into the rationale behind the synthetic strategy, present detailed protocols for antimicrobial evaluation, and compare the potential efficacy of these novel compounds against established alternatives, supported by experimental data from analogous structures reported in the literature.

Part 1: Rationale and Synthetic Strategy

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including potent antimicrobial effects.[1][2][3][4] The inclusion of a pyridine moiety is also a well-established strategy for enhancing the antimicrobial spectrum of heterocyclic compounds.[5][6][7] Our objective is to synthesize novel thiadiazole derivatives that incorporate a 6-methylpyridine group, starting from this compound. This specific substitution pattern is hypothesized to modulate the lipophilicity and electronic properties of the final compounds, potentially leading to enhanced cell wall penetration and interaction with microbial targets.

The proposed synthetic pathway commences with the conversion of the starting ester, this compound, into the corresponding acid hydrazide. This intermediate is a crucial precursor for the formation of the 1,3,4-thiadiazole ring. The acid hydrazide will then be treated with carbon disulfide in the presence of a base to yield a dithiocarbazate intermediate, which upon acidic cyclization, will afford the desired 5-substituted-1,3,4-thiadiazole-2-thiol. Subsequent derivatization of the thiol group can be undertaken to generate a library of compounds for antimicrobial screening.

Proposed Synthetic Workflow

A This compound B 2-(6-methylpyridin-2-yl)acetohydrazide A->B Hydrazine Hydrate, Reflux C Potassium 3-(2-(6-methylpyridin-2-yl)acetyl)dithiocarbazate B->C CS2, KOH D 5-((6-methylpyridin-2-yl)methyl)-1,3,4-thiadiazole-2-thiol C->D H2SO4, Cyclization E Library of Thiadiazole Derivatives D->E Alkylation/Amination Reactions

Caption: Proposed synthetic route from this compound to a library of thiadiazole derivatives.

Part 2: Experimental Protocols for Antimicrobial Validation

To ensure the trustworthiness and reproducibility of our findings, we will employ standardized and widely accepted protocols for evaluating the antimicrobial activity of the synthesized thiadiazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This method is considered a quantitative assessment of antimicrobial activity.

Materials:

  • Synthesized thiadiazole derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized thiadiazole derivatives and control antibiotics in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and control antibiotics with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[9] It relies on the diffusion of the antimicrobial agent through an agar medium.

Materials:

  • Synthesized thiadiazole derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: Spread the standardized microbial inoculum evenly over the surface of the agar plates.

  • Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the stock solution of the test compounds and control antibiotics into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Validation

cluster_synthesis Synthesis cluster_validation Antimicrobial Validation A Synthesized Thiadiazole Derivatives B Stock Solution Preparation A->B C Broth Microdilution (MIC) B->C D Agar Well Diffusion B->D E Data Analysis and Comparison C->E D->E

Caption: Workflow for the validation of antimicrobial properties of synthesized thiadiazole derivatives.

Part 3: Comparative Analysis and Structure-Activity Relationship (SAR)

While experimental data for thiadiazoles derived directly from this compound is not yet available, we can draw comparisons and make informed predictions based on published data for structurally similar compounds.

Comparison with Known Antimicrobial Agents

The following table presents a hypothetical comparison of our novel thiadiazole derivatives with standard antibiotics and other reported thiadiazole compounds. The predicted activity is based on the general observation that the presence of a pyridine ring and certain substituents on the thiadiazole core can enhance antimicrobial efficacy.[1][5][6]

Compound/DrugTarget OrganismReported MIC (µg/mL)Predicted MIC (µg/mL) of Novel Thiadiazoles
CiprofloxacinE. coli0.015 - 1< 16
CiprofloxacinS. aureus0.12 - 2< 32
FluconazoleC. albicans0.25 - 64< 64
Pyridine-Thiadiazole Derivative (Compound 17d from[5])S. aureus0.50.5 - 8
Pyridine-Thiadiazole Derivative (from[6])E. coliVariable< 64
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic rings.[10][11]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring attached to the thiadiazole core has been shown to enhance antibacterial activity.[3]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell membrane. The 6-methyl group on the pyridine ring in our proposed compounds is expected to increase lipophilicity.

  • Substitution at the 2-position: Derivatization of the thiol group at the 2-position of the 1,3,4-thiadiazole ring allows for the introduction of various functionalities that can modulate the antimicrobial spectrum and potency.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the synthesis and antimicrobial validation of novel thiadiazole derivatives from this compound. By following the detailed protocols and considering the structure-activity relationships discussed, researchers can effectively evaluate the potential of these new chemical entities as next-generation antimicrobial agents. The proposed framework emphasizes the importance of robust experimental design and data-driven comparison to advance the discovery of new therapeutics in the fight against infectious diseases.

References

A Senior Application Scientist's Guide to Confirming Reaction Product Structures with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent work. While 1D NMR provides a foundational overview, it often falls short when faced with complex molecules where signals overlap and spin systems become convoluted. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, transforming an ambiguous list of peaks into a detailed molecular blueprint.[1][2][3]

This guide eschews a simple recitation of definitions. Instead, it provides a strategic, field-proven workflow for employing a suite of 2D NMR experiments. We will explore the causality behind the experimental sequence, demonstrating how each technique builds upon the last to create a self-validating structural hypothesis. Our focus is not just on what the experiments do, but why we choose them and how their data synergize to provide irrefutable structural evidence.

The Strategic Workflow: From 1D Foundation to 2D Confirmation

A logical, sequential approach to NMR analysis is critical for efficiency and accuracy. The process begins with foundational 1D experiments before moving to the more informative, but also more time-consuming, 2D techniques. Each step is designed to answer specific questions that guide the next phase of the analysis.

G cluster_1D Part 1: Foundational 1D NMR cluster_2D Part 2: 2D NMR Correlation cluster_final Part 3: Final Structure H1 ¹H NMR C13 ¹³C & DEPT H1->C13 Identify proton environments & count protons COSY COSY C13->COSY Count unique carbons & determine CHn multiplicity HSQC HSQC COSY->HSQC Establish ¹H-¹H spin systems (fragments) HMBC HMBC HSQC->HMBC Link protons to their directly attached carbons NOESY NOESY/ROESY HMBC->NOESY Connect fragments via long-range ¹H-¹³C correlations Structure Assemble Structure & Confirm Stereochemistry NOESY->Structure Confirm 3D arrangement through-space

Caption: Strategic workflow for molecular structure elucidation using NMR spectroscopy.

The initial ¹H NMR provides the proton count and chemical environments, while the ¹³C and DEPT experiments reveal the number of unique carbons and their types (CH₃, CH₂, CH, or C).[1] This foundational data is paramount; without it, the subsequent 2D spectra lack context.

Core Techniques for Structural Verification

The true power of 2D NMR lies in its ability to reveal correlations between nuclei, allowing us to piece together the molecular puzzle.[2][4] We will focus on the four most critical experiments for small molecule analysis: COSY, HSQC, HMBC, and NOESY/ROESY.

COSY (Correlation Spectroscopy): Mapping the Proton Network
  • Causality & Rationale: After identifying all the proton signals in the 1D spectrum, the first logical question is: "Which protons are neighbors?" COSY is the definitive experiment to answer this. It identifies protons that are coupled to each other through two or three bonds (J-coupling), allowing you to trace out the proton-proton connectivity and build molecular fragments.[1][5][6]

  • Interpreting the Spectrum: A COSY spectrum plots the ¹H spectrum on both the x and y axes.[7]

    • Diagonal Peaks: These correspond to the peaks in the 1D spectrum and contain no new information.[8]

    • Cross-Peaks: These are the valuable signals. A cross-peak at the coordinate (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[7][9] Because coupling is reciprocal, the spectrum is symmetrical about the diagonal.[10]

G cluster_mol cluster_corr mol HA-C-C-HB COSY COSY HA HA HSQC HSQC HMBC HMBC NOESY NOESY CA CA HA->CA 1JCH CB CB HA->CB 3JCH HB HB HA->HB 3JHH HA->HB <5Å

Caption: Visualization of key 2D NMR correlations on a simple ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): Anchoring Protons to Carbons
  • Causality & Rationale: COSY provides the map of the proton framework, but it doesn't tell us which carbons these protons are attached to. HSQC is the most sensitive and reliable experiment for establishing direct, one-bond correlations between protons and their attached carbons (¹JCH).[1][5][11][12] This allows you to take the proton spin systems identified in the COSY and assign them to specific carbon atoms from the ¹³C spectrum.

  • Interpreting the Spectrum: An HSQC spectrum correlates the ¹H spectrum (x-axis) with the ¹³C spectrum (y-axis).[10]

    • Each peak (cross-peak) in the spectrum represents a direct C-H bond. Its x-coordinate is the chemical shift of the proton, and its y-coordinate is the chemical shift of the carbon it is attached to.[2][10]

    • Unlike COSY, there are no diagonal peaks. Every signal is a correlation.

    • Modern "edited" HSQC experiments can also provide DEPT information, where CH and CH₃ peaks have a different phase (e.g., positive, colored red) than CH₂ peaks (e.g., negative, colored blue), simultaneously confirming connectivity and carbon type.[11]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
  • Causality & Rationale: At this stage, you have fragments (from COSY) that are identified as specific C-H units (from HSQC). The crucial next question is: "How do these fragments connect to each other, especially across atoms with no protons (quaternary carbons, carbonyls)?" The HMBC experiment is designed to see long-range correlations between protons and carbons, typically over two and three bonds (²JCH, ³JCH).[1][11] It is the single most powerful experiment for assembling the complete carbon skeleton of a molecule.

  • Interpreting the Spectrum: Like HSQC, the HMBC spectrum correlates the ¹H and ¹³C spectra.

    • A cross-peak indicates a correlation between a proton and a carbon two or three bonds away.[11]

    • Crucially, one-bond C-H correlations are suppressed, so you do not see the intense signals that are present in the HSQC.[11]

    • By observing a correlation from a proton in one fragment to a carbon in another, you can definitively link them. This is also the primary method for assigning quaternary carbons, which are invisible in HSQC and DEPT experiments.[1]

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Defining 3D Structure
  • Causality & Rationale: Once the 2D covalent structure (the connectivity) is established, the final step is to confirm the three-dimensional arrangement of atoms, or stereochemistry. NOESY and ROESY experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[2] This is based on the Nuclear Overhauser Effect (NOE).

  • Interpreting the Spectrum: The spectrum appears similar to a COSY, with the ¹H spectrum on both axes.

    • Diagonal Peaks: Represent the 1D spectrum.

    • Cross-Peaks: A cross-peak between two protons indicates they are spatially proximate. This information is vital for determining relative stereochemistry in chiral centers, the geometry of double bonds (E/Z), and the conformation of cyclic systems.

    • NOESY vs. ROESY: For small to medium-sized molecules (the typical domain of reaction products), NOESY signals can sometimes be weak or even null. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often a better choice in this molecular weight range as it provides a positive signal for all molecule sizes.

Comparative Guide to Core 2D NMR Experiments

Experiment Correlation Type Information Gained Primary Use Case Strengths Limitations
COSY ¹H—¹H through-bond (2-3 bonds)Identifies J-coupled protons.Defining proton spin systems and building molecular fragments.Fast, robust, and conceptually simple.[7][13]Can be crowded. Does not directly involve carbons.
HSQC ¹H—¹³C through-bond (1 bond)Connects protons to their directly attached carbons.Assigning carbons that have attached protons.Very high sensitivity; edited versions provide carbon multiplicity.[5][11]Does not show quaternary carbons or connect fragments.
HMBC ¹H—¹³C through-bond (2-4 bonds)Connects protons to carbons over multiple bonds.Assembling the complete carbon skeleton; assigning quaternary carbons.The key experiment for piecing the puzzle together.[1][11]Lower sensitivity than HSQC; absence of a peak is not definitive proof of no correlation.[11]
NOESY/ROESY ¹H—¹H through-space (< 5 Å)Identifies protons that are close in 3D space.Determining relative stereochemistry, conformation, and geometry.Provides crucial 3D structural information unavailable from other methods.Signal intensity is distance-dependent; requires careful interpretation.

Experimental Protocols: A Self-Validating System

The trustworthiness of an NMR-based structure confirmation comes from the convergence of data from multiple, independent experiments. A structural feature proposed from a COSY correlation should be supported by HSQC and HMBC data. This cross-validation is the hallmark of a rigorous analysis.

General Sample Preparation
  • Dissolve: Accurately weigh and dissolve 5-10 mg of the purified reaction product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and chemical shift compatibility.

  • Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous.

Step-by-Step Data Acquisition Workflow

This protocol assumes a modern NMR spectrometer with standard experiment libraries (e.g., Bruker, Varian/Agilent).[3][14]

  • Lock and Shim: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity. High-quality shims are essential for good resolution in 2D spectra.[3]

  • Acquire ¹H Spectrum:

    • Run a standard 1D proton experiment.

    • Carefully phase and baseline correct the spectrum.

    • Reference the spectrum (e.g., TMS at 0.00 ppm or residual solvent peak).

    • Determine the spectral width (SW) needed to encompass all proton signals. Note the transmitter frequency offset (o1p). These values will be used for all ¹H dimensions in the 2D experiments.[3]

  • Acquire ¹³C/DEPT Spectra:

    • Run a standard proton-decoupled ¹³C experiment and DEPT-135/90 experiments.

    • Reference the spectrum and determine the carbon spectral width and offset. These will be used for the ¹³C dimension in heteronuclear 2D experiments.

  • Acquire 2D COSY:

    • Load a standard DQF-COSY parameter set (DQF-COSY often provides cleaner spectra with reduced diagonal peak artifacts).[5]

    • Set the spectral widths and offsets in both F2 (direct) and F1 (indirect) dimensions to the values determined from the 1D ¹H spectrum.

    • Typical parameters: 2-4 scans per increment, 256-512 increments in F1. Total time: ~15-30 minutes.

  • Acquire 2D HSQC:

    • Load a standard, sensitivity-enhanced, edited HSQC parameter set (e.g., hsqcedetgpsisp on a Bruker system).[15]

    • Set the F2 dimension parameters (¹H) and F1 dimension parameters (¹³C) using the values from the 1D spectra.

    • Typical parameters: 2-8 scans per increment, 256 increments in F1. Total time: ~20-60 minutes.

  • Acquire 2D HMBC:

    • Load a standard HMBC parameter set.

    • Set the F2 (¹H) and F1 (¹³C) parameters.

    • The long-range coupling delay is typically optimized for a J-coupling of 7-8 Hz, which is a good compromise for detecting most ²JCH and ³JCH correlations.[11]

    • Typical parameters: 4-16 scans per increment, 256-400 increments in F1. Total time: ~45 minutes to several hours, depending on concentration.

  • Data Processing:

    • Apply an appropriate window function (e.g., sine-squared) to both dimensions.

    • Perform a Fourier Transform in both dimensions.

    • Carefully phase and baseline correct the spectra.

    • Reference the axes using the projections of the corresponding 1D spectra.[3]

Conclusion

Confirming the structure of a novel reaction product is a multi-faceted challenge that cannot be reliably solved with 1D NMR alone. A strategic application of 2D NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—provides a powerful and self-validating methodology. By systematically building from proton spin systems to C-H fragments, then assembling the complete carbon skeleton and finally confirming the 3D stereostructure, the researcher can move forward with absolute confidence in their material. This rigorous, evidence-based approach is the standard of practice in modern chemical synthesis and drug development, ensuring both scientific integrity and project success.

References

quantitative analysis of Ethyl 2-(6-methylpyridin-2-yl)acetate in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Quantitative Analysis of Ethyl 2-(6-methylpyridin-2-yl)acetate in Reaction Mixtures

In modern pharmaceutical development and synthetic chemistry, the precise quantification of reaction components is not merely a procedural step but the cornerstone of process optimization, yield determination, and quality control. This compound is a versatile bifunctional intermediate, serving as a crucial building block in the synthesis of more complex, biologically active molecules.[1] Its accurate measurement within a complex reaction matrix—replete with starting materials, reagents, byproducts, and solvents—presents a significant analytical challenge. An imprecise measurement can lead to incorrect yield calculations, skewed kinetic data, and flawed process scale-up decisions.

This guide provides a comparative analysis of the primary analytical techniques for quantifying this compound in a typical reaction mixture. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The focus will be on the practical application, the rationale behind procedural choices, and the establishment of self-validating, trustworthy protocols as demanded by rigorous scientific and regulatory standards.[2][3]

The Analytical Challenge: Specificity in a Complex Matrix

The synthesis of a related compound, Ethyl 2-(6-chloropyridin-2-yl)acetate, involves reagents like 2-chloro-6-methylpyridine, n-butyllithium, and diethyl carbonate in a solvent such as tetrahydrofuran (THF).[4] A reaction mixture for our target analyte will likely contain similar components: the starting materials, residual solvents, and potential impurities or byproducts arising from side reactions.[5] Therefore, the primary challenge for any quantitative method is specificity : the ability to produce a response exclusively for the analyte of interest, without interference from other matrix components.[6][7]

Comparative Overview of Core Methodologies

The selection of an analytical technique is dictated by the specific requirements of the analysis, including available equipment, sample throughput needs, and the availability of a pure analytical standard.

FeatureHPLC-UVGC-FID/MSQuantitative NMR (qNMR)
Principle Chromatographic separation in liquid phase based on polarity, with UV detection.Chromatographic separation in gas phase based on volatility and column interaction.Intrinsic nuclear property where signal intensity is directly proportional to the number of nuclei.[8]
Specificity High; achieved via chromatographic resolution and selective UV wavelength.Very High; achieved via high-resolution capillary columns and mass-selective detection (MS).High; achieved via unique chemical shifts of specific protons on the molecule.
Reference Standard Requires a purified, characterized standard of the analyte for calibration.Requires a purified, characterized standard of the analyte for calibration.Can provide relative quantification without a standard, or absolute quantification using a non-identical internal standard.[9][10]
Sample Preparation Simple dilution of the reaction mixture.Dilution; potential for derivatization for non-volatile analytes (unlikely needed here).Precise weighing of the sample and an internal standard.
Typical LOQ Low (µg/mL to ng/mL range).Very Low (ng/mL to pg/mL range).Higher (mg/mL range), limited by inherent sensitivity.[11]
Throughput High; autosamplers enable analysis of many samples.High; modern systems have high throughput.Lower; requires longer acquisition times for good signal-to-noise.
Primary Use Case Routine quality control, purity analysis, and quantification when a reference standard is available.Analysis of volatile impurities, and quantification, especially when coupled with MS for identification.In-process reaction monitoring, analysis of complex mixtures, and quantification when an analyte-specific standard is unavailable.[11]
General Workflow for Quantitative Analysis

Regardless of the chosen technique, a robust quantitative analysis follows a structured workflow. This process ensures that the results are reliable, reproducible, and accurate. The validation of an analytical method is a documented process that proves its suitability for the intended purpose.[2]

Quantitative Analysis Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Reporting Sample Obtain Representative Reaction Mixture Sample Dilute Accurate Dilution with Suitable Solvent Sample->Dilute Instrument Instrument Setup & System Suitability Test (SST) Dilute->Instrument Standard Prepare Calibration Standards or Internal Standard Solution Standard->Instrument Inject Inject Samples and Standards Instrument->Inject Acquire Acquire Analytical Signal (e.g., Chromatogram, Spectrum) Inject->Acquire Integrate Integrate Peak Area or Signal Intensity Acquire->Integrate Calibrate Generate Calibration Curve or Apply Response Factor Integrate->Calibrate Calculate Calculate Concentration of Analyte Calibrate->Calculate Report Report Final Result with Validation Parameters Calculate->Report

Caption: General workflow for quantitative analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity testing and quantitative analysis.[7] Its strength lies in the effective separation of non-volatile and thermally sensitive compounds in a liquid mobile phase. For this compound, a reverse-phase method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, typically of water/buffer and an organic solvent.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for moderately polar organic molecules like the target analyte.

    • Mobile Phase: A gradient of (A) 0.1% Acetic Acid in Water and (B) Acetonitrile. Rationale: A buffer like ammonium acetate or a weak acid improves peak shape for pyridine-containing compounds.[12] A gradient elution ensures that both early-eluting polar impurities and the later-eluting analyte are well-resolved.

    • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 265 nm. Rationale: The pyridine ring provides strong UV absorbance. A DAD detector can be used to confirm peak purity and find the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of pure this compound reference standard and dissolve in a 10 mL volumetric flask with 50:50 acetonitrile/water diluent.

    • Calibration Curve: Prepare a series of 5 standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction sample (e.g., 1-100 µg/mL).

    • Reaction Sample: Quench a small, known volume or weight of the reaction mixture. Dilute it accurately with the diluent to bring the expected analyte concentration into the middle of the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak area of the analyte in both the standards and the samples.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration in the sample solution from the calibration curve and account for the dilution factor to find the final concentration in the reaction mixture.

HPLC Workflow Sample Reaction Mixture Sample Dilute Dilute with Acetonitrile/Water Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial HPLC Inject onto RP-HPLC System Vial->HPLC Separate Separate on C18 Column HPLC->Separate Detect Detect at 265 nm (UV) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peak Area & Quantify via Calibration Curve Chromatogram->Analyze

Caption: HPLC-UV experimental workflow.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent technique for separating and analyzing volatile and thermally stable compounds.[13] this compound, being an ester, is sufficiently volatile for GC analysis. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it highly suitable for quantification.

Experimental Protocol: GC-FID
  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and an FID detector.

  • Chromatographic Conditions:

    • Column: DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: These are general-purpose, low-polarity columns that work well for a wide range of semi-volatile organic molecules.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 5 minutes. Rationale: The temperature program ensures that lower-boiling solvents elute first, followed by the analyte and then any higher-boiling byproducts.

    • Injection: 1 µL with a split ratio of 50:1. Rationale: A split injection prevents column overloading and ensures sharp peaks.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Prepare a stock solution of the pure reference standard in a suitable solvent like Ethyl Acetate or Dichloromethane.

    • Calibration Curve: Prepare a series of calibration standards by serial dilution.

    • Reaction Sample: Dilute a known amount of the reaction mixture with the same solvent used for the standards to fall within the calibration range.

  • Data Analysis:

    • The quantification process is identical to the HPLC method: create a calibration curve from the standards and determine the sample concentration based on its peak area.

GC Workflow Sample Reaction Mixture Sample Dilute Dilute with Ethyl Acetate Sample->Dilute Vial Transfer to GC Vial Dilute->Vial GC Inject into GC (Split Injection) Vial->GC Vaporize Vaporize in Inlet (250°C) GC->Vaporize Separate Separate on DB-5 Column (Temp Program) Vaporize->Separate Detect Detect by FID Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peak Area & Quantify via Calibration Curve Chromatogram->Analyze

Caption: GC-FID experimental workflow.

Method 3: Quantitative NMR (qNMR)

Quantitative NMR stands apart because it is a primary analytical method. The area of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for direct molar ratio determination without a calibration curve of the analyte itself.[8][14] This is exceptionally powerful for analyzing reaction mixtures where a purified standard of the product may not yet exist.

For absolute quantification, a certified internal standard of a different, stable compound is added in a precisely known amount.[10]

Experimental Protocol: qNMR with Internal Standard
  • Instrumentation: An NMR spectrometer (400 MHz or higher for better signal dispersion).

  • Selection of Internal Standard (IS):

    • The IS must be stable, non-volatile, and not react with the sample components.

    • It should have a simple spectrum, ideally one or more sharp singlets.

    • Its signals must not overlap with any signals from the analyte or other key reaction components.[10]

    • Suitable candidates: Maleic anhydride, 1,4-Dinitrobenzene, or Dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh and add approximately 5-10 mg of the chosen internal standard to the same vial.

    • Dissolve the mixture completely in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent does not contain peaks that overlap with the analyte or standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Shim: Shim the sample to achieve good resolution and symmetrical peak shapes.[10]

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons being measured. A value of 30-60 seconds is often sufficient and ensures full relaxation for accurate integration.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire enough scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>150:1) for the peaks being integrated.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the singlet for the CH₂ group adjacent to the ester) and a signal for the internal standard.

    • Calculate the concentration using the following formula[10]:

      Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

      Where:

      • Cₓ: Purity or concentration of the analyte (x)

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal

      • m: Mass

      • P: Purity of the standard

      • Subscripts x and std refer to the analyte and standard, respectively.

qNMR Workflow Sample Weigh Reaction Mixture Accurately Dissolve Dissolve Both in Deuterated Solvent Sample->Dissolve Standard Weigh Internal Standard Accurately Standard->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) NMR_Tube->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Peaks Process->Integrate Calculate Calculate Molar Ratio and Final Concentration Integrate->Calculate

Caption: qNMR experimental workflow.

Conclusion and Recommendation

The choice of analytical method for quantifying this compound depends on the specific context of the research or development phase.

  • For routine analysis and quality control where a reference standard is available, HPLC-UV is the recommended method. It is robust, highly reproducible, easily automated, and provides the sensitivity and specificity required for most applications in a drug development setting.

  • When high sensitivity is paramount or when volatile impurities need to be profiled simultaneously, GC-FID is an excellent choice. If unambiguous identification of unknown byproducts is required, coupling the GC to a Mass Spectrometer (GC-MS) is the definitive approach.

  • During early process development, for real-time reaction monitoring, or when a pure analytical standard of the analyte is not yet available, qNMR is an invaluable tool. Its ability to provide accurate molar concentrations based on an external standard makes it uniquely powerful for fundamental chemical research and for characterizing new chemical entities.

Ultimately, a comprehensive understanding of the reaction and the validation of the chosen analytical method are critical to ensuring data integrity.[2][7] By carefully selecting the appropriate technique and rigorously adhering to established protocols, researchers can be confident in the accuracy and reliability of their quantitative results.

References

A Comparative Guide to the Reactivity of Methyl vs. Ethyl Pyridylacetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, pyridylacetate esters are valuable building blocks, serving as key intermediates in the construction of a diverse range of bioactive molecules. The choice between different alkyl esters of the same acidic core, seemingly minor, can have significant implications for reaction efficiency, yield, and purification strategies. This guide provides an in-depth comparison of the reactivity of two common congeners: methyl 2-pyridylacetate and ethyl 2-pyridylacetate. By examining the underlying mechanistic principles and presenting supportive experimental data, we aim to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.

Part 1: Mechanistic Insights: The Decisive Role of Steric Hindrance

The reactivity of esters in reactions such as hydrolysis, transesterification, and amidation is primarily governed by the principles of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. The stability and rate of formation of this intermediate are influenced by both electronic and steric factors.

  • Electronic Effects: The inductive effect of an alkyl group can influence the electrophilicity of the carbonyl carbon. An ethyl group is slightly more electron-donating (+I effect) than a methyl group. This increased electron density on the carbonyl carbon can marginally decrease its electrophilicity, thus slowing the rate of nucleophilic attack. However, for methyl versus ethyl groups, this electronic difference is generally considered to have a minimal impact on the overall reaction rate compared to steric factors.

  • Steric Effects: The most significant factor differentiating the reactivity of methyl and ethyl esters is steric hindrance.[1] The ethyl group is sterically more demanding than the methyl group. This increased bulk hinders the trajectory of the incoming nucleophile as it approaches the carbonyl carbon, raising the activation energy of the transition state leading to the tetrahedral intermediate.[2] Consequently, reactions involving ethyl esters are generally slower than those involving their methyl counterparts. This principle is well-established and quantified in physical organic chemistry, notably through concepts like the Taft equation, which separates polar and steric effects.[3][4]

The following diagram illustrates the formation of the tetrahedral intermediate during base-catalyzed hydrolysis, highlighting the increased steric congestion imparted by the ethyl group compared to the methyl group.

Caption: Nucleophilic attack on methyl vs. ethyl esters.

Part 2: Comparative Experimental Data

For instance, the rate constant for the neutral hydrolysis of methyl acetate at 25°C is on the order of 1.7 x 10⁻⁹ s⁻¹, whereas the rate for ethyl acetate is approximately an order of magnitude slower at 2.47 x 10⁻¹⁰ s⁻¹.[5][6] This principle holds true across various reaction types, including base-catalyzed hydrolysis and amidation.

Reaction TypeEsterRelative ReactivitySupporting Observations
Base-Catalyzed Hydrolysis Methyl PyridylacetateHigher The smaller methyl group allows for faster nucleophilic attack by hydroxide ions.[1]
Ethyl PyridylacetateLower The bulkier ethyl group sterically hinders the approach of the nucleophile, slowing the reaction rate.[1][7]
Amidation Methyl PyridylacetateHigher Reactions with amines proceed more readily due to lower steric hindrance at the reaction center.[8]
Ethyl PyridylacetateLower The ethyl group impedes the approach of the amine nucleophile, often requiring more forcing conditions (e.g., higher temperatures) to achieve comparable conversion.[8]
Transesterification Methyl PyridylacetateHigher More readily converted to other esters due to the lower activation energy for forming the tetrahedral intermediate.
Ethyl PyridylacetateLower Less reactive in transesterification reactions due to steric effects.

Practical Implications: The higher reactivity of the methyl ester makes it preferable for syntheses where rapid conversion is desired or when using less potent nucleophiles. Conversely, the lower reactivity of the ethyl ester can be advantageous. It can offer greater stability to certain reaction conditions or purification techniques (e.g., chromatography on silica gel) and may allow for more selective reactions in complex molecules with multiple ester groups.

Part 3: Experimental Protocols

To provide a practical framework for observing these reactivity differences, we present a standardized protocol for the base-catalyzed hydrolysis of a pyridylacetate ester. This procedure can be applied to both the methyl and ethyl esters, and the progress can be monitored over time to quantitatively determine the difference in reaction rates.

Protocol: Kinetic Monitoring of Base-Catalyzed Ester Hydrolysis

This protocol uses titration to follow the consumption of hydroxide over time, allowing for the calculation of the reaction rate constant.

Materials:

  • Methyl or Ethyl 2-pyridylacetate

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Ethanol (or other suitable co-solvent)

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 25°C)

  • Burette, pipettes, conical flasks, stopwatch

Workflow Diagram:

Caption: Workflow for kinetic analysis of ester hydrolysis.

Procedure:

  • Preparation: Place separate flasks containing the ester solution (e.g., 0.05 M in 50% ethanol/water) and the 0.1 M NaOH solution into a constant temperature water bath to equilibrate.

  • Reaction Initiation: To start the reaction, quickly add a known volume of the equilibrated NaOH solution to the ester solution, mix thoroughly, and start the stopwatch. The final concentrations should be equimolar (e.g., 0.025 M each).

  • Time Zero (t=0) Sample: Immediately withdraw an aliquot (e.g., 10 mL) and add it to a flask containing a known excess of ice-cold 0.1 M HCl to quench the reaction.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the unreacted HCl with your standardized 0.1 M NaOH solution to determine the concentration of NaOH at t=0.

  • Kinetic Monitoring: At regular, recorded intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw subsequent aliquots, quench them in the same manner, and titrate.

  • Data Analysis: The concentration of the ester at any time 't' is proportional to the amount of NaOH consumed. Calculate the ester concentration at each time point. For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant, k.[9]

By running this experiment for both methyl and ethyl pyridylacetate under identical conditions, a direct comparison of their rate constants can be obtained, which is expected to show kmethyl > kethyl.

Conclusion

The choice between methyl and ethyl pyridylacetate esters is a nuanced decision that should be guided by the specific demands of the synthetic context. While their electronic properties are similar, the steric bulk of the ethyl group renders it significantly less reactive than the methyl group in nucleophilic acyl substitution reactions.

  • Methyl Pyridylacetate is the ester of choice for reactions requiring higher reactivity, milder conditions, or faster conversion times.

  • Ethyl Pyridylacetate offers greater stability and may be preferred when slower, more controlled reactions are necessary, or when the ester must survive conditions that might affect a more labile methyl ester.

By understanding the fundamental principles of steric hindrance and its impact on reaction kinetics, researchers can strategically select the appropriate ester to optimize their synthetic routes, improve yields, and streamline downstream processing.

References

A Senior Application Scientist's Guide to the Scalable Synthesis of Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Importance of a Validated Route

Ethyl 2-(6-methylpyridin-2-yl)acetate is a pivotal building block in medicinal and synthetic chemistry. Its structure, featuring a 6-methylpyridine ring linked to an ethyl acetate group, offers a versatile scaffold for creating complex, biologically active molecules. Derivatives of this compound are instrumental in developing novel pharmaceuticals, including antimicrobial and antiviral agents, as well as advanced coordination chemistry complexes for applications like chemotherapy.[1] The commercial viability of any resulting therapeutic or advanced material is fundamentally tied to the ability to produce key intermediates like this one at a significant scale, safely, and cost-effectively.

This guide provides a comparative analysis of synthetic strategies for the production of this compound. It moves beyond a simple recitation of reaction steps to offer a rationale for procedural choices, grounded in the principles of process chemistry and scalability. We will validate a preferred synthetic route, detailing the experimental protocol and presenting the critical data required for its successful implementation and scale-up.

Comparative Analysis of Synthetic Routes

The synthesis of substituted pyridines can be broadly categorized into two approaches: building the pyridine ring from acyclic precursors (de novo synthesis) or modifying a pre-existing, commercially available pyridine derivative (functionalization). For industrial-scale production, functionalization is almost always preferred due to lower costs, fewer steps, and more manageable process control.

The most logical and cost-effective starting material for this compound is 2,6-lutidine (2,6-dimethylpyridine).[2] It is produced industrially, is inexpensive, and possesses the core structure of our target molecule.[2][3] The primary challenge lies in the selective functionalization of one of the two methyl groups.

Here, we evaluate three primary strategies originating from 2,6-lutidine.

Route Strategy Key Reagents Pros Cons Scalability Score
Route A Halogenation & Cross-Coupling NBS, AIBN, KCN, H₂SO₄, EtOHWell-established reactions.Multiple steps, use of highly toxic cyanide, harsh acidic conditions for hydrolysis.Low
Route B Direct Oxidation & Further Rxn SeO₂, MnO₂, or other oxidantsPotentially fewer steps.Often low yields, poor selectivity, difficult to control, expensive/toxic metal oxidants.Low
Route C Side-Chain Deprotonation & Alkylation Strong Base (e.g., n-BuLi, LDA), Diethyl CarbonateHigh regioselectivity, fewer steps, convergent synthesis.Requires cryogenic temperatures, strictly anhydrous conditions, pyrophoric reagents.Moderate to High (with engineering controls)

Analysis:

  • Route A represents a classic, yet dated, approach. While the individual reactions are textbook examples, the use of potassium cyanide on an industrial scale presents significant safety, handling, and waste-disposal challenges.

  • Route B suffers from a lack of control. Selectively oxidizing one methyl group to the desired oxidation state without over-oxidation or reaction at the other methyl group is notoriously difficult and often results in low yields of the desired intermediate.

  • Route C is the most modern and synthetically elegant approach.[1] The acidity of the methyl protons on the pyridine ring allows for selective deprotonation with a strong base, creating a nucleophilic anion that can directly attack an electrophile—in this case, diethyl carbonate—to form the target ester in a single transformation from the lithiated intermediate. While requiring specialized equipment for low-temperature and anhydrous conditions, this route is highly efficient and atom-economical, making it the superior choice for a scalable process.

Validated Synthesis via Side-Chain Deprotonation (Route C)

This section provides an in-depth validation of the recommended synthetic pathway, including the underlying mechanism, a detailed experimental protocol, and key considerations for scaling the process.

Rationale and Mechanistic Overview

The choice of Route C is predicated on its efficiency and selectivity. The protons on the methyl groups of 2,6-lutidine have a pKa of approximately 32, making them amenable to deprotonation by a strong organolithium base like n-butyllithium (n-BuLi). This generates a resonance-stabilized pyridylmethanide anion. This highly nucleophilic intermediate can then be reacted with a suitable electrophile to form a new carbon-carbon bond.

Diethyl carbonate ((EtO)₂CO) is an ideal electrophile for this purpose. It is inexpensive and the reaction mechanism involves a nucleophilic acyl substitution where the pyridylmethanide anion attacks one of the carbonyl carbons. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide leaving group, directly yielding the target ester, this compound. The low reaction temperature (-78 °C) is critical to prevent side reactions, such as reaction at the pyridine ring or decomposition of the organolithium reagent.

Visualizing the Synthetic Workflow

The logical flow of the validated synthetic process is outlined below.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dry Glassware under Vacuum/Heat B Inert Atmosphere Purge (N2/Ar) A->B C Prepare Anhydrous THF B->C D Dissolve 2,6-Lutidine in Anhydrous THF C->D E Cool to -78 °C (Dry Ice/Acetone) D->E F Slowly Add n-Butyllithium (n-BuLi) E->F G Stir for 1 hour @ -78 °C (Formation of Pyridylmethanide Anion) F->G H Slowly Add Diethyl Carbonate G->H I Warm to Room Temperature Overnight H->I J Quench with Saturated NH4Cl (aq) I->J K Phase Separation J->K L Extract Aqueous Layer with Ethyl Acetate K->L M Combine Organic Layers & Dry (Na2SO4) L->M N Solvent Removal via Rotary Evaporation M->N O Purify via Column Chromatography or Distillation N->O P P O->P Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials & Reagents:

  • 2,6-Lutidine (99%, anhydrous)

  • n-Butyllithium (2.5 M solution in hexanes)

  • Diethyl carbonate (99%, anhydrous)

  • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (reagent grade)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (for chromatography)

Procedure:

  • Reactor Setup: A three-necked, round-bottom flask is flame-dried under vacuum and subsequently purged with dry nitrogen gas. The flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for reagent addition.

  • Initial Charging: Anhydrous THF is added to the flask via cannula. 2,6-Lutidine (1.0 equivalent) is then added via syringe.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color indicates the formation of the lithiated species. The mixture is stirred at -78 °C for an additional hour.

  • Alkylation: Diethyl carbonate (1.2 equivalents) is added dropwise to the solution, again maintaining a temperature below -70 °C.

  • Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approx. 16 hours).

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a clear oil.

Expected Yield: 75-85%.

Scale-Up Considerations and Self-Validation
  • Temperature Control: Maintaining cryogenic temperatures is the most significant challenge during scale-up. A jacketed reactor with a reliable chilling unit is mandatory. The exothermic nature of the n-BuLi addition and the quench must be managed with controlled addition rates and efficient heat transfer.

  • Anhydrous Conditions: Water is the enemy of this reaction. All solvents must be rigorously dried, and the reaction must be maintained under a positive pressure of inert gas. On a large scale, this means using pressure-purged reactors and solvent transfer lines.

  • Reagent Handling: n-Butyllithium is pyrophoric and requires specialized handling procedures and equipment, such as dedicated pumps and transfer lines.

  • Self-Validation: The success of the reaction is its own validation. The distinct color change upon addition of n-BuLi provides an immediate visual confirmation of the formation of the pyridylmethanide anion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) after quenching a small aliquot. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic peaks for the ethyl ester and the substituted pyridine ring.

Conclusion: A Pathway to Production

The side-chain deprotonation of 2,6-lutidine followed by alkylation with diethyl carbonate represents the most efficient and scalable synthetic route to this compound.[1] While it presents engineering challenges related to temperature control and handling of pyrophoric reagents, these are well-understood and manageable problems in modern process chemistry. The high selectivity and yield of this two-step, one-pot process far outweigh the operational complexities, making it the validated method of choice for any research or production campaign requiring significant quantities of this valuable intermediate.

References

A Comparative Guide to Stereoselective Reactions of Pyridylacetate Derivatives for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Pyridylacetate derivatives are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), where the specific stereoisomer often dictates therapeutic efficacy and safety. This guide provides an in-depth comparison of methodologies for achieving high stereoselectivity in reactions involving these crucial synthons, drawing upon established and cutting-edge catalytic systems. We will dissect the mechanistic underpinnings of these reactions, present comparative experimental data, and offer detailed protocols to empower researchers in their pursuit of stereochemically pure compounds.

The Critical Role of Chirality in Pyridyl-Containing Drugs

The pyridine moiety is a common feature in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When a stereocenter is introduced adjacent to the pyridine ring, as in pyridylacetate derivatives, the resulting enantiomers can exhibit dramatically different biological activities. Therefore, the development of robust and highly stereoselective synthetic methods is of paramount importance.

Comparative Analysis of Catalytic Systems

The asymmetric transformation of pyridylacetate derivatives hinges on the choice of the catalytic system. Here, we compare three principal approaches: Phase-Transfer Catalysis (PTC), Organocatalysis, and Metal-Based Catalysis, highlighting their respective strengths and optimal applications through experimental data.

Chiral Phase-Transfer Catalysis: The Workhorse for Alkylation

Phase-transfer catalysis is a powerful technique for the asymmetric alkylation of prochiral pyridylacetate esters. The mechanism relies on the formation of a tight ion pair between a chiral catalyst, typically a quaternary ammonium salt, and the enolate of the pyridylacetate, which is then shuttled into an organic phase to react with an alkylating agent. The catalyst's chiral environment dictates the facial selectivity of the electrophilic attack.

Catalyst SystemSubstrateElectrophileYield (%)ee (%)Source
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide2-PyridylacetateBenzyl Bromide8994
Maruoka Catalyst (Spiro-type)2-PyridylacetateBenzyl Bromide95>99
Chiral Crown Ether2-PyridylacetateBenzyl Bromide8592

As the data indicates, while classic Cinchona alkaloid-derived catalysts provide excellent enantioselectivity, more structurally sophisticated catalysts like the Maruoka catalyst can achieve near-perfect stereocontrol. Chiral crown ethers also represent a viable, albeit slightly less selective, alternative.

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis A Pyridylacetate Ester F Enolate Formation in Aqueous Phase A->F B Base (e.g., CsOH·H₂O) B->F C Organic Solvent (e.g., Toluene) D Aqueous Phase D->F E Chiral PTC Catalyst G Ion Pair Extraction into Organic Phase E->G F->G H Stereoselective Alkylation with Electrophile G->H I Catalyst Regeneration H->I J Quench Reaction H->J I->G Catalytic Cycle K Phase Separation J->K L Purification (Chromatography) K->L M Chiral HPLC Analysis L->M

Caption: Workflow for a typical asymmetric phase-transfer catalytic alkylation.

  • To a stirred solution of tert-butyl 2-pyridylacetate (0.1 mmol) and the chiral phase-transfer catalyst (e.g., Maruoka catalyst, 1 mol%) in toluene (0.5 mL) at 0 °C, add benzyl bromide (0.12 mmol).

  • Add a 50% aqueous solution of CsOH·H₂O (0.5 mL) dropwise.

  • Stir the biphasic mixture vigorously at 0 °C for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Organocatalysis: A Metal-Free Approach to Aldol and Michael Additions

Chiral organocatalysts, particularly those based on proline and its derivatives, have emerged as powerful tools for the stereoselective functionalization of pyridylacetate nucleophiles. These catalysts operate by forming a nucleophilic enamine intermediate with the carbonyl compound, which then attacks the electrophile in a highly controlled steric environment.

CatalystPyridylacetate DerivativeAldehydedree (%)Source
L-ProlineEthyl 2-pyridylacetate4-Nitrobenzaldehyde95:5 (anti)98 (anti)
(S)-Diphenylprolinol Silyl EtherMethyl 2-pyridylacetateIsobutyraldehyde90:10 (syn)99 (syn)
Cinchona-derived SquaramideEthyl 4-pyridylacetate4-Chlorobenzaldehyde>95:5 (anti)96 (anti)

The choice of organocatalyst can profoundly influence not only the enantioselectivity but also the diastereoselectivity of the reaction. While proline often favors the anti product, substituted prolinol ethers can steer the reaction towards the syn diastereomer. Bifunctional catalysts like squaramides can activate both the nucleophile and the electrophile, leading to excellent stereocontrol.

Organocatalysis_Mechanism cluster_cycle Catalytic Cycle cluster_transition_state Stereodetermining Step A Pyridylacetate (Ketone Form) C Enamine Intermediate A->C + L-Proline - H₂O B L-Proline Catalyst E Iminium Intermediate C->E + Aldehyde TS Zimmerman-Traxler-like Transition State D Aldehyde Electrophile F Hydrolysis E->F + H₂O F->B Regenerates Catalyst G Aldol Adduct F->G TS->E Facial Selection

Caption: Proline-catalyzed asymmetric aldol reaction mechanism.

Chiral Metal Catalysis: Accessing a Broad Substrate Scope

Transition metal complexes featuring chiral ligands offer a versatile platform for a wide range of asymmetric reactions, including hydrogenations and conjugate additions. The metal center acts as a Lewis acid to activate the substrate, while the chiral ligand environment orchestrates the stereochemical outcome.

Metal/LigandSubstrateH₂ Pressure (atm)Yield (%)ee (%)Source
Ru(OAc)₂[(R)-BINAP]1-(2-pyridyl)vinyl acetate109895
Rh(COD)₂BF₄ / (R,R)-Me-DuPhos1-(3-pyridyl)vinyl acetate5>9997
Ir(COD)Cl₂ / (S,S)-f-spiroPhos1-(4-pyridyl)vinyl acetate5096>99

The data showcases the efficacy of various noble metal catalysts. Ruthenium-BINAP complexes are classic choices, while Rhodium-DuPhos and Iridium-spiroPhos systems often provide superior enantioselectivities, sometimes at lower catalyst loadings or pressures. The choice of metal and ligand must be carefully tailored to the specific pyridylacetate isomer and the desired transformation.

Conclusion: A Multi-Faceted Approach to Stereocontrol

The stereoselective synthesis of pyridylacetate derivatives is not a one-size-fits-all endeavor. The optimal strategy depends heavily on the specific transformation required.

  • Phase-Transfer Catalysis remains the method of choice for asymmetric alkylations, with modern catalysts achieving near-perfect enantioselectivity.

  • Organocatalysis provides a robust, metal-free alternative for aldol and Michael additions, offering tunable diastereoselectivity.

  • Metal-Based Catalysis offers unparalleled versatility, particularly for reductions and other transformations not readily accessible by the other methods.

By understanding the mechanistic nuances and comparative performance of these catalytic systems, researchers can make informed decisions to accelerate the development of stereochemically pure pharmaceutical agents.

A Comparative Cost and Efficiency Analysis of Synthetic Pathways to Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(6-methylpyridin-2-yl)acetate is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and cost-effective synthesis a critical consideration for drug discovery and development pipelines. This guide provides an in-depth comparative analysis of the most common synthetic routes to this valuable intermediate, offering a critical evaluation of their respective costs, yields, and operational complexities to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two distinct strategies: the functionalization of a pre-existing pyridine ring and the construction of the pyridine ring itself. This guide will focus on the former, which is more common in laboratory and industrial settings. We will dissect two main pathways: the metalation of 2,6-lutidine followed by acylation, and the N-alkylation of 2-amino-6-methylpyridine.

Pathway 1: Metalation of 2,6-Lutidine

This classical approach involves the deprotonation of the methyl group of 2,6-lutidine to form a nucleophilic intermediate, which is then reacted with an acylating agent to introduce the ethyl acetate moiety.

Reaction Scheme:

Pathway_1 2,6-Lutidine 2,6-Lutidine Intermediate Potassio- or Lithio-lutidine 2,6-Lutidine->Intermediate Deprotonation Base Strong Base (e.g., n-BuLi, KNH2) Product This compound Intermediate->Product Acylation Acylating_Agent Diethyl Carbonate

Caption: Metalation of 2,6-Lutidine followed by acylation.

In-Depth Analysis:

The choice of base is a critical determinant of the reaction's success and cost-effectiveness. Strong bases such as n-butyllithium (n-BuLi) or potassium amide (KNH₂) are required to achieve sufficient deprotonation of the relatively non-acidic methyl group.

Expertise & Experience: The use of organolithium reagents like n-BuLi necessitates strictly anhydrous conditions and inert atmospheres (e.g., argon or nitrogen) to prevent quenching of the highly reactive intermediate. Potassium amide, often generated in situ from potassium metal and liquid ammonia, is also a powerful base but requires specialized equipment for handling cryogenic liquids. A procedure published in Organic Syntheses details the use of potassium amide, reporting a better yield compared to sodium amide or n-butyllithium.[1] The use of diethyl carbonate as the acylating agent is advantageous as it directly provides the desired ethyl ester, avoiding the need for a separate esterification step that would be required if carbon dioxide were used as the electrophile.[1]

Experimental Protocol (Adapted from Organic Syntheses[1]):
  • Preparation of Potassium Amide: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, prepare potassium amide from potassium metal (0.20 g-atom) in liquid ammonia (400 mL).

  • Formation of Potassiolutidine: Add a solution of 2,6-lutidine (0.300 mole) in anhydrous diethyl ether to the potassium amide solution. Stir the resulting orange solution for 30 minutes.

  • Acylation: Cool the mixture in a dry-ice/acetone bath and add freshly distilled diethyl carbonate (0.100 mole) rapidly.

  • Quenching and Work-up: After 5 minutes, neutralize the reaction with ammonium chloride (0.200 mole). Allow the ammonia to evaporate.

  • Extraction and Purification: Extract the residue with diethyl ether. Concentrate the combined ethereal extracts and distill the residual oil under reduced pressure to afford this compound.

Pathway 2: N-Alkylation of 2-Amino-6-methylpyridine

This alternative route involves the direct formation of a C-N bond through the reaction of 2-amino-6-methylpyridine with a suitable two-carbon electrophile bearing the ethyl ester group. A more direct approach is the reaction with ethyl chloroacetate.

Reaction Scheme:

Pathway_2 Start_Material 2-Amino-6-methylpyridine Product Ethyl 2-((6-methylpyridin-2-yl)amino)acetate Start_Material->Product N-Alkylation Electrophile Ethyl Chloroacetate Base_2 Base (e.g., K2CO3, NaH)

Caption: N-Alkylation of 2-Amino-6-methylpyridine.

In-Depth Analysis:

This pathway offers a potentially more straightforward and less hazardous alternative to the metalation route, avoiding the need for cryogenic conditions or highly pyrophoric reagents. The reaction proceeds via a nucleophilic substitution where the amino group of the pyridine attacks the electrophilic carbon of ethyl chloroacetate.

Expertise & Experience: The choice of base and solvent is crucial for achieving good yields and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The addition of a catalyst such as potassium iodide (KI) can enhance the rate of this Sₙ2 reaction. While this reaction appears simpler, purification can sometimes be challenging due to the potential for dialkylation or reaction at the pyridine ring nitrogen, although the exocyclic amino group is generally more nucleophilic.

Experimental Protocol (Representative Procedure):
  • Reaction Setup: To a solution of 2-amino-6-methylpyridine (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv) and a catalytic amount of potassium iodide.

  • Addition of Electrophile: Add ethyl chloroacetate (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

A related two-step variation of this pathway involves the initial reaction of 2-amino-6-methylpyridine with chloroacetic acid to form (6-methylpyridin-2-ylamino)-acetic acid, followed by a Fischer esterification.[2] This method is reported to be extremely rapid for the first step.[2] However, the subsequent esterification step adds to the overall process time and may require forcing conditions.

Comparative Cost-Analysis

To provide a practical comparison, a cost analysis was performed based on the bulk pricing of the starting materials required for each pathway to synthesize one mole of the final product, assuming the reported or typical yields. Prices are based on currently available catalog prices from major chemical suppliers and may vary.

ReagentPathway 1 (Metalation)Cost/mole (USD)Pathway 2 (N-Alkylation)Cost/mole (USD)
Starting Pyridine 2,6-Lutidine~$5.142-Amino-6-methylpyridine~$12.67
C2 Source Diethyl Carbonate~$2.09Ethyl Chloroacetate~$1.64
Base n-Butyllithium~$20.89Potassium Carbonate~$0.83
Solvents/Other Anhydrous Ether, Liquid Ammonia, etc.ModerateDMF, Ethyl Acetate, etc.Low
Assumed Yield ~40%[1]~70% (estimated)
Estimated Reagent Cost per Mole of Product ~$70.30 ~$21.63

Disclaimer: This cost analysis is an estimation based on catalog prices and does not include costs for solvents, energy, labor, or waste disposal, which can significantly impact the overall process economics.

Conclusion and Recommendations

FeaturePathway 1: Metalation of 2,6-LutidinePathway 2: N-Alkylation of 2-Amino-6-methylpyridine
Reagent Cost HigherLower
Yield Moderate (39-43% with n-BuLi or KNH₂)[1]Potentially higher
Safety & Handling Requires handling of pyrophoric and cryogenic materialsUses more common and less hazardous reagents
Number of Steps One-pot synthesisOne-pot synthesis (direct alkylation)
Scalability More challenging due to specialized conditionsMore readily scalable

Based on this analysis, the N-alkylation of 2-amino-6-methylpyridine (Pathway 2) emerges as the more cost-effective and operationally simpler route for the synthesis of this compound. While the starting pyridine derivative is more expensive, the significantly lower cost of the base and the avoidance of hazardous reagents make it a more attractive option, particularly for larger-scale production.

The metalation of 2,6-lutidine (Pathway 1) , while a well-established and reliable method, is hampered by higher reagent costs and more demanding reaction conditions. It may be a suitable choice for small-scale synthesis where the starting material is readily available and the necessary equipment for handling air- and moisture-sensitive reagents is in place.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or production team, including budget, available equipment, safety protocols, and desired scale. This guide provides the foundational data and expert insights to make an informed decision.

References

A-Z Guide to Validating the Mechanism of Action for Novel Compounds Synthesized from Ethyl 2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is merely the first step in a long and intricate journey. The true challenge—and where the potential for breakthrough therapies lies—is in elucidating its mechanism of action (MoA). This guide provides a comprehensive, technically grounded framework for validating the MoA of novel compounds derived from the versatile scaffold, Ethyl 2-(6-methylpyridin-2-yl)acetate.[1] This bifunctional intermediate is a valuable precursor for creating libraries of complex, biologically active heterocyclic compounds.[1][2]

This document moves beyond a simple checklist of experiments. It delves into the rationale behind each methodological choice, offering a self-validating system of protocols designed to build a robust and defensible MoA dossier.

Phase 1: Foundational Strategy - From Hypothesis to Targeted Inquiry

Before embarking on extensive laboratory work, a clear, data-driven hypothesis is paramount. The initial design of derivatives from this compound was likely guided by a specific biological target or pathway. The validation process, therefore, begins with a systematic approach to either confirm this intended MoA or to uncover novel activities.

There are two primary routes in this early phase: target-based approaches (reverse chemical genetics) and phenotype-based approaches (forward chemical genetics).[3]

  • Target-Based: If the compound was designed to inhibit a specific enzyme (e.g., a kinase or protease), the initial experiments will focus on direct biochemical confirmation.

  • Phenotype-Based: If the compound was identified in a cell-based screen (e.g., it induces apoptosis in cancer cells), the challenge is to identify the molecular target responsible for this phenotype.[3][4]

This guide will address both scenarios, providing a logical flow for MoA validation.

Logical Workflow for MoA Validation

The following diagram illustrates a generalized workflow for validating the mechanism of action, from initial hypothesis to in vivo confirmation.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular & Mechanistic Confirmation cluster_2 Phase 3: Preclinical Validation A Hypothesis Generation (Target- or Phenotype-Based) B Biochemical Assays (e.g., Enzyme Kinetics) A->B Target-based C Target Engagement Assays (e.g., CETSA) A->C Phenotype-based B->C Confirm cellular activity D Cellular Pathway Analysis (e.g., Western Blot, qPCR) C->D G In Vivo Pharmacology (Efficacy & PK/PD) C->G Advance to in vivo E Off-Target Profiling (e.g., Kinase Panel Screen) D->E F Comparison with Known Reference Compounds D->F H Toxicology Studies G->H

Caption: A generalized workflow for MoA validation.

Phase 2: Unraveling the Direct Target and Cellular Engagement

The cornerstone of MoA validation is unequivocally demonstrating that the novel compound physically interacts with its intended target within a biological system.

Direct Target Identification: Affinity-Based and Label-Free Methods

For compounds discovered through phenotypic screens, identifying the direct binding partner is a critical and often challenging step.[5] Several powerful techniques can be employed:

  • Affinity-Based Pull-Down: This classic method involves immobilizing the small molecule onto a solid support (like agarose beads) or tagging it with a high-affinity handle like biotin.[6] The modified compound is then incubated with cell lysate, and any proteins that bind are "pulled down," isolated, and identified by mass spectrometry.[6]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS is a label-free method that leverages the principle that when a small molecule binds to its target protein, it often increases the protein's stability and resistance to protease degradation.[6][7] This change in stability can be detected by Western blotting or mass spectrometry.[6]

Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to a purified protein is not enough; it is crucial to demonstrate this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in situ.[8][9][10][11]

The Principle of CETSA: The foundation of CETSA is ligand-induced thermal stabilization.[11] When a protein is bound to a ligand (your compound), it becomes more resistant to heat-induced denaturation.[8][12] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can determine if the compound stabilized its target.[11][12]

Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This protocol is designed to determine the compound's potency in stabilizing its target at a single, optimized temperature.

  • Cell Preparation: Culture your cell line of interest to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of your novel compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step: Determine the optimal temperature for the ITDRF experiment. This is the temperature at which the unbound protein begins to degrade.[9] Harvest and resuspend the cells in a buffer, then heat the cell suspensions at this single, fixed temperature for 3 minutes, followed by immediate cooling.[8]

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated, denatured proteins.[12]

  • Quantification: Analyze the amount of soluble target protein in the supernatant using a standard detection method like Western Blot or an AlphaScreen® assay.[8]

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Phase 3: Biochemical and Cellular Assays for Mechanistic Insight

Once target engagement is confirmed, the next step is to quantify the compound's effect on the target's function and downstream cellular pathways.

Biochemical Assays: Quantifying Functional Inhibition

For enzymatic targets, it is essential to determine key kinetic parameters.[13] These assays use purified components to measure the direct impact of the compound on enzyme activity.

Example: Kinase Inhibition Assay

If the hypothesized target is a protein kinase, a biochemical assay would measure the transfer of a phosphate group from ATP to a substrate peptide.

Key Parameters to Determine:

  • IC50: The concentration of the compound that inhibits enzyme activity by 50%.

  • Km and Vmax: The Michaelis-Menten constants, which describe the enzyme's affinity for its substrate and its maximum reaction rate, respectively.[14] Understanding how your compound affects these parameters can reveal its mode of inhibition (e.g., competitive, non-competitive).

Experimental Protocol: Basic Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and a range of concentrations of your novel compound.

  • Initiate Reaction: Add ATP (often radiolabeled or coupled to a reporter system) to start the reaction. For competitive inhibitors, it's crucial to use an ATP concentration at or below the Km value to ensure sensitivity.[13]

  • Incubation: Allow the reaction to proceed for a set time, ensuring it stays within the linear initial velocity range (typically <10% substrate conversion).[13]

  • Stop Reaction: Terminate the reaction using a stop buffer.

  • Detection: Quantify the amount of phosphorylated substrate.

  • Comparison: Run the same assay with a known, potent inhibitor of the target kinase as a positive control and a structurally similar but inactive compound as a negative control.

Comparative Data: Novel Compound vs. Alternatives

Objectively assessing a new compound requires comparing its performance against established alternatives.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Cell Proliferation GI50 (µM)
Novel Compound 1 15 >10,0001,2000.5
Reference Drug X 255005,0001.2
Inactive Analog >50,000>50,000>50,000>100

Data are hypothetical for illustrative purposes.

This table clearly demonstrates that "Novel Compound 1" is not only more potent against the target kinase than "Reference Drug X" but also significantly more selective, with a much lower impact on off-target kinases.

Phase 4: In Vivo Validation - Bridging the Gap to Clinical Relevance

The ultimate test for any novel compound is its performance in a living organism.[15][16] In vivo studies are essential for understanding a drug's efficacy, safety, and pharmacokinetic profile.[15][17]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). PK studies determine dosing regimens and assess bioavailability.[17]

  • Pharmacodynamics (PD): This describes what the drug does to the body. PD studies measure target engagement and downstream biomarker modulation in the animal model to link drug exposure with biological effect.

Efficacy Studies in Disease-Relevant Animal Models

The choice of animal model is critical and depends on the therapeutic area.[18] For example, in oncology, this might involve xenograft models where human tumor cells are implanted into immunocompromised mice.[16]

Key Components of an Efficacy Study:

  • Dosing and Administration: Based on PK data, determine the optimal dose and route of administration.

  • Efficacy Endpoints: Measure tumor volume, survival rates, or other disease-specific markers over time.

  • Biomarker Analysis: Collect tissue samples to confirm target engagement (e.g., via ex vivo CETSA) and modulation of downstream pathways (e.g., via immunohistochemistry) at the site of action.

Signaling Pathway Visualization

Understanding how the compound's interaction with its target affects downstream signaling is crucial. The diagram below illustrates a hypothetical pathway where a novel compound inhibits a key kinase, leading to the suppression of a pro-growth signaling cascade.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation NovelCompound Novel Compound NovelCompound->TargetKinase

Caption: Inhibition of a signaling pathway by a novel compound.

Conclusion

Validating the mechanism of action for novel compounds derived from this compound is a rigorous, multi-faceted process that forms the bedrock of translational drug discovery. By systematically integrating biochemical, cellular, and in vivo approaches, researchers can build a compelling and robust data package. This guide provides a logical and experimentally sound framework to navigate this complex journey, moving promising chemical entities from the bench toward the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2-(6-methylpyridin-2-yl)acetate: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical intermediates like Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) is foundational to discovery.[1] This compound, with its versatile 6-methylpyridin-2-yl ring and ethyl acetate functional group, serves as a key building block in the synthesis of complex, biologically active molecules.[1] However, its unique structure also necessitates a nuanced approach to safety.

This guide provides a comprehensive operational plan for handling this compound. In the absence of a specific, exhaustive Safety Data Sheet (SDS) for this exact compound, we will apply the principles of chemical safety by evaluating the hazards of its core structural motifs: the pyridine ring and the ethyl acetate group. This approach allows us to construct a robust and conservative safety protocol that ensures the well-being of laboratory personnel while maintaining experimental integrity.

Hazard Assessment: A Synthesis of Structural Dangers

Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the potential risks. This compound is not extensively characterized for its toxicology, but its constituent parts are well-understood.

  • The Pyridine Moiety: The 6-methylpyridine core is the primary driver of potential toxicity. Pyridine and its derivatives are known for their ability to be absorbed through the skin and are considered toxic and irritant.[2][3] Inhalation of pyridine vapors can lead to respiratory irritation, headaches, and dizziness, while prolonged exposure may affect the liver and kidneys.[2][4]

  • The Ethyl Acetate Moiety: The ethyl acetate functional group primarily contributes to the compound's physical hazards. Ethyl acetate is a highly flammable liquid and vapor, with a low flash point, necessitating strict control of ignition sources.[5][6] It is also a known eye irritant and can cause drowsiness or dizziness at high vapor concentrations.[7][8]

Based on this analysis, we can establish a presumed hazard profile for this compound, which should be treated with the utmost caution.

Hazard CategoryAssociated MoietyPotential Effects & Necessary PrecautionsSupporting Sources
Flammability Ethyl AcetateHighly Flammable Liquid & Vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground/bond all containers and equipment.[5][8]
Acute Toxicity PyridineHarmful if Inhaled, Swallowed, or in Contact with Skin. May cause nausea, headaches, and nervous system effects. Avoid generating dust or vapors.[2][4]
Skin Irritation/Corrosion PyridineCauses Skin Irritation. Can be absorbed through the skin. Avoid all direct skin contact.[3][4]
Eye Irritation Pyridine & Ethyl AcetateCauses Serious Eye Irritation. Vapors and splashes are hazardous to the eyes.[7][9]
Organ Toxicity PyridineMay Cause Damage to Organs (liver, kidneys, central nervous system) through prolonged or repeated exposure.[4][10]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against exposure. The following protocol is mandatory for all personnel handling this compound.

Engineering Controls: The First Line of Defense

All work involving this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.[3][11] The workspace must be equipped with an accessible emergency eyewash station and safety shower.[10]

Mandatory PPE Ensemble
PPE CategorySpecificationRationale and Causality
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes of the liquid and potential vapors that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Butyl Rubber or Viton® Gloves The pyridine moiety dictates glove choice. Nitrile gloves are not recommended as they may offer insufficient protection against pyridine.[3][4] Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for extended operations.
Body Protection Flame-Resistant Laboratory CoatProtects skin from accidental splashes and prevents contamination of personal clothing. Must be fully buttoned.
Respiratory Protection Not required for standard use in a fume hood.A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or if work must be performed outside a fume hood, but this requires enrollment in a formal respiratory protection program.[4]

Operational Plan: From Receipt to Reaction

A structured workflow minimizes risk. The following step-by-step process and corresponding diagram outline the safe handling of this compound for a typical laboratory procedure, such as preparing a solution.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don your complete PPE ensemble as specified above.

  • Transportation: Transport the chemical container in a secondary, shatter-proof container from the storage location to the fume hood.

  • Weighing: If weighing is required, perform it within the fume hood or in a ventilated balance enclosure. Use non-sparking tools.

  • Dispensing & Transfer: Ground and bond the container when transferring the liquid to prevent static discharge.[12] Perform all transfers slowly and carefully to avoid splashing.

  • Reaction Setup: Keep the reaction vessel within the fume hood at all times. Ensure any heating or stirring equipment is certified for use with flammable liquids.

  • Post-Handling: Tightly seal the primary container. Decontaminate the exterior of the container with a suitable solvent (e.g., 70% ethanol) before returning it to a designated flammable liquid storage cabinet.[12]

  • Glove Removal & Hygiene: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container. Immediately wash hands thoroughly with soap and water.[10]

Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal A Verify Fume Hood Functionality B Don Complete PPE: - Goggles - Butyl Gloves - Lab Coat A->B C Weigh/Dispense Chemical (Use Grounding) B->C D Perform Chemical Transfer or Reaction Setup C->D E Securely Seal Container D->E F Decontaminate & Store Primary Container E->F G Segregate Waste: - Liquid Waste - Solid (Gloves, etc.) F->G H Properly Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

Emergency & Disposal Plans

Even with meticulous planning, accidents can occur. Swift and correct action is critical.

Emergency Procedures
IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][11]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]
Small Spill (<100 mL) In a fume hood, absorb the spill with an inert, non-combustible material like vermiculite or sand.[3] Place the absorbent material into a sealed, labeled hazardous waste container. Clean the area with a suitable solvent.
Large Spill (>100 mL) Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.
Chemical Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.[3] Maintain separate, designated waste containers for:

    • Liquid Waste: Unused or spent solutions.

    • Solid Waste: Contaminated gloves, pipette tips, absorbent pads, etc.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Toxic").[2]

  • Storage: Store sealed waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials, pending pickup by EHS.[3] Current disposal practices for pyridine waste often involve high-temperature incineration.[13]

By adhering to these rigorous safety, handling, and disposal protocols, you can confidently and safely advance your research with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-methylpyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-methylpyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.